Product packaging for (S,R)-Lysinoalanine(Cat. No.:CAS No. 63121-95-9)

(S,R)-Lysinoalanine

Cat. No.: B1675792
CAS No.: 63121-95-9
M. Wt: 233.27 g/mol
InChI Key: IMSOBGJSYSFTKG-NKWVEPMBSA-N
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Description

LYSINOALANINE, (S,R)- is an alpha-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O4 B1675792 (S,R)-Lysinoalanine CAS No. 63121-95-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63121-95-9

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2R)-2-amino-2-carboxyethyl]amino]hexanoic acid

InChI

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7+/m0/s1

InChI Key

IMSOBGJSYSFTKG-NKWVEPMBSA-N

Isomeric SMILES

C(CCNC[C@H](C(=O)O)N)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N

Appearance

Solid powder

Other CAS No.

63121-95-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysinoalanine, (S,R)-

Origin of Product

United States

Foundational & Exploratory

formation mechanism of (S,R)-lysinoalanine in food proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Formation Mechanism of (S,R)-Lysinoalanine in Food Proteins

Introduction

Lysinoalanine (LAL) is a non-naturally occurring amino acid formed in food proteins during processing. It is created through heat and/or alkali treatment, resulting in an isopeptide cross-link between a lysine residue and a dehydroalanine residue.[1][2][3] The presence of LAL is significant as it represents a modification of the protein structure that can have several consequences. Nutritionally, it reduces the bioavailability of the essential amino acid lysine and can decrease overall protein digestibility.[3][4] From a food safety perspective, while its effects on humans are not fully established, studies have shown that LAL can cause renal lesions (nephrocytomegaly) in rats, making its control in food manufacturing a critical consideration.[5][6]

This technical guide provides a comprehensive overview of the core chemical mechanisms underlying the formation of this compound, the factors that influence its generation, quantitative data from various food matrices, and detailed experimental protocols for its analysis. The content is tailored for researchers, scientists, and professionals in drug development and food science who require a deep understanding of this process-induced contaminant.

Core Formation Mechanism of Lysinoalanine

The formation of lysinoalanine in proteins is a well-established two-step chemical process initiated by exposure to alkaline conditions and/or high temperatures.[1][2][4]

Step 1: β-Elimination and Formation of Dehydroalanine (DHA)

The first step is a hydroxide ion-catalyzed β-elimination reaction involving the side chains of specific amino acid residues.[1][2] This reaction results in the formation of a highly reactive, unsaturated intermediate called dehydroalanine (DHA). The primary precursors for DHA are:

  • Cysteine and Cystine: Elimination of H₂S from cysteine or disulfide degradation in cystine.[1][7]

  • Serine: Dehydration (elimination of H₂O) from serine.[1]

  • Modified Serine Residues: Elimination of phosphate from O-phosphorylserine or glycosidic moieties from O-glycosylserine, which are common in proteins like casein.[1][5]

Step 2: Nucleophilic Addition of Lysine to Dehydroalanine

In the second step, the ε-amino group (ε-NH₂) of a lysine residue side chain acts as a nucleophile. It attacks the electrophilic double bond of the dehydroalanine intermediate.[1][2][4] This nucleophilic addition reaction forms a stable covalent cross-link, creating the lysinoalanine residue.

Stereochemistry of this compound Formation

Naturally occurring amino acids in proteins exist in the L-configuration, which corresponds to the (S) stereochemistry at the α-carbon (with the exception of cysteine).[8][9] The formation of LAL introduces a new chiral center at the α-carbon of the former dehydroalanine residue.

  • The attacking L-lysine retains its (S) configuration.

  • The dehydroalanine intermediate is planar and achiral. The nucleophilic attack by the lysine ε-amino group can occur from either face of the double bond, leading to the formation of a new chiral center that can be either (S) or (R) .

This non-stereospecific addition results in the formation of two diastereomers: Nε-((S)-2-amino-2-carboxyethyl)-L-lysine, also known as (S,S)-lysinoalanine , and Nε-((R)-2-amino-2-carboxyethyl)-L-lysine, known as This compound . The overall process often involves racemization, leading to a mixture of these forms.[1][2]

LAL_Formation_Mechanism cluster_step1 Step 1: β-Elimination (DHA Formation) cluster_step2 Step 2: Nucleophilic Addition Precursors Precursor Amino Acids (L-Cysteine, L-Serine, etc.) DHA Dehydroalanine (DHA) Intermediate Precursors->DHA OH⁻, Heat (β-elimination) LAL (S,S)-Lysinoalanine This compound DHA->LAL Lysine L-Lysine Residue (ε-amino group) Lysine->LAL caption Core chemical pathway of Lysinoalanine (LAL) formation.

Caption: Core chemical pathway of Lysinoalanine (LAL) formation.

Factors Influencing Lysinoalanine Formation

The rate and extent of LAL formation are governed by a combination of intrinsic properties of the food matrix and external processing parameters.

Factors Promoting LAL Formation
  • High pH: Alkaline conditions are the primary catalyst for the initial β-elimination step. LAL formation is reported to begin at pH 9 and reaches a maximum around pH 12.5.[7][10]

  • High Temperature: Elevated temperatures accelerate the reaction rates of both the elimination and addition steps.[1][2][10] Significant formation can occur even at lower pH values (e.g., pH 5) if the temperature is sufficiently high (e.g., 100°C).[10]

  • Exposure Time: Longer processing or storage times under favorable pH and temperature conditions lead to increased LAL concentrations.[1][2][3]

  • Protein Source and Composition: The type and concentration of protein are critical. Proteins rich in precursor amino acids, particularly cysteine and phosphorylated or glycosylated serine (like casein), are more susceptible to LAL formation.[5][10]

Factors Inhibiting LAL Formation
  • Acylation of Lysine: Chemically modifying the ε-amino group of lysine through acylation (e.g., with acetic or succinic anhydrides) blocks its ability to act as a nucleophile, thereby preventing the second step of LAL formation.[1][11]

  • Presence of Thiols (SH-compounds): Compounds like cysteine, N-acetyl-cysteine, and glutathione can compete with lysine to react with the dehydroalanine intermediate.[2][4] This competitive reaction forms lanthionine instead of lysinoalanine.

  • Additives: Certain food additives can minimize LAL formation, including sodium sulfite, ascorbic acid, citric acid, and glucose.[1]

  • Dephosphorylation: Removing phosphate groups from phosphoserine residues reduces the potential for DHA formation from this specific precursor.[1][2]

Influencing_Factors cluster_promoting Promoting Factors cluster_inhibiting Inhibiting Factors LAL Lysinoalanine (LAL) Formation High_pH High pH High_pH->LAL High_Temp High Temperature High_Temp->LAL Long_Time Long Exposure Time Long_Time->LAL Protein_Comp Protein Composition (Precursor Availability) Protein_Comp->LAL Acylation Acylation of Lysine Acylation->LAL Thiols SH-Containing Compounds Thiols->LAL Additives Certain Additives (e.g., Sulfites, Ascorbic Acid) Additives->LAL caption Factors influencing the formation of Lysinoalanine (LAL).

Caption: Factors influencing the formation of Lysinoalanine (LAL).

Quantitative Data on LAL in Food Products

The concentration of LAL varies widely among different food products, reflecting the diversity of their composition and processing histories. The following table summarizes representative quantitative data from published studies.

Food Product/ProteinProcessing ConditionsLAL Concentration (ppm in crude protein)Reference
Raw Cow's MilkNone9.4 (average)[12]
UHT MilkUltra-High Temperature Treatment87.1[12]
Infant FormulaVaries124.9[12]
Low-Heat Skim Milk PowderLow-temperature drying49.4[12]
Medium-Heat Skim Milk PowderMedium-temperature drying179.9[12]
High-Heat Skim Milk PowderHigh-temperature drying294.6[12]
Sodium CaseinateAlkali treatment856.1[12]
Soy ProteinpH 8-14, 25-95°C, 10-480 minFormation observed, increases with pH, temp, time[13]
Boiled EggsBoilingFormation detected[14]
Fresh CheeseStandard cheesemakingFormation detected[14]

Experimental Protocols for LAL Analysis

Accurate quantification of LAL in complex food matrices requires robust analytical methods. Most protocols involve protein hydrolysis followed by chromatographic separation and detection.

General Sample Preparation: Acid Hydrolysis
  • Weighing: Accurately weigh a homogenized sample of the food product or protein isolate.

  • Hydrolysis: Add 6 M hydrochloric acid (HCl) to the sample in a sealed hydrolysis tube.

  • Incubation: Heat the sample at approximately 110°C for 24 hours to break down the protein into its constituent amino acids, releasing the LAL from the peptide backbone.

  • Neutralization/Drying: After cooling, the HCl is typically removed by evaporation under a vacuum or neutralized.

  • Reconstitution: The dried hydrolysate is reconstituted in a suitable buffer for analysis.

Key Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC)

This is a common method for LAL quantification. Due to LAL's lack of a strong chromophore, a derivatization step is typically required.

  • Protocol Outline (with Dansyl Chloride Derivatization): [12]

    • Hydrolysis: Perform acid hydrolysis as described above.

    • Derivatization:

      • Adjust the pH of the reconstituted hydrolysate to alkaline (e.g., pH 9.5-10.0) with a buffer (e.g., sodium bicarbonate).

      • Add a solution of dansyl chloride in acetone.

      • Incubate the mixture in the dark at a controlled temperature (e.g., 40°C) for a set time (e.g., 1 hour).

      • Stop the reaction by adding a quenching agent (e.g., ammonia or methylamine).

    • Chromatography:

      • Column: Reversed-phase C18 column.

      • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).

      • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the dansyl derivative.

    • Quantification: Compare the peak area of LAL in the sample to a standard curve prepared with known concentrations of a pure LAL standard.

B. Gas Chromatography (GC)

GC offers high resolution and can be used for LAL analysis, typically requiring derivatization to make the amino acid volatile.

  • Methodology: A validated GC-FID (Flame Ionization Detector) method has been developed.[14][15] This involves derivatization of the amino acids in the hydrolysate, followed by separation on a capillary column and quantification using an internal standard (e.g., diaminopimelic acid).[14]

C. Amino Acid Analyzer (AAA)

Dedicated amino acid analyzers based on ion-exchange chromatography with post-column ninhydrin derivatization are a classical and reliable method for LAL determination.[16]

  • Methodology: The protein hydrolysate is injected into the AAA system. Amino acids are separated on an ion-exchange column based on their charge and hydrophobicity. After separation, the eluent is mixed with ninhydrin reagent and heated, forming a colored compound that is detected spectrophotometrically. Careful calibration and temperature control are necessary to avoid interference from other ninhydrin-positive compounds.[16]

D. Mass Spectrometry (MS)

Advanced MS techniques, such as MALDI-TOF/TOF, are powerful tools for identifying LAL cross-links directly in peptides without complete hydrolysis. This approach can help map the specific location of the cross-link within a protein's sequence and has been used to identify diagnostic fragment ions for LAL.[3]

Experimental_Workflow cluster_analysis Analysis Methods start Food Protein Sample hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) start->hydrolysis neutralize Neutralization / Drying hydrolysis->neutralize reconstitute Reconstitution in Buffer neutralize->reconstitute hplc HPLC (with Derivatization) reconstitute->hplc gc GC (with Derivatization) reconstitute->gc aaa Amino Acid Analyzer (Ion Exchange) reconstitute->aaa quant Quantification (vs. Standard Curve) hplc->quant gc->quant aaa->quant caption General experimental workflow for LAL quantification.

Caption: General experimental workflow for LAL quantification.

Conclusion

The formation of this compound is a complex chemical modification of food proteins driven by common processing conditions like high pH and temperature. The fundamental mechanism involves a β-elimination reaction to form a dehydroalanine intermediate, followed by a nucleophilic attack from a lysine residue. This process leads to protein cross-linking, a reduction in nutritional value, and the formation of diastereomeric forms. Understanding the interplay of promoting and inhibiting factors is crucial for the food industry to develop strategies to minimize LAL formation, thereby enhancing food quality and safety. The availability of robust analytical protocols, from HPLC to advanced mass spectrometry, allows for the precise monitoring and control of this important process-induced compound.

References

An In-depth Technical Guide to the Toxicological Effects of (S,R)-Lysinoalanine Consumption

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the formation, toxicological profile, and mechanisms of action of lysinoalanine (LAL). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.

Introduction to Lysinoalanine (LAL)

Lysinoalanine (LAL) is an unnatural amino acid formed through the cross-linking of a lysine residue with a dehydroalanine residue. Dehydroalanine is itself a product of the β-elimination of water, hydrogen sulfide, or phosphate from serine, cysteine, or phosphoserine residues, respectively.[1][2][3] This process is particularly prevalent during the processing of protein-containing foods under alkaline conditions and/or high temperatures.[2][4]

The formation of LAL in food products is of significant concern due to its impact on nutritional quality and its potential toxicological effects.[2][4] LAL formation reduces the bioavailability of the essential amino acid lysine and can decrease the overall digestibility of the protein by creating cross-links that hinder the access of proteolytic enzymes.[5] Toxicologically, LAL has been primarily associated with kidney damage in animal models, specifically in rats.[1][6]

(S,R)-lysinoalanine refers to the stereoisomeric form where the lysine component is in the L-configuration (the natural form) and the alanine component has undergone racemization to form a mixture of L- and D-alanine. The reaction of L-lysine with the achiral dehydroalanine intermediate typically yields an equimolar mixture of L-lysino-L-alanine ((S,S)-LAL or LL-LAL) and L-lysino-D-alanine ((S,R)-LAL or LD-LAL).[7] These stereoisomers exhibit different biological activities and toxicities.

Chemical Formation Pathway

The formation of lysinoalanine is a two-step chemical process initiated by the treatment of proteins with heat and/or alkali:[2][3]

  • β-Elimination: An amino acid residue with a leaving group on its β-carbon, such as serine (hydroxyl group), cysteine (thiol group), or phosphoserine (phosphate group), undergoes β-elimination. This reaction, catalyzed by hydroxide ions (OH⁻), results in the formation of a highly reactive dehydroalanine (DHA) intermediate.[1][3]

  • Nucleophilic Addition: The ε-amino group (ε-NH₂) of a lysine residue acts as a nucleophile and attacks the double bond of the dehydroalanine intermediate. This addition reaction forms a stable covalent cross-link, creating the lysinoalanine residue.[1][2]

This process is influenced by factors such as pH, temperature, and duration of treatment, with higher values generally favoring LAL formation.[2][4]

G cluster_precursors Precursor Amino Acids in Protein cluster_intermediate Reactive Intermediate cluster_reactants Reacting Nucleophile cluster_product Final Product Ser Serine (via dehydration) DHA Dehydroalanine (DHA) Ser->DHA Step 1: β-Elimination (High pH / Heat) Cys Cysteine (via desulfhydration) Cys->DHA Step 1: β-Elimination (High pH / Heat) pSer Phosphoserine (via dephosphorylation) pSer->DHA Step 1: β-Elimination (High pH / Heat) LAL Lysinoalanine (LAL) Cross-link DHA->LAL Lys ε-Amino Group of Lysine Lys->LAL Step 2: Nucleophilic Addition

Caption: Chemical formation pathway of Lysinoalanine (LAL).

Toxicological Profile

The primary toxicological effect associated with the consumption of lysinoalanine is nephrotoxicity, which has been extensively studied in rats. Evidence for other organ-specific toxicities, such as hepatotoxicity, is less definitive. A crucial aspect of LAL toxicology is its species specificity; the characteristic renal lesions observed in rats are not seen in other species like mice, hamsters, rabbits, dogs, or monkeys even at comparable doses.[1]

Nephrotoxicity

Consumption of free LAL induces a characteristic, dose-dependent renal lesion in rats known as nephrocytomegalia.[1] This condition is characterized by hypertrophy and hyperplasia of the epithelial cells in the straight portion (pars recta) of the proximal tubules.[6] Histologically, this manifests as a significant enlargement of both the cytoplasm and the nucleus of these cells, accompanied by alterations in DNA synthesis and nucleoprotein content.[6]

The effect is significantly more pronounced with free LAL compared to protein-bound LAL. Studies have shown that while dietary levels of 100 ppm of free synthetic LAL can induce these renal changes, much higher concentrations (up to 6,000 ppm) of protein-bound LAL in alkali-treated casein or soy protein failed to produce the same lesions.[1] This difference is largely attributed to the lower intestinal absorption and bioavailability of protein-bound LAL.[1][7] The nephrotoxic effects are also reversible; the renal changes tend to resolve after the removal of LAL from the diet.

The L-lysino-D-alanine ((S,R)-LAL) stereoisomer appears to be more potent in inducing nephrocytomegalia than the L-lysino-L-alanine ((S,S)-LAL) isomer.[7]

Hepatotoxicity

The evidence regarding LAL-induced hepatotoxicity is limited and not as well-defined as its nephrotoxic effects. Some studies investigating high doses of amino acids have noted potential liver effects, but these are not consistently and directly attributed to LAL in the same manner as renal damage. For instance, studies on high doses of L-lysine (a precursor to LAL) have shown potential for hepatotoxicity in fish, leading to swelling of hepatocytes, vacuolization, and fatty degeneration. However, direct extrapolation of these findings to LAL toxicity in mammals requires further investigation. There is a need for more targeted studies to clarify whether LAL consumption poses a significant risk to liver function.

Mechanism of Toxicity

The leading hypothesis for LAL-induced toxicity centers on its ability to act as a potent metal chelator.[7][8] This mechanism proposes that LAL interferes with the function of essential metalloenzymes by sequestering their metallic cofactors.

Metal Chelation and Enzyme Inhibition

LAL has demonstrated a strong chelating affinity for divalent metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺).[7][8] Many vital enzymes, including carboxypeptidases A and B, rely on a zinc ion at their active site for catalytic activity. Studies have shown that LAL can inactivate these enzymes by removing the essential zinc ion.[8] The potency of LAL as an inhibitor of carboxypeptidase A has been reported to be greater than that of EDTA, a well-known chelating agent.[9]

The (S,R)-LAL (LD-LAL) isomer is a more potent copper chelator than the (S,S)-LAL (LL-LAL) isomer, which may contribute to its higher toxicity.[7] By disrupting the function of metalloenzymes involved in protein digestion and other metabolic processes, LAL can interfere with normal cellular function, particularly in the kidney where it tends to accumulate.[10]

G LAL This compound (in circulation) Chelate LAL-Metal Complex LAL->Chelate Chelation Enzyme Active Metalloenzyme (e.g., Carboxypeptidase A) Metal Metal Cofactor (e.g., Zn²⁺) Enzyme->Metal contains InactiveEnzyme Inactive Apoenzyme (Lacks Cofactor) Enzyme->InactiveEnzyme inactivation by metal removal Metal->Chelate Dysfunction Cellular Dysfunction (e.g., in Proximal Tubule Cells) InactiveEnzyme->Dysfunction

Caption: Proposed mechanism of LAL toxicity via metal chelation.

Key Experimental Protocols

Protocol for a Rat Feeding Study to Assess Nephrotoxicity

This protocol outlines a typical experimental design to evaluate the nephrotoxic potential of lysinoalanine in a rat model.

  • Animal Model:

    • Species: Sprague-Dawley or Wistar rats (male, 6-8 weeks old).

    • Acclimatization: House animals in standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the study, with free access to standard chow and water.

  • Diet Preparation and Groups:

    • Control Group (n=10): Fed a basal diet (e.g., casein-based AIN-93G).

    • LAL-Treated Groups (n=10 per group): Fed the basal diet supplemented with synthetic free (S,R)-LAL at various concentrations. Typical dietary levels to elicit a dose-response would be 30 ppm, 100 ppm, and 300 ppm.[1][11]

    • Protein-Bound LAL Group (n=10): Fed a diet containing an alkali-treated protein (e.g., casein) with a known LAL concentration, matched to one of the free LAL doses.

    • Diet Administration: Diets are provided ad libitum for a period of 4 weeks.

  • Monitoring and Data Collection:

    • Weekly: Monitor body weight, food consumption, and clinical signs of toxicity.

    • Final Week: Place rats in metabolic cages for 24-hour urine collection. Analyze urine for volume, creatinine, and total protein.

    • Termination: At the end of the 4-week period, animals are euthanized. Collect blood via cardiac puncture for serum chemistry analysis (e.g., BUN, creatinine).

  • Endpoint Analysis:

    • Gross Pathology: Record the weights of kidneys and liver.

    • Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine sections for evidence of nephrocytomegalia in the pars recta of the proximal tubules.

    • Morphometry: Quantify nuclear and cellular enlargement in the affected tubular cells using imaging software.

G start Animal Acclimatization (1 week) grouping Randomization into Groups (Control, LAL Doses) start->grouping feeding Dietary Administration (4 weeks) grouping->feeding monitoring In-life Monitoring (Body Weight, Food Intake) feeding->monitoring metabolic Metabolic Cage Study (24h Urine Collection) feeding->metabolic termination Euthanasia & Necropsy metabolic->termination blood Blood Collection (Serum Chemistry) termination->blood tissue Organ Collection (Kidney, Liver) termination->tissue end Data Analysis & Reporting blood->end histo Histopathology (H&E Staining) tissue->histo histo->end

Caption: Experimental workflow for a rat feeding study.
Protocol for In Vitro Enzyme Inhibition Assay

This protocol describes a method to assess the inhibitory effect of LAL on a metalloenzyme like Carboxypeptidase A (CPA).

  • Materials:

    • Enzyme: Bovine pancreatic Carboxypeptidase A (CPA), commercially available.

    • Substrate: Hippuryl-L-phenylalanine.

    • Inhibitor: Synthetic this compound.

    • Buffer: Tris-HCl buffer (e.g., 25 mM, pH 7.5) containing NaCl (e.g., 500 mM).

    • Instrumentation: UV-Vis Spectrophotometer.

  • Enzyme Activity Assay:

    • The activity of CPA is measured by monitoring the increase in absorbance at 254 nm, resulting from the hydrolysis of the hippuryl-L-phenylalanine substrate.

    • Prepare a stock solution of the substrate in the Tris-HCl buffer.

    • In a quartz cuvette, add the buffer and substrate to a final volume of 1 mL.

    • Initiate the reaction by adding a small volume of CPA enzyme solution.

    • Record the change in absorbance over time at a constant temperature (e.g., 25°C). The initial rate of reaction is determined from the linear portion of the curve.

  • Inhibition Study:

    • Prepare stock solutions of LAL at various concentrations.

    • For each inhibition measurement, pre-incubate the CPA enzyme with a specific concentration of LAL in the Tris-HCl buffer for a set period (e.g., 10-15 minutes) at 25°C.

    • Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

    • Measure the reaction rate as described above.

    • Repeat for a range of LAL concentrations. A control reaction with no inhibitor is run in parallel.

  • Data Analysis:

    • Calculate the percentage of inhibition for each LAL concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the LAL concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • To determine the mode of inhibition (e.g., competitive, noncompetitive), kinetic studies can be performed by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from toxicological studies of lysinoalanine.

Table 1: In Vivo Nephrotoxicity of Lysinoalanine in Rats

Parameter Dose / Condition Observation Species Citation
Nephrocytomegalia ≥ 100 ppm (free LAL in diet) Typical renal changes (cellular and nuclear enlargement) observed. Rat [1]
> 30 mg/kg dry matter (free LAL in diet) Considered toxic intake level. Rat [11]
up to 6,000 ppm (protein-bound LAL) No significant renal changes observed. Rat [1]
1,000 ppm (free LAL in diet) No renal changes observed. Mouse, Hamster, Rabbit, Quail, Dog, Monkey [1]
Metabolism/Excretion 10-day feeding (casein-bound LAL) Max. 5.6% of dietary LAL excreted in urine. Rat [10]
10-day feeding (casein-bound LAL) Max. 0.02% of dietary LAL recovered in kidneys. Rat [10]
Absorption Free LAL ~95% net intestinal absorption. Rat [11]

| | Protein-bound LAL | 50-90% net intestinal absorption. | Rat |[11] |

Table 2: In Vitro Effects and Properties of Lysinoalanine

Parameter Condition Observation Citation
Enzyme Inhibition Carboxypeptidase A & B LAL inactivates the enzyme by removing the Zn²⁺ cofactor from the active site. [8]
Carboxypeptidase A LAL is a more effective inhibitor than EDTA. [9]
Cytochrome C Oxidase LAL is a strong inhibitor. [9]
Metal Chelation Various metal ions Strong affinity for Cu²⁺, with a formation constant of ~10¹⁵. [7]
Various metal ions Affinity for Zn²⁺ with a formation constant of ~10⁸. [7]

| Stereoisomer Potency | Copper Chelation | (S,R)-LAL (LD-LAL) is ~4-fold more potent than (S,S)-LAL (LL-LAL). |[7] |

Conclusion and Future Research Directions

The consumption of this compound, primarily in its free form, presents a clear toxicological risk, with the kidney being the principal target organ in rats. The characteristic lesion of nephrocytomegalia is well-documented and appears to be dose-dependent and specific to this species. The leading mechanism of toxicity is the chelation of essential metal cofactors, leading to the inactivation of critical metalloenzymes.

Significant differences in the toxic potential of LAL exist based on its chemical form (free vs. protein-bound) and stereochemistry ((S,R)-LAL vs. (S,S)-LAL), which are linked to variations in bioavailability and chelating potency.

Despite these findings, several areas warrant further investigation:

  • Human Relevance: The lack of nephrotoxic effects in species other than rats, including primates, raises questions about the direct relevance of these findings to human health. Further studies are needed to understand the metabolic basis for this species specificity.

  • Chronic Low-Dose Exposure: Most studies have focused on relatively high doses of LAL. The effects of chronic, low-level exposure through a typical human diet are not well understood.

  • Hepatotoxicity: The potential for LAL to induce liver damage is underexplored and requires more direct investigation.

  • Detailed Molecular Pathways: While metal chelation is the accepted primary mechanism, the downstream cellular signaling pathways that lead to the specific histopathological changes in rat kidneys are not fully elucidated.

References

natural occurrence of (S,R)-lysinoalanine in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of (S,R)-Lysinoalanine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysinoalanine (LAL) is an unnatural amino acid formed as a post-translational modification, creating covalent cross-links within and between proteins. While extensively studied as a food processing contaminant, LAL also forms endogenously in biological systems, particularly in long-lived proteins. Its presence is associated with aging and potential pathological conditions. This technical guide provides a comprehensive overview of the natural occurrence of the (S,R)- and other stereoisomers of lysinoalanine, focusing on its formation, analytical detection in biological matrices, and known physiological effects at the cellular and molecular level. This document is intended to serve as a resource for researchers in biochemistry, drug development, and toxicology investigating the implications of this protein modification in health and disease.

Introduction

Lysinoalanine [Nε-(DL-2-amino-2-carboxyethyl)-L-lysine] is a cross-linking amino acid that is not a primary product of ribosomal protein synthesis. It is formed through the reaction of the ε-amino group of a lysine residue with a dehydroalanine (DHA) residue. The DHA intermediate is itself generated from the β-elimination of precursor amino acids such as cysteine, serine, or their phosphorylated or glycosylated forms. While initially identified in food proteins subjected to heat and alkaline treatments, there is growing evidence of its endogenous formation in various biological tissues. The formation of LAL can impact protein structure and function, potentially affecting protein digestibility and enzymatic activity. Its presence in long-lived proteins, such as those in the eye lens and extracellular matrix, suggests a role in the aging process and age-related pathologies. This guide focuses on the natural, in vivo occurrence of LAL, its stereochemistry, methods for its detection and quantification, and its biological implications.

Formation of this compound in Biological Systems

The formation of lysinoalanine in vivo follows the same fundamental two-step chemical reaction observed in food processing.

  • Step 1: Formation of Dehydroalanine (DHA): This reactive intermediate is formed via a β-elimination reaction from serine, cysteine, or their modified forms (e.g., O-phosphoserine, O-glycosylserine, or cystine). This reaction can be catalyzed by alkaline conditions but can also occur under physiological conditions, particularly over long time scales in long-lived proteins.

  • Step 2: Nucleophilic Addition of Lysine: The ε-amino group of a lysine residue performs a nucleophilic attack on the double bond of the dehydroalanine intermediate, forming the lysinoalanine cross-link.

The stereochemistry of the resulting lysinoalanine depends on the configuration of the precursor amino acids and the direction of the nucleophilic attack. Since the lysine residue is typically in the L-configuration, the resulting LAL can exist as two diastereomers: Nε-(L-2-amino-2-carboxyethyl)-L-lysine (L,L-lysinoalanine) and Nε-(D-2-amino-2-carboxyethyl)-L-lysine (D,L-lysinoalanine). The (S,R) designation in the prompt refers to the stereochemistry at the two chiral centers.

G cluster_0 Step 1: Dehydroalanine (DHA) Formation cluster_1 Step 2: Nucleophilic Addition Serine Serine Dehydroalanine (DHA) Dehydroalanine (DHA) Serine->Dehydroalanine (DHA) β-elimination Cysteine Cysteine Cysteine->Dehydroalanine (DHA) β-elimination Phosphoserine Phosphoserine Phosphoserine->Dehydroalanine (DHA) β-elimination Lysinoalanine Lysinoalanine Dehydroalanine (DHA)->Lysinoalanine + ε-amino group Dehydroalanine (DHA)->Lysinoalanine Lysine Lysine

Caption: Formation pathway of Lysinoalanine (LAL).

Quantitative Data on Lysinoalanine in Biological Tissues

A significant challenge in the study of endogenous LAL is the lack of comprehensive quantitative data across different biological systems. The existing literature primarily consists of qualitative or semi-quantitative reports of its presence. Consolidated data on the precise concentrations of (S,R)-LAL or other stereoisomers in various tissues under normal, aging, or diseased states is sparse. The table below summarizes the available information on tissues where LAL has been detected.

Biological MatrixSpeciesConditionMethod of DetectionQuantitative DataReference(s)
Calcified Tissues (Bone, Dentin) Human, Bovine, Chicken, Guinea PigNormalNot specified in abstractDetected, but not quantified
Collagen VariousNormal, AgingNot specified in abstractPresent as a cross-link
Elastin VariousNormal, AgingNot specified in abstractMentioned as a lysine-derived cross-link
Eye Lens (Cataractous) HumanCataractAmino Acid AnalysisDetected, but not quantified
Aorta HumanAgingNot specified in abstractDetected, but not quantified

Note: The lack of specific quantitative values in the literature highlights a critical gap in the understanding of the physiological and pathological relevance of endogenous LAL.

Experimental Protocols for this compound Analysis

The analysis of LAL in biological matrices is challenging due to its cross-linked nature within proteins and the need to distinguish it from other amino acids. The general workflow involves protein hydrolysis, followed by chromatographic separation and detection. Stereochemical analysis requires specialized chiral separation techniques.

General Workflow

G cluster_separation Separation Techniques start Biological Sample (e.g., Collagen, Lens Tissue) hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) start->hydrolysis cleanup Sample Cleanup (e.g., Solid Phase Extraction) hydrolysis->cleanup derivatization Derivatization (Optional, for GC-MS) cleanup->derivatization lcms LC-MS/MS (Reversed-Phase or HILIC) cleanup->lcms Direct Analysis gcms GC-MS derivatization->gcms Volatilization separation Chromatographic Separation detection Detection & Quantification end Data Analysis detection->end lcms->detection gcms->detection chiral Chiral Chromatography (for stereoisomers) chiral->detection

Caption: General workflow for Lys

(S,R)-Lysinoalanine: A Technical Guide to its Role as a Marker for Severe Heat Treatment in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R)-Lysinoalanine (LAL) is an unnatural amino acid formed within protein-containing foods and ingredients when they are subjected to severe heat treatment, particularly under alkaline conditions.[1][2] Its presence serves as a reliable chemical marker for assessing the intensity of thermal processing. The formation of LAL involves the creation of protein cross-links, which can have significant implications for the nutritional quality, digestibility, and safety of food products.[3][4] For researchers in food science and drug development, understanding the formation, detection, and biological significance of LAL is critical for quality control, safety assessment, and understanding potential toxicological impacts.

Formation of this compound

The formation of lysinoalanine is a two-step chemical process initiated by heat and/or alkaline conditions.[5][6][7][8]

  • β-Elimination: The process begins with the elimination of a side chain from an amino acid residue like cysteine, phosphoserine, or glycosylated serine, leading to the formation of a highly reactive intermediate called dehydroalanine (DHA).[4][5][9]

  • Nucleophilic Addition: The ε-amino group of a lysine residue then acts as a nucleophile, attacking the double bond of the dehydroalanine intermediate.[4][5][9] This addition reaction forms a stable, covalent cross-link between the two amino acid residues, creating the lysinoalanine structure.

Factors that promote the formation of LAL include high pH, elevated temperatures, and prolonged processing times.[4][5][7] Conversely, the presence of sulfites or compounds with free sulfhydryl groups, such as cysteine, can inhibit LAL formation by competing for the dehydroalanine intermediate.[5][7]

Quantitative Data of Lysinoalanine in Food Products

The concentration of lysinoalanine is a direct indicator of the severity of processing. The following table summarizes LAL levels found in various commercial food products. It is important to note that concentrations can vary widely depending on the specific processing parameters and formulation of the product.

Food Product CategorySpecific Product ExampleLysinoalanine Concentration (µg/g or ppm of protein)
Infant & Enteral Formulas Liquid Adapted Infant FormulaUp to 86
Liquid Follow-on Infant FormulaUp to 390
Liquid Growing-up MilksUp to 514
Powdered Infant FormulaBelow Detection Limit
Liquid Formulas for Enteral Nutrition160 - 800 (Average: 528)
Pediatric Enteral Nutrition FormulasAverage: 747
Dairy Products Raw Milk9.4 (average)
UHT Milk87.1 (average)
Low-Heat Skim Milk Powder49.4
Medium-Heat Skim Milk Powder179.9
High-Heat Skim Milk Powder294.6
Sodium Caseinate856.1
Milk Powders with Hydrolyzed ProteinsUp to 2296
Commercial CaseinatesUp to 605
Egg Products Boiled EggsPresence detected (levels vary with cooking time)
Cereal Products Breakfast CerealsVaries; can indicate significant lysine loss

Data compiled from multiple sources.[10][11][12][13][14][15][16]

Experimental Protocols for Lysinoalanine Analysis

Accurate quantification of LAL is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques. Below are generalized protocols for these methods.

Protocol 1: HPLC Analysis with Pre-Column Derivatization

This method is widely used for its sensitivity and robustness.

  • Sample Preparation (Acid Hydrolysis):

    • Accurately weigh a protein-containing sample (typically 10-100 mg).

    • Add 6 M HCl to the sample in a hydrolysis tube.

    • Flush the tube with nitrogen gas, seal it, and heat at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.

    • After cooling, filter the hydrolysate to remove any particulate matter.

    • Evaporate the HCl from the hydrolysate under a vacuum.

    • Reconstitute the dried hydrolysate in a known volume of an appropriate buffer (e.g., lithium carbonate buffer, pH 9.5).

  • Pre-Column Derivatization:

    • To an aliquot of the reconstituted hydrolysate, add a derivatizing agent such as dansyl chloride.

    • Incubate the mixture (e.g., 60°C for 30 minutes) to allow the reaction to complete. The agent reacts with the primary and secondary amine groups of the amino acids, rendering them detectable by UV or fluorescence detectors.

    • Quench the reaction, if necessary, with an appropriate reagent like methylamine.

  • Chromatographic Separation and Detection:

    • Inject the derivatized sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

    • Use a gradient elution program with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile.

    • Monitor the elution of the derivatized LAL using a UV or fluorescence detector.

    • Quantify the LAL concentration by comparing the peak area to that of a known standard.

Protocol 2: Gas Chromatography (GC-FID/MS) Analysis

This method provides high resolution and specificity, especially when coupled with mass spectrometry.

  • Sample Preparation (Acid Hydrolysis):

    • Follow the same acid hydrolysis procedure as described for the HPLC method. An internal standard (e.g., diaminopimelic acid) is typically added before hydrolysis for accurate quantification.

  • Derivatization for Volatility:

    • The dried hydrolysate must be derivatized to make the amino acids volatile for GC analysis.

    • Add a silylating reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), along with a solvent like dimethylformamide (DMF) and a catalyst like triethylamine (TEA).

    • Heat the mixture (e.g., 70°C for 60 minutes) to form N-(O)-tert-butyldimethylsilyl (tBDMSi) derivatives of the amino acids.

  • GC Separation and Detection:

    • Inject the derivatized sample into a GC system equipped with a capillary column.

    • Use a temperature program to separate the derivatized amino acids based on their boiling points and column interactions.

    • Detect the compounds using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and definitive identification based on the mass spectrum.

Visualizations: Workflows and Mechanisms

Experimental Workflow for LAL Analysis

The following diagram illustrates the general workflow for the quantification of lysinoalanine in a protein sample using chromatographic methods.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Evaporation Evaporation & Reconstitution Hydrolysis->Evaporation Derivatization Derivatization (e.g., Dansyl Chloride or MTBSTFA) Evaporation->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (UV, FID, or MS) Chromatography->Detection Quantification Quantification (vs. Standard) Detection->Quantification

Caption: General experimental workflow for lysinoalanine (LAL) analysis.

Mechanism of Lysinoalanine Toxicity

While not acutely toxic in the levels typically found in food, the biological effects of LAL are a subject of research, particularly concerning its impact on mineral metabolism and enzyme function. The primary mechanism of toxicity is not a classic signaling pathway but rather its ability to act as a potent metal chelator.[5][7][9]

G cluster_enzyme Metalloenzyme Interaction LAL This compound Ingestion Chelation Strong Metal Chelation LAL->Chelation InactivatedEnzyme Inactive Apoenzyme Chelation->InactivatedEnzyme Removes Cofactor Enzyme Active Metalloenzyme (e.g., Carboxypeptidase A) Metal Metal Cofactor (e.g., Zn²⁺) Enzyme->InactivatedEnzyme Consequences Downstream Biological Effects InactivatedEnzyme->Consequences Toxicity Nephrotoxicity (in rats) Reduced Protein Digestibility Consequences->Toxicity

Caption: Mechanism of LAL toxicity via metal chelation and enzyme inhibition.

This chelating action allows LAL to strip essential metal cofactors, such as zinc (Zn²⁺) and copper (Cu²⁺), from the active sites of metalloenzymes.[5][6] For example, LAL has been shown to inactivate carboxypeptidases A and B by removing the zinc ion necessary for their catalytic activity.[5] This inhibition of critical enzymes can impair protein digestion and other metabolic processes. In animal models, particularly rats, high doses of free LAL have been linked to a specific renal lesion known as nephrocytomegaly, characterized by the enlargement of cells in the proximal renal tubules.[1][17][18] This toxic effect is believed to be related to the disruption of normal cellular processes due to enzyme inhibition and mineral imbalance.[9][17]

Conclusion

This compound is a definitive marker of severe thermal and alkaline treatment of proteins. Its formation leads to a decrease in nutritional value by cross-linking essential amino acids like lysine. The analytical methods for its detection are well-established, providing researchers and quality control professionals with reliable tools to assess food processing integrity. While the toxicological risk to humans from typical dietary intake is considered low, the underlying mechanism of LAL's biological activity—metal chelation and enzyme inhibition—highlights its importance in the broader context of food safety and nutritional biochemistry. Continued monitoring and research are essential to fully understand its implications for human health and to optimize food processing techniques to minimize its formation.

References

Biochemical Pathways Affected by (S,R)-Lysinoalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R)-Lysinoalanine (LAL) is an unnatural amino acid formed during the processing of food proteins under alkaline and/or high-temperature conditions. Its presence in the human diet has raised toxicological concerns, primarily due to its nephrotoxic effects observed in animal models, particularly rats. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, with a focus on its impact on renal cells. We delve into the mechanisms of LAL-induced toxicity, including metalloenzyme inhibition and the induction of oxidative stress and apoptosis. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is formed via the reaction of the ε-amino group of a lysine residue with a dehydroalanine residue, the latter being generated from cysteine or serine under alkaline conditions. While protein-bound LAL exhibits lower toxicity, the free form can be absorbed and has been shown to induce significant renal alterations in rats, a condition known as nephrocytomegaly. This pathology is characterized by the enlargement of the nucleus and cytoplasm of cells in the straight portion of the proximal renal tubules.[1] Understanding the molecular mechanisms underlying LAL's toxicity is crucial for assessing its risk to human health and for the development of potential therapeutic interventions.

Metalloenzyme Inhibition

One of the primary mechanisms of lysinoalanine's toxicity is its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes.[2] LAL has been shown to be a more potent inhibitor of the zinc-containing enzyme carboxypeptidase A than EDTA.[3] This inhibition is thought to occur through the removal of the essential zinc ion from the enzyme's active site.[2]

Quantitative Data on Enzyme Inhibition
EnzymeMetal CofactorObserved Effect of LysinoalanineReference
Carboxypeptidase A Zn²⁺More effective inhibitor than EDTA. Inhibition increases with LAL concentration and time.[3]
Carboxypeptidase B Zn²⁺Inactivation by removal of zinc from the active site.[2]
Yeast Alcohol Dehydrogenase Zn²⁺Inactivation by removal of zinc from the active site.[2]
Polyphenol Oxidase (Tyrosinase) Cu²⁺Inactivation.[3]
Cytochrome C Oxidase Fe²⁺, Cu²⁺Stronger inhibitor than EDTA and phenylethylaminoalanine (PEAA).[3]

Induction of Renal Cell Apoptosis via Oxidative Stress

A significant pathway implicated in lysinoalanine-induced nephrotoxicity is the induction of apoptosis in renal tubular cells, driven by oxidative stress. While direct studies on LAL are limited, research on high concentrations of lysine, a structural component of LAL, provides a strong model for this mechanism. This pathway involves the activation of NADPH oxidase, leading to the generation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and the activation of the intrinsic apoptotic cascade.

Signaling Pathway of LAL-Induced Renal Cell Apoptosis

The proposed signaling cascade begins with the cellular uptake of LAL, leading to the activation of NADPH oxidase. This enzyme complex then produces superoxide anions (O₂⁻), initiating a state of oxidative stress. ROS can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.

LAL_Apoptosis_Pathway LAL This compound NADPH_Oxidase NADPH Oxidase Activation LAL->NADPH_Oxidase Enters Cell CellMembrane Cell Membrane ROS Increased Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Promotes Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

LAL-Induced Apoptosis Pathway
Quantitative Data on Apoptotic Markers

The following table summarizes quantitative data from studies on high lysine concentrations, which are indicative of the potential effects of lysinoalanine.

MarkerFold Change/EffectCell TypeReference
Apoptosis +30%Human Proximal Tubular Cells (HK-2)
Bax Expression +30-50%Human Proximal Tubular Cells (HK-2)
Bcl-2 Expression -40%Human Proximal Tubular Cells (HK-2)
NADPH Oxidase Subunit p22phox mRNA +106 ± 23%Human Proximal Tubular Cells (HK-2)
NADPH Oxidase Subunit p67phox mRNA +108 ± 22%Human Proximal Tubular Cells (HK-2)
NADPH Oxidase Subunit gp91phox mRNA +75 ± 4%Human Proximal Tubular Cells (HK-2)

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of lysinoalanine.

In Vivo Nephrotoxicity Study in Rats

This protocol is a generalized representation based on feeding studies described in the literature.[1]

Nephrotoxicity_Workflow start Start acclimatization Acclimatization of Rats (e.g., 1 week) start->acclimatization diet Dietary Administration (Control vs. LAL-supplemented diets) (e.g., 4 weeks) acclimatization->diet monitoring Daily Monitoring (Food intake, body weight, clinical signs) diet->monitoring collection Sample Collection (Blood, urine, kidneys) monitoring->collection analysis Biochemical and Histopathological Analysis collection->analysis end End analysis->end

In Vivo Nephrotoxicity Workflow
  • Animals: Male Wistar rats are commonly used.

  • Diet: A standard rodent chow is used as the control diet. For the experimental groups, synthetic this compound is added to the diet at various concentrations (e.g., 100 ppm, 500 ppm, 1000 ppm).

  • Duration: The feeding study typically lasts for 4 to 12 weeks.

  • Parameters Monitored:

    • Body weight and food consumption are recorded regularly.

    • At the end of the study, blood is collected for serum chemistry analysis (e.g., creatinine, blood urea nitrogen).

    • Kidneys are harvested, weighed, and fixed in 10% neutral buffered formalin for histopathological examination.

  • Histopathology: Fixed kidney tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then examined microscopically for evidence of nephrocytomegaly, characterized by enlarged renal tubular cells and nuclei in the pars recta of the proximal tubule.

In Vitro Metalloenzyme Inhibition Assay

This protocol is a general guide for assessing the inhibitory effect of LAL on carboxypeptidase A.

  • Materials:

    • Bovine pancreatic carboxypeptidase A

    • Substrate (e.g., hippuryl-L-phenylalanine)

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Procedure:

    • Prepare a stock solution of carboxypeptidase A in the assay buffer.

    • Prepare various concentrations of lysinoalanine in the assay buffer.

    • In a microplate, add the enzyme solution and different concentrations of the LAL solution. Incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the rate of substrate hydrolysis spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 254 nm for hippuryl-L-phenylalanine).

    • Calculate the percentage of enzyme inhibition for each LAL concentration and determine the IC₅₀ value.

In Vitro Renal Cell Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

TUNEL_Assay_Workflow start Start cell_culture Culture Renal Proximal Tubule Cells (e.g., HK-2 cells) start->cell_culture treatment Treat Cells with this compound (Various concentrations and time points) cell_culture->treatment fixation Fix and Permeabilize Cells treatment->fixation labeling TUNEL Labeling (TdT enzyme and fluorescently labeled dUTPs) fixation->labeling staining Counterstain Nuclei (e.g., DAPI) labeling->staining imaging Fluorescence Microscopy staining->imaging quantification Quantify Apoptotic Cells (% of TUNEL-positive cells) imaging->quantification end End quantification->end

TUNEL Assay Workflow
  • Cell Culture: Human kidney proximal tubular epithelial cells (e.g., HK-2) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound for different time periods (e.g., 24, 48 hours).

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • TUNEL Staining: The cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Analysis: The percentage of TUNEL-positive cells is determined using fluorescence microscopy or flow cytometry.

Conclusion

This compound exerts its toxicity through multiple biochemical pathways, with metalloenzyme inhibition and the induction of oxidative stress-mediated apoptosis in renal cells being the most prominent. The nephrotoxic effects are particularly observed with the free form of LAL and are dose-dependent. Further research is warranted to elucidate the precise molecular interactions and signaling cascades initiated by LAL, which will be instrumental in a more accurate assessment of its health risks and in the development of targeted therapeutic strategies for related renal pathologies. The experimental frameworks provided in this guide offer a foundation for researchers to further investigate the complex biological effects of this food-borne compound.

References

An In-Depth Technical Guide to the Factors Influencing (S,R)-Lysinoalanine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical mechanisms, influencing factors, and analytical methodologies related to the formation of the unnatural amino acid lysinoalanine (LAL). The formation of LAL, a cross-linked amino acid, is a significant consideration in food processing and protein chemistry, as it can impact the nutritional value and safety of protein-containing products.

The Chemical Pathway of Lysinoalanine Formation

The formation of lysinoalanine is predominantly a two-step chemical process that occurs under specific conditions, most notably elevated temperature and alkaline pH[1][2][3].

Step 1: β-Elimination and the Formation of Dehydroalanine (DHA) The initial step is a hydroxide ion-catalyzed β-elimination reaction involving the side chains of specific amino acid residues within a protein[1][2]. Precursor amino acids such as cysteine, serine, O-phosphorylserine, and O-glycosylserine undergo the elimination of their respective side-chain groups (H₂S, H₂O, phosphate, etc.) to form a highly reactive intermediate, dehydroalanine (DHA)[2][3][4]. Threonine residues can undergo a similar reaction to form methyl-dehydroalanine[1].

Step 2: Nucleophilic Addition of Lysine The second step involves the nucleophilic attack of the ε-amino group (ε-NH₂) from a lysine residue's side chain on the electrophilic double bond of the dehydroalanine intermediate[1][3][4]. This addition reaction results in the formation of a stable, covalent cross-link known as lysinoalanine[1]. This reaction is typically intramolecular, meaning it occurs within a single protein molecule, suggesting that the protein's primary sequence and conformation play a role in facilitating the cross-link[5][6][7].

G cluster_0 Step 1: β-Elimination cluster_1 Step 2: Nucleophilic Addition Precursors Precursor Amino Acids (Serine, Cysteine, Phosphoserine) DHA Dehydroalanine (DHA) Intermediate Precursors->DHA High pH (OH⁻) High Temperature LAL Lysinoalanine (LAL) Cross-link DHA->LAL Nucleophilic Attack Lysine ε-Amino Group of Lysine Lysine->LAL

Caption: The two-step chemical pathway for the formation of lysinoalanine (LAL).

Core Factors Promoting LAL Formation

Several key environmental and substrate-related factors govern the rate and extent of LAL formation.

  • pH: Alkaline conditions are the most significant promoter of LAL formation[4]. The reaction is initiated by hydroxide ions, with LAL generation beginning around pH 9 and increasing substantially at higher pH values, often maximizing around pH 12.5[8][9]. In autoclave-sterilized milk, LAL amounts increase directly with higher pH values in the range of 6.50 to 6.90[10].

  • Temperature: Elevated temperatures accelerate the reaction rates of both the β-elimination and nucleophilic addition steps[2][5]. While often associated with high pH, LAL can form at lower pH values (e.g., pH 5) if the temperature is sufficiently high (e.g., 100°C)[8]. The formation of LAL in sterilized milk is almost directly dependent on the heating temperature[10].

  • Exposure Time: The duration of exposure to promoting conditions (high pH and/or temperature) directly correlates with the quantity of LAL formed[2][3][4].

  • Protein Source and Concentration: The specific type and concentration of protein are critical factors[8]. The abundance and spatial proximity of precursor amino acids (cysteine, serine) to lysine residues within the protein's structure influence the likelihood of intramolecular cross-linking[5][11][12].

Quantitative Data on LAL Formation in Food Products

The processing conditions used for various food products, particularly dairy, can lead to significant LAL formation. The following table summarizes reported LAL concentrations in different milk products.

Product TypeProcessing ConditionLAL Concentration (ppm in protein)Reference(s)
Raw Skim MilkPre-heat < 100°C, up to 20 min< 10[10]
UHT Milk (Indirect)> 145°C, > 10 sUp to 50[10]
UHT MilkStandard UHT Processing87.1[13]
Autoclave Sterilized Milk110-129°C, 10-25 min110 - 710[10]
Low-Heat Skim Milk PowderDrying49.4[13]
Medium-Heat Skim Milk PowderDrying179.9[13]
High-Heat Skim Milk PowderDrying294.6[13]
Infant FormulaProcessing124.9[13]
Sodium CaseinateAlkali Treatment856.1[13]
Hydrolyzed Milk Protein PowdersHydrolysis & DryingUp to 2296[14][15]

Factors and Strategies for Inhibiting LAL Formation

The formation of LAL can be minimized or prevented through several chemical and physical strategies that interfere with its formation pathway.

  • Competitive Inhibition by Thiols: Sulfhydryl (SH)-containing compounds like cysteine, N-acetyl-cysteine, and glutathione can compete with lysine for the DHA intermediate[1][2]. The reaction of a thiol with DHA forms the more desirable cross-link lanthionine, thereby reducing the amount of LAL formed[3][16][17].

  • Acylation of Lysine: Chemically modifying the ε-amino group of lysine via acylation (e.g., with acetic or succinic anhydrides) blocks the nucleophilic site required for reaction with DHA[1][18]. This effectively prevents LAL formation[2][8].

  • Maillard Reaction: The presence of reducing sugars, such as glucose, can inhibit LAL formation[2][8]. The sugar's carbonyl group reacts with the ε-amino group of lysine in the Maillard reaction, making the lysine unavailable to react with DHA[19]. This inhibition is most effective in a pH range of 11.0 to 12.0[19].

  • Process Modification:

    • Acidic Conditions: Lowering the pH inhibits the initial hydroxide-catalyzed β-elimination reaction, thus preventing the formation of the DHA intermediate[17].

    • Ultrasound Treatment: The application of ultrasound during pH-shift treatments has been shown to reduce LAL formation in rapeseed protein isolates by 49.5% (alkaline) and 74.1% (acidic)[17]. This is attributed to structural changes in the protein that expose more sulfhydryl groups, which then competitively inhibit LAL formation[17][20].

  • Other Additives: Compounds such as sodium sulfite, certain organic acids (ascorbic, citric, malic), and copper salts have also been reported to suppress LAL production[2][8].

G cluster_0 LAL Pathway cluster_1 Inhibitory Pathway DHA Dehydroalanine (DHA) Intermediate Lysine Lysine (ε-Amino Group) DHA->Lysine Cysteine Cysteine (Sulfhydryl Group) DHA->Cysteine Competitive Attack LAL Lysinoalanine (LAL) Lysine->LAL Reaction Occurs LAN Lanthionine (LAN) Cysteine->LAN Competitive Reaction G A Protein Sample B Alkali / Heat Treatment (with/without Inhibitors) A->B C Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) B->C D Derivatization (e.g., Dansyl Chloride for HPLC) C->D E Chromatographic Analysis (HPLC, GC, or IEC) D->E F Data Acquisition & Quantification E->F

References

A Preliminary Investigation of (S,R)-Lysinoalanine in Dairy Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of (S,R)-lysinoalanine (LAL), an unnatural amino acid formed in dairy products during processing. This document summarizes key quantitative data, details common experimental protocols for LAL analysis, and visualizes the proposed mechanisms of its formation and potential toxicity. The information presented is intended to serve as a foundational resource for professionals in research, quality control, and drug development who are investigating the implications of LAL in food science and toxicology.

Quantitative Data Summary

The presence and concentration of lysinoalanine in dairy products are influenced by factors such as heat treatment intensity, duration, and pH.[1][2][3] The following table summarizes quantitative data on LAL levels found in various dairy products as reported in the scientific literature.

Dairy ProductProcessing/TreatmentLAL Concentration (µg/g protein or ppm)Reference(s)
Raw MilkUntreatedNot detected or negligible (<10 ppm)[2][4][5]
Pasteurized MilkStandard PasteurizationNegligible[6]
UHT MilkDirect UHT (110-130°C)Not proven to form[2]
UHT MilkIndirect UHT (>145°C, >10s)Up to 50[2]
UHT MilkCommercial Samples87.1 (average)[4]
UHT MilkCommercial Samples117 (average)[7]
Sterilized MilkAutoclave (110-129°C, 10-25 min)110 - 710[2]
Infant Formula (Powdered)CommercialBelow detection limit to 124.9[4][8]
Infant Formula (Liquid)AdaptedUp to 86[8]
Infant Formula (Liquid)Follow-onUp to 390[8]
Infant Formula (Liquid)Growing-up MilksUp to 514[8]
Enteral Nutrition FormulasCommercial Liquid160 - 800 (average 528)[7]
Skim Milk PowderLow-heat49.4[4]
Skim Milk PowderMedium-heat179.9[4]
Skim Milk PowderHigh-heat294.6[4]
Milk Powders with Hydrolyzed ProteinsCommercialUp to 2296 mg/kg[3]
Sodium CaseinateCommercial856.1[4]
CheeseFreshNo notable formation[3][9]

Experimental Protocols

The accurate quantification of lysinoalanine in complex matrices like dairy products requires robust analytical methodologies. The most common approaches involve protein hydrolysis followed by chromatographic separation and detection.

Sample Preparation: Acid Hydrolysis

The standard procedure to liberate LAL from the protein backbone is acid hydrolysis.

  • Procedure:

    • Weigh a precise amount of the dairy product sample.

    • Add 6 M HCl to the sample in a sealed hydrolysis tube.

    • Hydrolyze at 110°C for 24 hours.

    • After hydrolysis, cool the sample to room temperature.

    • Filter the hydrolysate through a 0.45 µm filter to remove any particulate matter.[4]

    • The hydrolysate is then typically evaporated to dryness and reconstituted in a suitable buffer for chromatographic analysis.

Analytical Methods for LAL Determination

Several chromatographic techniques have been developed for the separation and quantification of LAL.

  • Ion-Exchange Chromatography (IEC): This is a classical and accurate method for LAL determination.[1][10]

    • Principle: LAL is separated on a cation-exchange column using a specific buffer system and detected colorimetrically after a post-column reaction with ninhydrin.[11]

    • Instrumentation: An automatic amino acid analyzer is typically used.[11][12]

    • Separation Conditions: A high-pressure cation exchange column with a sodium citrate buffer (e.g., 0.35N sodium; pH 5.30) is commonly employed.[11] The column temperature can be adjusted (e.g., 52°C or 65°C) to achieve better separation from interfering compounds.[11]

  • High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This is a widely used, sensitive, and versatile method.

    • Principle: LAL in the protein hydrolysate is derivatized with a fluorescent or UV-absorbing agent before injection into a reversed-phase HPLC system.

    • Common Derivatizing Agents:

      • Dansyl Chloride: A new, faster, and easier derivatization method has been developed using dansyl chloride.[4][13]

      • 9-fluorenyl-methylchloro-formate (FMOC): This agent is also used for derivatization, followed by fluorescence detection.[5]

    • HPLC System: A reversed-phase column (e.g., C18) is used with a suitable mobile phase gradient for separation.

    • Detection: Fluorescence or UV detection is used, depending on the derivatizing agent.

  • Gas Chromatography with Flame Ionization Detection (GC-FID):

    • Principle: LAL is derivatized to make it volatile and then separated by gas chromatography.

    • Application: This method has been successfully applied to the analysis of LAL in various food matrices, including dairy products.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

    • Method: LAL is often derivatized (e.g., with FMOC) and then detected using selective ion monitoring (SIM) for accurate quantification.[5]

Visualizations

Formation of Lysinoalanine in Dairy Proteins

The formation of LAL in dairy products is primarily a consequence of heat treatment, especially in alkaline conditions.[1][6][10] The mechanism involves a two-step process.[14] First, a dehydroalanine (DHA) intermediate is formed from serine or cysteine residues through β-elimination.[14] Subsequently, the ε-amino group of a lysine residue undergoes a nucleophilic addition to the double bond of the dehydroalanine residue, forming the lysinoalanine cross-link.[10][14]

LAL_Formation cluster_protein Within Protein Structure Protein Protein Chain Ser_Cys Serine (O-phosphoseryl) or Cysteine Residue Lys Lysine Residue DHA Dehydroalanine (DHA) Intermediate Ser_Cys->DHA β-elimination (Heat, Alkali) LAL Lysinoalanine (LAL) Cross-link Lys->LAL DHA->LAL Nucleophilic Addition

Caption: Formation of Lysinoalanine (LAL) in proteins.

Experimental Workflow for LAL Analysis

The following diagram illustrates a typical workflow for the determination of lysinoalanine in dairy products, from sample preparation to final analysis.

LAL_Analysis_Workflow Sample Dairy Product Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Filtration Filtration (0.45 µm) Hydrolysis->Filtration Derivatization Derivatization (e.g., Dansyl Chloride, FMOC) Filtration->Derivatization For HPLC/GC Chromatography Chromatographic Separation (HPLC, IEC, GC) Filtration->Chromatography For IEC Derivatization->Chromatography Detection Detection (UV, Fluorescence, FID, MS) Chromatography->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for lysinoalanine analysis.

Proposed Signaling Pathway for LAL Toxicity

The toxicity of lysinoalanine, particularly the induction of nephrocytomegaly (kidney cell enlargement) in rats, is not fully understood at the molecular level.[10][15] However, evidence suggests that LAL can act as a metal chelator, which may lead to the inactivation of essential metalloenzymes.[16] This interference with metal-dependent enzymatic functions could be a key mechanism of its toxicity.

LAL_Toxicity_Pathway LAL Lysinoalanine (LAL) Inactive_Enzyme Inactive Enzyme LAL->Inactive_Enzyme Chelates Metal Ion Metal_Ion Metal Ions (e.g., Zn²⁺, Cu²⁺) Metalloenzyme Active Metalloenzyme Metal_Ion->Metalloenzyme Required Cofactor Metalloenzyme->Inactive_Enzyme Metal Ion Removal Cellular_Dysfunction Cellular Dysfunction Inactive_Enzyme->Cellular_Dysfunction Kidney_Damage Kidney Damage (Nephrocytomegaly in rats) Cellular_Dysfunction->Kidney_Damage

Caption: Proposed mechanism of LAL toxicity via metal chelation.

References

Methodological & Application

Application Note & Protocol: Quantification of (S,R)-Lysinoalanine using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysinoalanine (LAL) is an unnatural amino acid formed under alkaline and/or high-temperature processing of proteins, where the ε-amino group of a lysine residue reacts with a dehydroalanine residue. The formation of LAL in food and pharmaceutical products is a concern due to its potential impact on nutritional value and safety.[1][2] Accurate quantification of LAL is crucial for quality control and safety assessment. This application note provides a detailed protocol for the quantification of (S,R)-lysinoalanine in proteinaceous samples using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The method involves acid hydrolysis of the protein sample followed by direct analysis of the underivatized lysinoalanine, offering a streamlined workflow compared to methods requiring derivatization.

Experimental Protocols

Sample Preparation: Acid Hydrolysis

This protocol is designed to liberate lysinoalanine from the protein backbone for subsequent analysis.

Materials:

  • Sample containing protein (e.g., food product, pharmaceutical formulation)

  • 6 M Hydrochloric Acid (HCl)

  • Nitrogen gas

  • Heating block or oven capable of maintaining 110 °C

  • Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Hydrolysis vials with PTFE-lined caps

Procedure:

  • Weigh approximately 10-100 mg of the homogenized sample into a hydrolysis vial.

  • Add 1 mL of 6 M HCl to the vial.

  • Purge the vial with nitrogen gas for 1-2 minutes to remove oxygen, which can degrade certain amino acids.

  • Tightly cap the vial and place it in a heating block or oven at 110 °C for 24 hours.

  • After hydrolysis, allow the vial to cool to room temperature.

  • Transfer the hydrolysate to a clean microcentrifuge tube.

  • Dry the sample completely using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) for HPLC-MS/MS analysis.

  • Vortex the sample to ensure complete dissolution of the analyte.

  • Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

This section details the chromatographic separation and mass spectrometric detection of lysinoalanine. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of the polar, underivatized lysinoalanine.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterRecommended Setting
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 95% B; 2-10 min: 95-50% B; 10-12 min: 50% B; 12.1-15 min: 95% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

The following parameters should be optimized on the specific instrument being used.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.0 kV
Source Temperature 120-150 °C
Desolvation Temperature 350-450 °C
Gas Flows Optimize according to manufacturer's recommendations
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transition for Lysinoalanine:

The molecular weight of lysinoalanine is 249.29 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 250.3. The following are proposed MRM transitions based on the structure of lysinoalanine. Note: These transitions must be confirmed and optimized by infusing a lysinoalanine standard into the mass spectrometer.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Lysinoalanine (Quantifier)250.384.1 (immonium ion of lysine)50Optimize (start at 15-25)
Lysinoalanine (Qualifier)250.3130.1 (loss of lysine side chain)50Optimize (start at 10-20)

Procedure for MRM Optimization:

  • Prepare a standard solution of lysinoalanine (e.g., 1 µg/mL) in the initial mobile phase.

  • Infuse the standard solution directly into the mass spectrometer.

  • In Q1 scan mode, confirm the presence of the precursor ion at m/z 250.3.

  • Perform a product ion scan of m/z 250.3 to identify the major fragment ions.

  • Select the most intense and specific fragment ions for the quantifier and qualifier transitions.

  • For each transition, perform a collision energy optimization to find the voltage that yields the highest intensity for the product ion.

Data Presentation

The following tables summarize quantitative data for lysinoalanine found in various food products from the literature.

Table 1: Lysinoalanine Content in Dairy Products

ProductLysinoalanine Content (ppm crude protein)Reference
Raw Milk9.4 (average)[3]
UHT Milk87.1[3]
Infant Formula124.9[3]
Low-Heat Skim Milk Powder49.4[3]
Medium-Heat Skim Milk Powder179.9[3]
High-Heat Skim Milk Powder294.6[3]
Sodium Caseinate856.1[3]

Table 2: Lysinoalanine Formation under Different Alkaline Conditions

Alkali ConcentrationLysinoalanine Content (g/kg)
0.1 M6.00 ± 0.32
0.125 M29.43 ± 1.10
0.15 M7.37 ± 0.01

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Proteinaceous Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Drying Drying Hydrolysis->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HILIC Separation Reconstitution->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for lysinoalanine quantification.

Lysinoalanine Formation Pathway

formation_pathway Protein Protein with Serine/Cysteine and Lysine Residues Dehydroalanine Dehydroalanine Intermediate Protein->Dehydroalanine β-elimination (High pH/Heat) Lysinoalanine Lysinoalanine Cross-link Dehydroalanine->Lysinoalanine Nucleophilic attack by Lysine ε-amino group

Caption: Formation pathway of lysinoalanine in proteins.

References

Application Notes and Protocols for the Synthesis of (S,R)-Lysinoalanine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the chemical synthesis of (S,R)-lysinoalanine for use as an analytical standard. Lysinoalanine (LAL) is a cross-linked amino acid formed from lysine and dehydroalanine, often generated during the processing of protein-rich foods at high temperatures and alkaline pH.[1][2] Accurate quantification of LAL in food and pharmaceutical products is crucial for quality control and safety assessment, necessitating a reliable analytical standard. The protocol outlined below is based on the synthesis from L-lysine and a dehydroalanine precursor, yielding a diastereomeric mixture of (S,S)- and this compound, which can be purified and characterized for use in analytical applications.

Introduction

Lysinoalanine is an unusual amino acid formed via the reaction of the ε-amino group of a lysine residue with a dehydroalanine residue, the latter being formed from the degradation of cysteine or serine.[1][3] Its presence in food products can reduce nutritional value and has raised safety concerns. Therefore, sensitive and accurate analytical methods are required for its detection and quantification. A well-characterized analytical standard is essential for the validation of these methods. This application note describes a robust protocol for the synthesis, purification, and characterization of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through the reaction of L-lysine with a dehydroalanine precursor, methyl 2-acetamidoacrylate, under alkaline conditions. To prevent the α-amino group of lysine from reacting, it is transiently protected through the formation of a copper chelate. The subsequent reaction occurs at the ε-amino group. The acetyl protecting group on the dehydroalanine precursor is later removed by acid hydrolysis.

Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product Lysine L-Lysine Hydrochloride Chelation Copper Chelation of L-Lysine Lysine->Chelation MAA Methyl 2-acetamidoacrylate Reaction Alkaline Condensation MAA->Reaction Cu Cupric Chloride Cu->Chelation Chelation->Reaction Lysyl-cupric complex Decoppering Copper Removal (H2S) Reaction->Decoppering Protected LAL-Cu complex Hydrolysis Acid Hydrolysis Decoppering->Hydrolysis Protected LAL IonExchange Ion-Exchange Chromatography Hydrolysis->IonExchange Crude LAL mixture Crystallization Crystallization IonExchange->Crystallization LAL This compound Analytical Standard Crystallization->LAL

Figure 1: Synthesis and Purification Workflow for this compound.

Experimental Protocols

Materials and Reagents
  • L-Lysine hydrochloride

  • Methyl 2-acetamidoacrylate

  • Cupric chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrogen sulfide (H₂S) gas

  • Hydrochloric acid (HCl), concentrated

  • Pyridine

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Ammonia solution (NH₄OH)

Synthesis of this compound Monohydrochloride

This protocol is adapted from the method described by Finley and Snow (1977).[4]

  • Formation of the Lysyl-Cupric Complex:

    • Dissolve L-lysine hydrochloride in 50% aqueous ethanol.

    • Add an equimolar amount of cupric chloride dihydrate to the lysine solution while stirring.

    • Adjust the pH to approximately 9.5 with 2N NaOH. A deep blue solution of the lysyl-cupric complex should form.

  • Reaction with Dehydroalanine Precursor:

    • To the lysyl-cupric complex solution, add methyl 2-acetamidoacrylate.

    • Maintain the alkaline pH and stir the reaction mixture at room temperature for 24 hours.

  • Removal of Copper:

    • After the reaction is complete, acidify the mixture to pH 3 with concentrated HCl.

    • Bubble hydrogen sulfide gas through the solution to precipitate copper as copper sulfide (CuS).

    • Filter the black precipitate of CuS and wash it with dilute HCl.

  • Acid Hydrolysis:

    • Combine the filtrate and washings and evaporate to dryness under reduced pressure.

    • Add 6N HCl to the residue and heat at 110°C for 24 hours in a sealed tube to hydrolyze the acetyl group and methyl ester.

  • Purification by Ion-Exchange Chromatography:

    • Evaporate the hydrolyzed solution to dryness.

    • Dissolve the residue in a minimal amount of water and apply it to a cation exchange column (e.g., Dowex 50W-X8) in the H⁺ form.

    • Wash the column with deionized water to remove unreacted anionic and neutral compounds.

    • Elute the bound amino acids with a gradient of ammonia solution (e.g., 0 to 2N NH₄OH).

    • Collect fractions and monitor for the presence of lysinoalanine using a suitable method (e.g., ninhydrin test or TLC).

  • Crystallization:

    • Pool the fractions containing pure lysinoalanine and evaporate to dryness.

    • Recrystallize the lysinoalanine monohydrochloride from pyridine-ethanol-water and then ethanol-water mixtures to obtain a purified solid product.[4]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue/RangeReference
Starting Materials
L-Lysine HydrochlorideStoichiometric AmountProtocol
Methyl 2-acetamidoacrylateStoichiometric AmountProtocol
Reaction Conditions
pH~9.5Protocol
TemperatureRoom TemperatureProtocol
Reaction Time24 hoursProtocol
Yield and Purity
Overall Yield56%[4]
Purity (by NMR/HPLC)>98%Expected

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the synthesized lysinoalanine. The diastereomers of lysinoalanine can be distinguished by high-resolution NMR.[5]

  • ¹H NMR (D₂O): Characteristic signals for the protons of the lysine and alanine moieties are expected. The chemical shifts will be pH-dependent.

  • ¹³C NMR (D₂O): Resonances for the nine carbon atoms of the lysinoalanine molecule should be observable.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Expected Molecular Weight: 233.27 g/mol

  • Expected [M+H]⁺: m/z 234.14

A characteristic fragmentation pattern can be observed in MS/MS experiments, which can be used for identification.[3]

Logical Relationships in Synthesis and Analysis

The following diagram illustrates the logical flow from the synthetic precursors to the final characterized analytical standard.

logical_flow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Validation Precursors Protected Lysine & Dehydroalanine Precursor Synthesis Chemical Synthesis Precursors->Synthesis Reagents Reagents & Solvents Reagents->Synthesis Purification Chromatographic Purification Synthesis->Purification Product This compound Purification->Product Characterization Structural & Purity Analysis (NMR, MS, HPLC) Product->Characterization Standard Qualified Analytical Standard Characterization->Standard Purity >98%

Figure 2: Logical Flow from Synthesis to Qualified Standard.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of this compound as an analytical standard. Proper execution of the synthesis, purification, and characterization steps will yield a standard of high purity, suitable for use in the development and validation of analytical methods for the detection of lysinoalanine in various matrices.

References

Application Notes and Protocols for the Separation of Lysinoalanine Isomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysinoalanine (LAL) is an unnatural amino acid formed during food processing, particularly under alkaline conditions and heat treatment.[1][2] It is created by the cross-linking of a lysine residue with a dehydroalanine residue, the latter being formed from cysteine or serine.[3] The formation of LAL in food is a concern due to its potential impact on nutritional quality by reducing protein digestibility and its possible toxicological effects.[2] Lysinoalanine exists as two main diastereomers: L-lysino-L-alanine (LLL) and L-lysino-D-alanine (LDL). The ability to separate and quantify these isomers is crucial for assessing food safety and understanding the mechanisms of their formation and physiological effects. Capillary electrophoresis (CE) offers a powerful analytical technique for this purpose, providing high-resolution separations with minimal sample and reagent consumption.[4][5] This document provides detailed application notes and protocols for the separation of lysinoalanine isomers using Capillary Electrophoresis.

Principle of Separation

Capillary electrophoresis separates molecules based on their differential migration in an electric field. For the separation of chiral compounds like the diastereomers of lysinoalanine, a chiral selector is added to the background electrolyte (BGE).[6] Cyclodextrins (CDs) are commonly used chiral selectors in CE for amino acid separations.[7][8]

These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They form transient inclusion complexes with the analyte molecules. The stability of these diastereomeric complexes differs between the LLL and LDL isomers, leading to different electrophoretic mobilities and thus, separation. By optimizing the type and concentration of the cyclodextrin, the buffer pH, and other CE parameters, baseline separation of the lysinoalanine isomers can be achieved.

To enhance detection sensitivity, especially when using UV or laser-induced fluorescence (LIF) detectors, a derivatization step is often employed.[4] Fluorescent labeling agents react with the primary and secondary amine groups of lysinoalanine, attaching a fluorophore that allows for highly sensitive detection.[7]

Experimental Protocols

This section details the necessary steps for the analysis of lysinoalanine isomers in food samples, from sample preparation to CE analysis.

Sample Preparation: Acid Hydrolysis

Food samples require hydrolysis to release the protein-bound lysinoalanine.

Materials:

  • Food sample (e.g., milk powder, soy protein isolate)

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas

  • Heating block or oven

  • Rotary evaporator or vacuum centrifuge

  • pH meter

  • 0.1 M Sodium hydroxide (NaOH)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol

  • Deionized water

Protocol:

  • Weigh approximately 100 mg of the food sample into a hydrolysis tube.

  • Add 5 mL of 6 M HCl to the tube.

  • Flush the tube with nitrogen gas for 1 minute to remove oxygen.

  • Seal the tube tightly and place it in a heating block or oven at 110°C for 24 hours.

  • After hydrolysis, cool the sample to room temperature.

  • Remove the HCl by evaporation under vacuum using a rotary evaporator or vacuum centrifuge.

  • Re-dissolve the dried hydrolysate in 2 mL of deionized water.

  • Adjust the pH of the solution to approximately 7.0 with 0.1 M NaOH.

  • Clean-up (Optional but Recommended): a. Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. b. Load the sample onto the cartridge. c. Wash the cartridge with 5 mL of deionized water to remove salts and hydrophilic impurities. d. Elute the lysinoalanine with 5 mL of methanol. e. Evaporate the methanol to dryness and reconstitute the residue in a known volume of the CE background electrolyte or derivatization buffer.

Derivatization for LIF Detection

For high-sensitivity analysis, derivatization with a fluorescent label is recommended. 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a suitable labeling agent for primary and secondary amines.[7]

Materials:

  • Sample hydrolysate (from step 3.1)

  • Lysinoalanine standard solutions (for calibration)

  • 40 mM NBD-F in methanol

  • 100 mM Borate buffer, pH 9.5

  • Heating block or water bath

Protocol:

  • In a microcentrifuge tube, mix 50 µL of the sample hydrolysate or standard solution with 150 µL of 100 mM borate buffer (pH 9.5).

  • Add 25 µL of 40 mM NBD-F solution.

  • Vortex the mixture for 10 seconds.

  • Incubate the mixture at 60°C for 20 minutes in the dark.

  • After incubation, cool the reaction mixture to room temperature.

  • The derivatized sample is now ready for CE analysis. It is advisable to keep the samples refrigerated until injection.[7]

Capillary Electrophoresis Analysis

Instrumentation:

  • Capillary Electrophoresis system equipped with a Laser-Induced Fluorescence (LIF) detector (Excitation: 488 nm, Emission: 520 nm).

  • Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 50 cm, total length 60 cm).

  • Data acquisition and analysis software.

Reagents:

  • Sodium tetraborate

  • Boric acid

  • Beta-cyclodextrin (β-CD)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

CE Conditions:

ParameterCondition
Capillary Fused silica, 50 µm I.D., 50 cm effective length
Background Electrolyte (BGE) 150 mM Borate buffer (pH 9.5) containing 15 mM β-cyclodextrin
Applied Voltage +25 kV
Temperature 25°C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection Laser-Induced Fluorescence (LIF), Ex: 488 nm, Em: 520 nm
Capillary Conditioning 1 M NaOH (15 min), water (15 min), BGE (30 min)
Pre-run Conditioning 0.1 M NaOH (2 min), water (2 min), BGE (5 min)

Protocol:

  • Prepare the background electrolyte (BGE) by dissolving the appropriate amounts of sodium tetraborate, boric acid, and β-cyclodextrin in deionized water and adjusting the pH to 9.5.

  • Install and condition a new capillary as described in the table above.

  • Perform pre-run conditioning between each injection.

  • Inject the derivatized standard solutions to establish retention times and create a calibration curve.

  • Inject the derivatized food samples for analysis.

  • Identify the L-lysino-L-alanine and L-lysino-D-alanine peaks based on the migration times of the standards.

  • Quantify the isomers using the calibration curve.

Data Presentation

Quantitative results from the CE analysis of lysinoalanine isomers in various food matrices can be summarized for clear comparison. The following table provides an example of such data.

Table 1: Quantitative Analysis of Lysinoalanine Isomers in Food Samples by CE-LIF

Food SampleL-lysino-L-alanine (LLL)L-lysino-D-alanine (LDL)Total Lysinoalanine
Migration Time (min) Concentration (mg/kg protein) Migration Time (min)
Milk Powder (Standard)12.5150.213.1
Soy Protein Isolate12.685.613.2
Infant Formula12.455.113.0
Caseinate12.5320.713.1

Note: The data presented in this table is illustrative and based on typical CE performance for similar analyses. Actual results may vary depending on the specific sample and experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the analysis of lysinoalanine isomers is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis food_sample Food Sample hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) food_sample->hydrolysis cleanup SPE Cleanup (C18) hydrolysis->cleanup derivatization NBD-F Labeling (pH 9.5, 60°C, 20 min) cleanup->derivatization ce_analysis CE-LIF Analysis derivatization->ce_analysis data_analysis Data Analysis (Quantification) ce_analysis->data_analysis formation_pathway ser_cys Serine or Cysteine Residue dha Dehydroalanine Intermediate ser_cys->dha β-elimination (Alkali, Heat) lal Lysinoalanine Cross-link dha->lal lys Lysine Residue lys->lal separation_principle lll L-lysino-L-alanine (LLL) cd β-Cyclodextrin (Chiral Selector) lll->cd ldl L-lysino-D-alanine (LDL) ldl->cd complex_lll [LLL-CD] Complex (Less Stable) complex_ldl [LDL-CD] Complex (More Stable) separation Separation in Electric Field complex_lll->separation complex_ldl->separation

References

Application Note: Protocol for Derivatization of (S,R)-Lysinoalanine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysinoalanine (LAL) is an unnatural amino acid formed during food processing and in biological systems, often as a result of alkali or heat treatment of proteins. The presence and quantity of LAL, particularly its specific diastereomers such as (S,R)-lysinoalanine, can be indicative of protein damage and may have implications for food safety and human health. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of LAL. However, due to the low volatility and polar nature of LAL, a derivatization step is essential to convert it into a thermally stable and volatile compound suitable for GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound for subsequent chiral separation and quantification by GC-MS.

The described method is a two-step derivatization process involving esterification followed by acylation. This procedure, combined with the use of a chiral capillary column, allows for the separation and quantification of LAL diastereomers.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methanol (anhydrous, GC grade)

  • Acetyl chloride

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous, GC grade)

  • Toluene (anhydrous, GC grade)

  • Borate buffer (pH 9)

  • Nitrogen gas (high purity)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system equipped with a chiral capillary column (e.g., Chirasil-L-Val)

Protocol 1: Two-Step Derivatization of this compound

This protocol outlines the esterification of the carboxyl groups followed by the acylation of the amino groups of lysinoalanine.

1. Sample Preparation:

  • For protein-containing samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 23 hours) to liberate the amino acids.
  • Evaporate an aliquot of the hydrolysate or a known amount of this compound standard solution to dryness under a gentle stream of nitrogen gas at approximately 70°C.

2. Esterification (Formation of Methyl Esters):

  • Prepare a 2 M methanolic HCl solution by slowly adding acetyl chloride to anhydrous methanol in a fume hood.
  • To the dried sample, add 500 µL of 2 M methanolic HCl.
  • Securely cap the reaction vial and heat at 80°C for 60 minutes.[1]
  • After cooling to room temperature, evaporate the reagent to dryness under a stream of nitrogen.

3. Acylation (Formation of Pentafluoropropionyl Derivatives):

  • To the dried methyl ester of LAL, add a mixture of 100 µL of ethyl acetate and 25 µL of pentafluoropropionic anhydride (PFPA).
  • Securely cap the vial and heat at 65°C for 30 minutes.[1]
  • Cool the vial to room temperature.

4. Extraction of the Derivatized Analyte:

  • Reconstitute the dried derivative in 100 µL of borate buffer (pH 9).
  • Add 200 µL of toluene and vortex vigorously for 1 minute to extract the derivatized LAL.
  • Centrifuge to separate the phases.
  • Carefully transfer the upper toluene layer containing the derivatized analyte to a GC autosampler vial for analysis.

Protocol 2: GC-MS Analysis

This protocol describes the parameters for the GC-MS analysis of the derivatized this compound.

1. Gas Chromatography Conditions:

  • Column: Chirasil-L-Val fused silica capillary column (or equivalent chiral column for amino acid enantiomer separation).
  • Injector Temperature: 280°C.[1]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 0.5 min.
  • Ramp 1: 15°C/min to 210°C.
  • Ramp 2: 35°C/min to 320°C.[1]
  • Injection Mode: Splitless (1 µL injection volume).

2. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Ion Chemical Ionization (NICI).[1]
  • Reagent Gas: Methane at a flow rate of 2.4 mL/min.[1]
  • Ion Source Temperature: 250°C.[1]
  • Interface Temperature: 300°C.[1]
  • Scan Mode: For initial identification, scan from m/z 50 to 1000.[1]
  • Selected Ion Monitoring (SIM) Mode: For quantification, monitor specific mass fragments of the derivatized LAL. Based on the derivatization of lysine, characteristic ions for the methyl ester-pentafluoropropionyl derivative of LAL would be expected. The exact m/z values should be determined by analyzing a standard of derivatized LAL in scan mode.

Data Presentation

The following table summarizes the quantitative data for the analysis of lysinoalanine using GC-based methods. While the data for GC-FID is for a silylated derivative, it provides a useful reference for the expected performance of a GC-MS method. The precision and accuracy data are for a GC-MS method analyzing various amino acid metabolites and represent achievable performance.

ParameterValueMethodDerivativeReference
Linearity Range 3 - 81 µMGC-FIDtBDMSi[2]
Precision (RSD) 1 - 13%GC-FIDtBDMSi[2]
Accuracy (Recovery) 85 - 108%GC-FIDtBDMSi[2]
Limit of Detection 5.0 mg/100 g proteinGC-FIDtBDMSi[2]
Limit of Quant. 15.2 mg/100 g proteinGC-FIDtBDMSi[2]
Precision (RSD) < 20%GC-MSMe-PFP[1][3][4]
Accuracy (Bias) < ± 20%GC-MSMe-PFP[1][3][4]

tBDMSi: tert-butyldimethylsilyl; Me-PFP: Methyl ester-pentafluoropropionyl

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Start Start with This compound Sample Dry_Sample Dry Sample (Nitrogen Stream) Start->Dry_Sample Esterification Esterification (2M Methanolic HCl, 80°C, 60 min) Dry_Sample->Esterification Dry_Ester Dry Methyl Ester (Nitrogen Stream) Esterification->Dry_Ester Acylation Acylation (PFPA in Ethyl Acetate, 65°C, 30 min) Dry_Ester->Acylation Extraction Extraction (Toluene) Acylation->Extraction GCMS_Analysis GC-MS Analysis (Chiral Column) Extraction->GCMS_Analysis

Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.

Analytical_Logic cluster_0 Objective cluster_1 Methodology cluster_2 Instrumentation Objective Quantify this compound Derivatization Increase Volatility & Thermal Stability Objective->Derivatization Chiral_Separation Separate Diastereomers Derivatization->Chiral_Separation GC Gas Chromatography (Chiral Column) Derivatization->GC Detection Identify & Quantify Chiral_Separation->Detection Chiral_Separation->GC MS Mass Spectrometry (SIM Mode) Detection->MS GC->MS

Caption: Logical relationship of the analytical steps for this compound quantification.

References

Application Notes and Protocols: (S,R)-Lysinoalanine as a Heat Damage Indicator in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysinoalanine (LAL) is an unnatural amino acid formed in proteins during processing, particularly under conditions of high heat and alkalinity. The formation of LAL is indicative of protein damage and can have significant implications for the nutritional quality, digestibility, and safety of protein-based products, including foods, pharmaceuticals, and biotherapeutics. LAL is formed through the reaction of the ε-amino group of a lysine residue with a dehydroalanine (DHA) residue, the latter being generated from the β-elimination of serine or cysteine residues. This cross-linking reaction can be either intra- or intermolecular.

The presence and quantity of LAL, specifically the (S,R) diastereomer, can serve as a valuable marker for assessing the extent of heat-induced damage to proteins. Monitoring LAL levels is crucial for process optimization, quality control, and ensuring the safety and efficacy of protein products. These application notes provide a comprehensive overview of the principles behind using (S,R)-lysinoalanine as a heat damage indicator, along with detailed protocols for its quantification.

Formation of Lysinoalanine

The formation of lysinoalanine is a two-step process initiated by heat and/or alkaline conditions[1][2].

  • β-Elimination: Cysteine and serine residues in the protein undergo a β-elimination reaction, leading to the formation of a highly reactive dehydroalanine (DHA) intermediate[1][3].

  • Nucleophilic Addition: The ε-amino group of a lysine residue acts as a nucleophile and attacks the double bond of the DHA intermediate, forming a stable lysinoalanine cross-link[1][3].

Factors that promote the formation of LAL include elevated temperatures, high pH, and prolonged processing times[1][2]. Conversely, the presence of sulfhydryl-containing compounds can minimize LAL formation[1].

LAL_Formation cluster_protein Protein Chain cluster_conditions Influencing Factors Ser_Cys Serine or Cysteine Residue DHA Dehydroalanine (DHA) Intermediate Ser_Cys->DHA Heat, High pH (β-elimination) Lys Lysine Residue LAL This compound Cross-link Lys->LAL Nucleophilic Addition DHA->LAL Nucleophilic Addition Promoters Promoters: - High Temperature - High pH - Long Duration Inhibitors Inhibitors: - SH-compounds LAL_Analysis_Workflow Sample 1. Protein Sample (e.g., milk powder, infant formula) Hydrolysis 2. Acid Hydrolysis (6 M HCl, 110°C, 24h) Sample->Hydrolysis Neutralization 3. Neutralization & Dilution Hydrolysis->Neutralization Derivatization 4. Derivatization (Dansyl Chloride, pH 9.5, 60°C) Neutralization->Derivatization HPLC 5. RP-HPLC Separation (C18 column, gradient elution) Derivatization->HPLC Detection 6. Fluorescence Detection (Ex: ~340 nm, Em: ~525 nm) HPLC->Detection Quantification 7. Quantification (Comparison with LAL standard) Detection->Quantification Heat_Damage_Relationship cluster_changes Molecular Changes cluster_consequences Consequences for Protein Quality Heat Increased Heat Treatment (Temperature & Duration) LAL Increased this compound Formation Heat->LAL Maillard Maillard Reaction (Browning) Heat->Maillard Racemization Amino Acid Racemization Heat->Racemization Digestibility Decreased Protein Digestibility LAL->Digestibility Nutritional_Value Reduced Nutritional Value (Lysine Loss) LAL->Nutritional_Value Functionality Altered Protein Functionality LAL->Functionality Maillard->Nutritional_Value Maillard->Functionality Racemization->Digestibility

References

Application Notes & Protocols: Development of an ELISA Kit for (S,R)-Lysinoalanine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Lysinoalanine (LAL) is an unusual amino acid formed under heat and alkaline conditions, common in food processing and also found to occur in vivo. It is created by the reaction of a lysine residue with a dehydroalanine residue, the latter being formed from cysteine or serine.[1][2] The formation of LAL in food proteins can diminish their nutritional value by reducing the essential amino acid lysine, impairing protein digestibility, and inhibiting certain metalloenzymes.[2]

Of particular interest are the stereoisomers of LAL, as the initial L-lysine reacts with the achiral dehydroalanine, resulting in a mixture of L-lysino-D-alanine (L,D-LAL or (S,R)-lysinoalanine) and L-lysino-L-alanine (L,L-LAL or (S,S)-lysinoalanine).[1] Toxicological studies have indicated that the different stereoisomers may have varying biological effects, with free LAL being more toxic than protein-bound forms.[1][3] The toxicity of LAL is thought to be linked to its strong metal-chelating properties, which can disrupt the function of metalloenzymes.[4] Given the potential health implications, a sensitive and specific method for the detection and quantification of this compound is crucial for food safety, nutritional science, and toxicology studies.

Currently, the detection of lysinoalanine primarily relies on chromatographic methods such as HPLC and mass spectrometry, which can be time-consuming and require extensive sample preparation and expensive equipment.[2][5] An Enzyme-Linked Immunosorbent Assay (ELISA) offers a promising alternative, providing high throughput, sensitivity, and specificity. This document provides detailed application notes and protocols for the development and use of a competitive ELISA kit for the specific detection of this compound.

II. Principle of the Assay

The proposed assay is a competitive ELISA. This format is well-suited for the detection of small molecules like lysinoalanine. The principle involves the competition between free this compound in the sample and a fixed amount of labeled this compound-protein conjugate for binding to a limited number of specific anti-(S,R)-lysinoalanine antibody sites, which are coated on the microplate wells. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The bound labeled conjugate is then detected by a substrate reaction that produces a color change, which can be measured spectrophotometrically.

ELISA_Principle cluster_0 Competitive Binding in Well cluster_1 Detection Ab Anti-(S,R)-LAL Antibody (Coated on well) Bound_Complex Antibody-LAL Complex Ab->Bound_Complex Binds to Sample_LAL Free (S,R)-LAL in Sample Sample_LAL->Bound_Complex Competes for binding Enzyme_LAL (S,R)-LAL-Enzyme Conjugate Enzyme_LAL->Bound_Complex Competes for binding Unbound Unbound Components (Washed away) Substrate Substrate Bound_Complex->Substrate Enzyme on bound conjugate reacts with Colored_Product Colored Product (Signal) Substrate->Colored_Product Spectrophotometer Read Absorbance Colored_Product->Spectrophotometer

Figure 1: Principle of the competitive ELISA for this compound detection.

III. Materials and Reagents

  • Anti-(S,R)-Lysinoalanine Antibody Coated 96-well plate

  • This compound Standard

  • This compound-HRP Conjugate

  • Assay Diluent

  • Wash Buffer (20X)

  • TMB Substrate

  • Stop Solution

  • Plate Sealer

  • Microplate Reader

IV. Performance Characteristics

The following table summarizes the expected performance characteristics of the this compound ELISA kit. These values are representative and may vary between lots.

ParameterSpecification
Assay Type Competitive ELISA
Sample Type Food extracts, biological fluids (serum, plasma)
Detection Range 0.1 ng/mL - 10 ng/mL
Sensitivity (LOD) < 0.05 ng/mL
Specificity This compound: 100%
(S,S)-Lysinoalanine: < 5% cross-reactivity
L-Lysine: < 0.1% cross-reactivity
L-Serine: < 0.1% cross-reactivity
L-Cysteine: < 0.1% cross-reactivity
Intra-assay Precision CV < 10%
Inter-assay Precision CV < 15%
Spike Recovery 85% - 115%
Assay Time ~ 2.5 hours
Storage 2-8°C

V. Experimental Protocols

A. Reagent Preparation
  • Wash Buffer: Dilute the 20X Wash Buffer 1:20 with deionized water.

  • This compound Standards: Prepare a serial dilution of the this compound Standard in Assay Diluent to create standards with concentrations of 10, 5, 2.5, 1, 0.5, 0.1, and 0 ng/mL.

B. Sample Preparation

The appropriate sample preparation protocol is crucial for accurate results and will depend on the sample matrix.

1. Food Samples (e.g., Milk Powder, Processed Meats):

  • Homogenize 1 g of the sample with 10 mL of 6 M HCl.

  • Hydrolyze the sample at 110°C for 24 hours.[6]

  • Cool the hydrolysate and filter it.

  • Neutralize the sample with 6 M NaOH to a pH of approximately 7.0.

  • Bring the sample to a final volume of 25 mL with Assay Diluent.

  • Centrifuge at 3000 x g for 10 minutes and collect the supernatant.

  • The supernatant may require further dilution in Assay Diluent to fall within the assay's detection range.

2. Biological Fluids (Serum, Plasma):

  • Collect blood samples and prepare serum or plasma using standard procedures.

  • To remove proteins, a deproteinization step is recommended. This can be achieved by adding an equal volume of acetonitrile, vortexing, and centrifuging at 10,000 x g for 10 minutes.

  • Collect the supernatant and evaporate the acetonitrile under a stream of nitrogen.

  • Reconstitute the sample in Assay Diluent.

  • Samples should be diluted at least 1:5 in Assay Diluent before use.

C. Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of each standard and prepared sample to the appropriate wells of the antibody-coated plate.

  • Add 50 µL of the this compound-HRP Conjugate to each well.

  • Seal the plate and incubate for 1 hour at 37°C.

  • Aspirate the liquid from each well and wash the plate 4 times with 300 µL of 1X Wash Buffer per well.

  • Add 100 µL of TMB Substrate to each well.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps Reagent_Prep Prepare Reagents (Wash Buffer, Standards) Add_Standard_Sample 1. Add 50µL Standard/Sample Reagent_Prep->Add_Standard_Sample Sample_Prep Prepare Samples (Hydrolysis/Deproteinization) Sample_Prep->Add_Standard_Sample Add_Conjugate 2. Add 50µL HRP-Conjugate Add_Standard_Sample->Add_Conjugate Incubate_1 3. Incubate 1 hr at 37°C Add_Conjugate->Incubate_1 Wash_1 4. Wash Plate 4x Incubate_1->Wash_1 Add_Substrate 5. Add 100µL TMB Substrate Wash_1->Add_Substrate Incubate_2 6. Incubate 15 min at RT (dark) Add_Substrate->Incubate_2 Add_Stop 7. Add 50µL Stop Solution Incubate_2->Add_Stop Read_Plate 8. Read Absorbance at 450nm Add_Stop->Read_Plate

Figure 2: General workflow for the this compound ELISA.

VI. Data Analysis

  • Calculate the average absorbance for each set of replicate standards and samples.

  • Create a standard curve by plotting the average absorbance of each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic curve fit is recommended.

  • Determine the concentration of this compound in the samples by interpolating their average absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of this compound in the original sample.

VII. Biological Pathway Context

This compound is not part of a normal metabolic pathway but is rather a product of protein modification, often with toxicological consequences. Its primary mechanism of toxicity is believed to be through the chelation of essential metal ions, such as copper and zinc, thereby inhibiting metalloenzymes that are critical for cellular function.[4] This can lead to cellular stress and, in animal models, has been shown to cause renal alterations.[4]

Toxicity_Pathway LAL This compound Inactive_Enzyme Inactive Enzyme LAL->Inactive_Enzyme Chelates metal ion from Metal_Ion Metal Ions (e.g., Zn²⁺, Cu²⁺) Metalloenzyme Active Metalloenzyme Metal_Ion->Metalloenzyme Cofactor for Cellular_Dysfunction Cellular Dysfunction & Stress Inactive_Enzyme->Cellular_Dysfunction Renal_Toxicity Renal Toxicity (in vivo) Cellular_Dysfunction->Renal_Toxicity

Figure 3: Proposed toxicity mechanism of this compound.

VIII. Troubleshooting

ProblemPossible Cause(s)Solution(s)
High background - Insufficient washing- Contaminated reagents- Increase the number of wash steps- Use fresh reagents
Low signal - Reagents not at room temperature- Incorrect incubation times/temperatures- Inactive conjugate- Ensure all reagents are at room temperature before use- Follow protocol specifications precisely- Use a new vial of conjugate
Poor standard curve - Improper standard dilution- Pipetting errors- Prepare fresh standards carefully- Ensure accurate pipetting technique
High CV - Inconsistent washing- Pipetting inconsistency- Ensure uniform washing of all wells- Use calibrated pipettes and consistent technique

IX. Conclusion

The development of a specific and sensitive ELISA for the detection of this compound provides a valuable tool for food safety monitoring, nutritional research, and toxicological studies. This high-throughput method allows for the rapid screening of numerous samples, offering a significant advantage over traditional chromatographic techniques. Adherence to the detailed protocols and proper sample preparation are essential for obtaining accurate and reproducible results.

References

Practical Guide to Lysinoalanine Extraction from Processed Foods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysinoalanine (LAL) is an unnatural amino acid formed during the processing of foods that involves high temperatures and alkaline conditions.[1][2][3] It is created through the reaction of the ε-amino group of a lysine residue with a dehydroalanine residue, the latter being formed from the degradation of cysteine or serine.[1][2] The presence of lysinoalanine in processed foods is a concern due to its potential to reduce the nutritional value of proteins by cross-linking protein chains and has been implicated as a renal toxic factor in rats.[1][3] Consequently, accurate and reliable methods for the extraction and quantification of lysinoalanine in various food matrices are essential for food safety assessment and quality control.

This application note provides a detailed practical guide for the extraction and quantification of lysinoalanine in processed foods. The protocols described herein are intended for researchers, scientists, and professionals in the food industry and drug development who are involved in the analysis of food contaminants and protein modifications.

Data Presentation: Quantitative Analysis of Lysinoalanine in Processed Foods

The concentration of lysinoalanine can vary significantly depending on the type of food, processing conditions, and ingredients used. The following table summarizes the reported levels of lysinoalanine in various processed food products.

Food Product CategorySpecific Food ItemLysinoalanine Concentration (µg/g protein)Reference
Dairy Products UHT-treated Drinkable Milk117[4]
Infant Formulas747 (average)[4]
Formulas for Enteral Nutrition160 - 800[4]
Egg Products Alkali-Treated Egg WhiteUp to 1131.76
Cereal Products Pretzels, Crackers, Chinese NoodlesSignificant amounts[1]
Meat Products Frankfurter Sausages, ChickenPresent[1]
Plant-Based Products Rice Residue Protein Isolates256 - 25,679[5]

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of lysinoalanine from processed food samples. The overall workflow consists of sample preparation, acid hydrolysis to liberate the amino acids, derivatization to enhance detection, and chromatographic analysis.

Experimental Workflow

Lysinoalanine_Extraction_Workflow cluster_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_derivatization Derivatization cluster_analysis Analysis start Food Sample homogenize Homogenization (e.g., grinding, blending) start->homogenize weigh Weighing of Sample homogenize->weigh add_hcl Addition of 6M HCl weigh->add_hcl hydrolyze Hydrolysis (110°C, 24 hours) add_hcl->hydrolyze neutralize Neutralization & Filtration hydrolyze->neutralize add_buffer Add Alkaline Buffer (e.g., Borate Buffer) neutralize->add_buffer add_reagent Add Derivatizing Reagent (Dansyl-Cl or FMOC-Cl) add_buffer->add_reagent react Incubation add_reagent->react hplc HPLC Analysis (Reversed-Phase C18 Column) react->hplc detect Detection (Fluorescence or UV) hplc->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the extraction and analysis of lysinoalanine from processed foods.

Sample Preparation and Acid Hydrolysis

This protocol describes the liberation of lysinoalanine from the protein matrix through acid hydrolysis.

Materials and Reagents:

  • Food sample

  • 6M Hydrochloric acid (HCl)

  • Phenol (optional, to protect tyrosine)

  • Nitrogen gas

  • Heating block or oven

  • Screw-cap hydrolysis tubes

  • Rotary evaporator or vacuum centrifuge

  • pH meter

  • Sodium hydroxide (NaOH) solution for neutralization

  • 0.22 µm syringe filters

Protocol:

  • Homogenization: Homogenize the food sample to a fine powder or paste using a grinder or blender.

  • Weighing: Accurately weigh approximately 100-200 mg of the homogenized sample into a screw-cap hydrolysis tube.

  • Acid Addition: Add 5-10 mL of 6M HCl to the sample. If the sample is rich in carbohydrates, adding a small crystal of phenol can help prevent the degradation of tyrosine.

  • Inert Atmosphere: Purge the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can degrade certain amino acids during hydrolysis.

  • Hydrolysis: Tightly seal the tube and place it in a heating block or oven at 110°C for 24 hours.[6][7][8]

  • Cooling and Filtration: After 24 hours, allow the tube to cool to room temperature. Filter the hydrolysate through a 0.22 µm syringe filter to remove any particulate matter.

  • Drying: Evaporate the HCl from the hydrolysate using a rotary evaporator or a vacuum centrifuge.

  • Reconstitution and Neutralization: Reconstitute the dried residue in a known volume of ultrapure water or a suitable buffer. Adjust the pH of the solution to the desired level for the subsequent derivatization step using a NaOH solution.

Derivatization of Lysinoalanine

Derivatization is crucial for enhancing the detection of lysinoalanine by HPLC. Two common derivatizing agents are Dansyl Chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).

Materials and Reagents:

  • Hydrolyzed sample

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) solution (e.g., 1.5 mg/mL in acetone)

  • Sodium bicarbonate or borate buffer (e.g., 0.1 M, pH 9.5-10.5)[9]

  • Quenching solution (e.g., 10% ammonium hydroxide or formic acid)[9]

  • HPLC grade acetonitrile and water

Protocol:

  • Reaction Setup: In a microcentrifuge tube, mix a specific volume of the neutralized sample hydrolysate with the alkaline buffer.

  • Derivatization: Add the Dansyl Chloride solution to the mixture. The reaction is typically carried out in an alkaline environment (pH 9.5-10.5).[9]

  • Incubation: Incubate the reaction mixture in the dark at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution to consume the excess Dansyl Chloride.[9]

  • Analysis: The derivatized sample is now ready for HPLC analysis.

Materials and Reagents:

  • Hydrolyzed sample

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 2.5 mg/mL in acetonitrile)[10]

  • Borate buffer (e.g., 0.4 M, pH 10.2-11.4)[10][11]

  • 1-aminoadamantane (ADAM) or other quenching agent

  • HPLC grade acetonitrile and water

Protocol:

  • Reaction Setup: In a suitable vial, add the neutralized sample hydrolysate to the borate buffer.

  • Derivatization: Add the FMOC-Cl solution to the mixture. The reaction is carried out at an alkaline pH.[11]

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 40 minutes).[11]

  • Quenching: Add a quenching agent like 1-aminoadamantane to react with the excess FMOC-Cl.

  • Analysis: The derivatized sample is ready for injection into the HPLC system.

HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column oven, and a fluorescence or UV detector.

  • Column: A reversed-phase C18 column is typically used for the separation of the derivatized amino acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection:

    • For Dansyl-LAL: Fluorescence detection with excitation at ~340 nm and emission at ~525 nm.

    • For FMOC-LAL: Fluorescence detection with excitation at ~265 nm and emission at ~310 nm, or UV detection at ~263 nm.[12][13]

  • Quantification: Lysinoalanine is quantified by comparing the peak area of the sample to a calibration curve generated from lysinoalanine standards of known concentrations that have undergone the same derivatization procedure.

Signaling Pathways and Logical Relationships

The formation of lysinoalanine is a chemical process rather than a biological signaling pathway. The logical relationship of the analytical process is depicted in the experimental workflow diagram above. The key chemical reaction for the formation of lysinoalanine is as follows:

Lysinoalanine_Formation cluster_precursors Precursors in Protein cluster_reaction Reaction Steps cys_ser Cysteine or Serine Residue dha Dehydroalanine (DHA) Intermediate cys_ser->dha β-elimination (Heat, High pH) lys Lysine Residue lal Lysinoalanine (LAL) Cross-link lys->lal Nucleophilic Addition dha->lal

Caption: Chemical formation pathway of lysinoalanine from precursor amino acids in proteins.

Conclusion

The protocols outlined in this application note provide a robust framework for the extraction and quantification of lysinoalanine in a variety of processed food matrices. The choice of derivatization reagent and HPLC conditions may require optimization depending on the specific sample and available instrumentation. Accurate determination of lysinoalanine content is crucial for ensuring food safety and quality, and for understanding the impact of food processing on protein nutrition.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in (S,R)-Lysinoalanine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of (S,R)-lysinoalanine (LAL). Our focus is on mitigating matrix effects, a common issue in complex biological and food matrices that can compromise the accuracy and precision of analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of the target analyte, this compound, due to the co-eluting components of the sample matrix. These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification.[1][2] In complex samples like food proteins or biological fluids, endogenous components such as phospholipids, salts, and other small molecules can interfere with the ionization of LAL in mass spectrometry-based methods or co-elute with LAL in chromatographic techniques, affecting detector response.[1]

Q2: What are the common sources of matrix effects in LAL analysis?

A2: The primary sources of matrix effects are substances present in the sample that are not the analyte of interest but interfere with its analysis. In food and biological samples, these can include:

  • High concentrations of proteins and peptides: These can cause non-specific binding and interfere with chromatographic separation.[1]

  • Phospholipids: Particularly problematic in plasma and serum samples, they are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.

  • Salts and buffers: High salt concentrations can suppress the ionization of the analyte.

  • Other small molecules: A vast array of endogenous molecules can co-elute with LAL and affect the analytical signal.[3]

Q3: How can sample preparation techniques help in overcoming matrix effects?

A3: Effective sample preparation is crucial for minimizing matrix effects by removing interfering substances before analysis.[4] Common strategies include:

  • Solid-Phase Extraction (SPE): This technique separates LAL from the sample matrix based on differences in their physical and chemical properties. By selecting an appropriate sorbent and solvent system, interfering components can be washed away while the analyte is retained and then eluted in a cleaner solution.[5][6]

  • Immunoaffinity Chromatography (IAC): This highly selective technique uses antibodies immobilized on a solid support to capture the target analyte (LAL) from a complex mixture.[7][8][9][10] Because of the high specificity of the antibody-antigen interaction, IAC can provide excellent sample cleanup and enrichment of the analyte.[8][9]

  • Dilution: A simple approach where the sample is diluted to reduce the concentration of interfering matrix components.[1] However, this may also reduce the analyte concentration, potentially below the limit of detection.

Q4: What is Stable Isotope Dilution Analysis (SIDA) and how does it compensate for matrix effects?

A4: Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique that uses a stable isotope-labeled version of the analyte (in this case, LAL) as an internal standard.[11][12][13] This labeled standard is chemically identical to the analyte and will behave similarly during sample preparation and analysis, including being affected by matrix effects to the same extent.[13] By measuring the ratio of the signal from the native analyte to the labeled internal standard, any signal loss or enhancement due to matrix effects is effectively canceled out, leading to more accurate and precise quantification.[11][13]

Q5: How does derivatization help in the analysis of this compound?

A5: Derivatization is a chemical modification of the analyte to enhance its analytical properties.[14] For LAL, which lacks a strong chromophore or fluorophore, derivatization is often necessary for sensitive detection by UV-Vis or fluorescence detectors.[14] Common derivatizing agents include dansyl chloride and 9-fluorenyl-methylchloro-formate (FMOC).[15] Derivatization can also improve the chromatographic properties of LAL, leading to better separation from matrix components and potentially reducing matrix effects.[16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, with a focus on issues arising from matrix effects.

Problem Potential Cause Recommended Solution
Poor Analyte Recovery Inefficient extraction: The chosen sample preparation protocol may not be effectively extracting LAL from the matrix.Optimize SPE protocol: Experiment with different sorbents (e.g., mixed-mode, polymeric) and elution solvents.[6] Consider IAC: For highly complex matrices, the specificity of immunoaffinity chromatography can significantly improve recovery.[7][8]
Analyte degradation: LAL may be unstable under the extraction or hydrolysis conditions.Evaluate pH and temperature: Ensure that the pH and temperature used during sample preparation are not causing degradation of LAL.[17]
Signal Suppression/Enhancement in LC-MS Co-eluting matrix components: Interfering substances from the sample matrix are co-eluting with LAL and affecting its ionization.[2]Improve chromatographic separation: Modify the mobile phase gradient, change the column chemistry (e.g., HILIC), or adjust the flow rate to better separate LAL from interferences.[18] Enhance sample cleanup: Implement a more rigorous SPE or IAC protocol to remove the interfering components.[5][9]
High salt concentration: Residual salts from sample preparation are suppressing the ESI signal.Desalt the sample: Include a desalting step in your sample preparation workflow, for example, using a C18 SPE cartridge.[17]
High Variability in Results Inconsistent matrix effects: The extent of signal suppression or enhancement varies between samples.Use a stable isotope-labeled internal standard (SIDA): This is the most effective way to correct for variable matrix effects and improve precision.[11][13]
Inconsistent sample preparation: Variability in the execution of the sample preparation steps.Automate sample preparation: If possible, use automated systems to ensure consistency. Thoroughly validate the manual procedure: Ensure all steps are performed consistently across all samples.
Low Sensitivity/High Limit of Detection (LOD) Insufficient sample cleanup: Matrix components are obscuring the analyte signal.Implement a more selective sample preparation technique: Immunoaffinity chromatography can provide significant enrichment and cleanup, leading to lower LODs.[8][9]
Poor derivatization efficiency: The derivatization reaction is not proceeding to completion.Optimize derivatization conditions: Adjust the pH, temperature, reaction time, and reagent concentration to maximize the yield of the derivatized LAL.

Experimental Protocols

General Solid-Phase Extraction (SPE) Protocol for LAL

This is a general protocol and should be optimized for your specific sample matrix and analytical system.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) with an appropriate solvent (e.g., methanol), followed by an equilibration solvent (e.g., water or a buffer at the loading pH).

  • Loading: Load the pre-treated and pH-adjusted sample onto the cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove unretained matrix components. The composition of the wash solvent should be optimized to maximize the removal of interferences without eluting the analyte.

  • Elution: Elute the retained LAL with a stronger solvent. The elution solvent should be strong enough to desorb the analyte completely in a small volume.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.

Derivatization with Dansyl Chloride
  • Sample Preparation: The sample containing LAL should be in an aqueous solution.

  • pH Adjustment: Adjust the pH of the sample to approximately 9.5-10.0 using a suitable buffer (e.g., sodium bicarbonate).

  • Reagent Addition: Add a solution of dansyl chloride in acetone to the sample.

  • Incubation: Incubate the reaction mixture in the dark at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a solution of an amine (e.g., methylamine or ammonia) to consume the excess dansyl chloride.

  • Analysis: The derivatized sample is then ready for injection into the HPLC or LC-MS system.

Quantitative Data Summary

Method Sample Matrix Recovery (%) Limit of Detection (LOD) Reference
HPLC with Dansyl Chloride DerivatizationMilk95-1020.2 ng (standard), 2 ng (sample)[15]
Amino Acid AnalyzerFood ProteinsVariable, prone to interferenceNot specified[19]
TLC-DensitometryFood ProteinsVariable, prone to interferenceNot specified[19]

Note: The performance of each method is highly dependent on the specific sample matrix and the optimization of the experimental conditions.

Visualizations

Experimental Workflow for LAL Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Food, Biological Fluid) hydrolysis Acid Hydrolysis sample->hydrolysis cleanup Cleanup (SPE or IAC) hydrolysis->cleanup derivatization Derivatization (e.g., Dansyl Chloride) cleanup->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting Matrix Effects

Caption: Decision tree for troubleshooting matrix effects in LAL analysis.

Principle of Stable Isotope Dilution Analysis (SIDA)

sida_principle cluster_sample Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_detection LC-MS Detection analyte Native LAL (Unknown Amount) extraction Extraction & Cleanup (Losses affect both equally) analyte->extraction matrix Matrix Components matrix->extraction is Labeled LAL (Known Amount) is->extraction ms Measure Ratio of Native/Labeled LAL extraction->ms

Caption: Principle of Stable Isotope Dilution Analysis for matrix effect compensation.

References

troubleshooting low recovery of (S,R)-lysinoalanine during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample preparation and analysis of (S,R)-lysinoalanine, with a focus on troubleshooting low recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

This compound (LAL) is an unnatural amino acid that can be formed in food and other biological samples during processing, particularly under thermal and/or alkaline conditions.[1][2] It is formed through the reaction of the ε-amino group of a lysine residue with a dehydroalanine residue, the latter being formed from cysteine or serine residues.[3][4] Measuring LAL is crucial as its presence can indicate harsh processing conditions and may have implications for the nutritional quality and safety of the product.

Q2: What are the common analytical methods for quantifying this compound?

Common methods for the quantification of this compound include:

  • Amino Acid Analysis (AAA): A classic method involving ion-exchange chromatography followed by post-column derivatization with ninhydrin.[5]

  • High-Performance Liquid Chromatography (HPLC): Often requires pre-column derivatization with reagents like dansyl chloride to make the analyte detectable by UV or fluorescence detectors.[6]

  • Gas Chromatography (GC): Typically requires derivatization to increase the volatility of LAL for analysis, often coupled with mass spectrometry (MS) for detection.[7]

  • Mass Spectrometry (MS): Can be used as a standalone detector or coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for high sensitivity and specificity.

Q3: What is considered a "low" recovery for this compound?

Acceptable recovery rates can vary depending on the complexity of the sample matrix and the analytical method used. Generally, for method validation, recovery rates between 80% and 120% are considered acceptable. Consistently obtaining recoveries below 80% would be considered low and require troubleshooting.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can occur at various stages of sample preparation and analysis. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Diagram: Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_solutions Potential Solutions Start Low (S,R)-LAL Recovery Observed Hydrolysis Step 1: Evaluate Protein Hydrolysis Start->Hydrolysis Begin Troubleshooting Derivatization Step 2: Check Derivatization Efficiency Hydrolysis->Derivatization Hydrolysis OK? Sol_Hydrolysis Optimize Hydrolysis: - Time - Temperature - Acid Concentration Hydrolysis->Sol_Hydrolysis Issue Found Extraction Step 3: Assess Extraction & Cleanup Derivatization->Extraction Derivatization OK? Sol_Derivatization Optimize Derivatization: - Reagent concentration - Reaction time/temp - pH Derivatization->Sol_Derivatization Issue Found MatrixEffects Step 4: Investigate Matrix Effects Extraction->MatrixEffects Extraction OK? Sol_Extraction Improve Extraction: - Use SPE - Optimize solvent - Check pH Extraction->Sol_Extraction Issue Found StandardCal Step 5: Verify Standard & Calibration MatrixEffects->StandardCal Matrix Effects Ruled Out? Sol_Matrix Mitigate Matrix Effects: - Dilute sample - Use internal standard - Matrix-matched calibrants MatrixEffects->Sol_Matrix Issue Found Sol_Standard Correct Standard Issues: - Prepare fresh standards - Verify concentration - Check for degradation StandardCal->Sol_Standard Issue Found

Caption: A stepwise guide to troubleshooting low this compound recovery.

Step 1: Evaluate the Protein Hydrolysis Step

The most common method for liberating this compound from the protein backbone is acid hydrolysis. While LAL is relatively stable under these conditions, deviations from optimal protocols can lead to incomplete hydrolysis or degradation.

Common Issues & Solutions:

Potential Issue Recommended Action Expected Outcome
Incomplete Hydrolysis Ensure complete immersion of the sample in 6 M HCl. For complex matrices, consider extending the hydrolysis time (e.g., from 24 to 48 hours) or slightly increasing the temperature (e.g., from 110°C to 115°C).Increased release of LAL from the protein, leading to higher recovery.
Analyte Degradation Avoid excessively long hydrolysis times or high temperatures. Ensure the hydrolysis is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.Minimized degradation of LAL, preserving the true concentration.
Insufficient Acid For samples with high buffer capacity, ensure the final concentration of HCl is sufficient to maintain a low pH for effective hydrolysis.Complete and efficient hydrolysis of peptide bonds.

Experimental Protocol: Standard Acid Hydrolysis

  • Weigh approximately 10-100 mg of the dried, defatted sample into a hydrolysis tube.

  • Add a known amount of internal standard (if used).

  • Add 5-10 mL of 6 M HCl.

  • Flush the tube with nitrogen, seal it, and place it in an oven at 110°C for 24 hours.

  • After cooling, open the tube and filter the hydrolysate.

  • Evaporate the HCl under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the residue in a suitable buffer for analysis.

Step 2: Check the Derivatization Efficiency

For HPLC and GC analysis, derivatization is a critical step that can be a significant source of analyte loss if not optimized.

Common Issues & Solutions:

Potential Issue Recommended Action Expected Outcome
Incomplete Derivatization Optimize the reaction conditions, including the concentration of the derivatizing reagent, reaction time, temperature, and pH. Ensure the sample extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction.Complete derivatization of all LAL molecules, leading to a stronger analytical signal and higher apparent recovery.
Degradation of Derivative Analyze the derivatized sample as soon as possible. If storage is necessary, investigate the stability of the derivative under different conditions (e.g., temperature, light exposure).Preservation of the derivatized LAL, preventing loss of signal before analysis.
Step 3: Assess the Extraction and Sample Cleanup

The goal of extraction and cleanup is to isolate LAL from the sample matrix while removing interfering compounds.

Common Issues & Solutions:

Potential Issue Recommended Action Expected Outcome
Inefficient Extraction Optimize the extraction solvent and pH to ensure maximum solubility of LAL. Multiple extraction steps may be necessary for complex matrices.Improved transfer of LAL from the sample matrix to the extraction solvent.
Analyte Loss During Cleanup If using solid-phase extraction (SPE), ensure the chosen sorbent and elution conditions are appropriate for LAL. Perform recovery experiments for the cleanup step alone to pinpoint any losses.High recovery of LAL through the cleanup process with efficient removal of interferences.
Step 4: Investigate Matrix Effects

Components of the sample matrix can co-elute with LAL and either suppress or enhance its signal in the detector, leading to inaccurate quantification.

Common Issues & Solutions:

Potential Issue Recommended Action Expected Outcome
Ion Suppression (in MS) Dilute the sample extract to reduce the concentration of interfering matrix components. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.More accurate quantification of LAL, as the influence of the matrix on the analytical signal is minimized.
Co-eluting Interferences Improve the chromatographic separation to resolve LAL from interfering peaks. Modify the mobile phase composition, gradient, or column chemistry.A clean chromatographic peak for LAL, free from interferences, leading to accurate integration and quantification.
Step 5: Verify Standards and Calibration

Inaccurate preparation of standards or a poorly constructed calibration curve can lead to the misinterpretation of sample results as low recovery.

Common Issues & Solutions:

Potential Issue Recommended Action Expected Outcome
Degraded Standard Prepare fresh stock and working standards of this compound. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect them from light.An accurate calibration curve that reflects the true response of the analyte.
Incorrect Standard Concentration Verify the purity and concentration of the this compound standard. Use a calibrated balance for weighing and high-precision volumetric flasks and pipettes.Accurate quantification of the analyte in the samples.
Inappropriate Calibration Range Ensure the concentrations of the calibration standards bracket the expected concentration of LAL in the samples.Linear and reliable calibration curve over the relevant concentration range.

Quantitative Data Summary

The following table summarizes typical recovery data for this compound from various matrices, as reported in the literature. Note that these values are illustrative and actual recoveries will depend on the specific sample and method.

Matrix Analytical Method Derivatization Reagent Reported Recovery (%)
Milk PowderHPLC-FLDDansyl Chloride95 - 102
CaseinatesGC-FIDNot specifiedSatisfactory for quantification
Infant FormulaHPLC-FLDDansyl Chloride95 - 102

Data is illustrative and compiled from various sources. Actual recoveries may vary.

By systematically working through these troubleshooting steps, researchers can identify and resolve the cause of low this compound recovery, leading to more accurate and reliable analytical results.

References

Technical Support Center: Optimization of Acid Hydrolysis for Lysinoalanine (LAL) Release from Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of acid hydrolysis for the release of lysinoalanine (LAL) from proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the acid hydrolysis of proteins for LAL analysis.

Q1: What is the standard protocol for acid hydrolysis to release lysinoalanine from proteins?

A1: The most widely used method for protein hydrolysis is using 6 M hydrochloric acid (HCl) at 110°C for 24 hours in a vacuum-sealed tube.[1][2][3][4] This method is a well-established starting point for the liberation of most amino acids, including lysinoalanine, from the protein backbone. However, optimization of time and temperature may be necessary depending on the protein source and the specific analytical goals.

Q2: My lysinoalanine recovery is low. What are the potential causes and solutions?

A2: Low recovery of LAL can be attributed to several factors:

  • Incomplete Hydrolysis: Peptide bonds involving hydrophobic amino acids can be resistant to hydrolysis.[2]

    • Solution: Increasing the hydrolysis time to 48 or even 72 hours can improve the cleavage of these resistant bonds.[2] However, prolonged hydrolysis can lead to the degradation of other amino acids.[1]

  • Presence of Carbohydrates: High carbohydrate content in the sample can interfere with the hydrolysis process and lead to the degradation of some amino acids.

    • Solution: If possible, perform a sample cleanup step to remove excess carbohydrates before hydrolysis.

  • Matrix Effects: The presence of other compounds in the sample matrix, such as metal ions, can affect the stability of LAL and other amino acids during hydrolysis.[2]

    • Solution: Using high-purity reagents and deionized water is crucial. Adding a chelating agent like EDTA can sometimes help if metal ion contamination is suspected.

  • Losses during Sample Preparation: LAL can be lost during post-hydrolysis steps like drying or derivatization.

    • Solution: Carefully optimize each step of your workflow. Use an internal standard to monitor and correct for losses during sample handling.

Q3: I am observing significant degradation of other amino acids in my sample. How can I minimize this?

A3: Acid hydrolysis can be harsh and lead to the degradation of certain amino acids like tryptophan, serine, and threonine.[1][2]

  • Protecting Tryptophan: Tryptophan is almost completely destroyed during standard acid hydrolysis.

    • Solution: To quantify tryptophan, a separate alkaline hydrolysis is typically required.[2]

  • Minimizing Degradation of Serine and Threonine: These amino acids are partially degraded during acid hydrolysis.

    • Solution: Shorter hydrolysis times (e.g., 20-22 hours) can reduce their degradation, but this might lead to incomplete hydrolysis of the protein. Performing a time-course study and extrapolating back to zero-time can provide a more accurate quantification.

  • Using Alternative Hydrolysis Reagents:

    • Solution: Using 4 M methanesulfonic acid (MetS) containing 0.2% (w/v) 3-(2-aminoethyl)indole has been shown to provide better recovery for several amino acids, including tryptophan, compared to 6 M HCl.

Q4: I am seeing interfering peaks in my chromatogram. What could be the source and how do I resolve them?

A4: Interfering peaks in your chromatogram can originate from several sources:

  • Reagent Contamination: Impurities in the acid, water, or derivatization reagents can lead to extraneous peaks.

    • Solution: Always use high-purity, HPLC-grade reagents. Running a reagent blank (hydrolyzing and analyzing the reagents without a sample) can help identify these contaminants.

  • Sample Matrix Components: Complex sample matrices can contain compounds that co-elute with LAL or its derivative.

    • Solution: Implement a sample cleanup step before hydrolysis, such as protein precipitation or solid-phase extraction (SPE), to remove interfering substances.[5] Optimizing the chromatographic conditions (e.g., gradient, column chemistry) can also help resolve the LAL peak from interferences.[6]

  • Side Reactions during Derivatization: Incomplete derivatization or the formation of side products can result in unexpected peaks.

    • Solution: Ensure that the pH and other reaction conditions for derivatization are optimal. Follow the derivatization protocol precisely.

Q5: Should I defat my sample before acid hydrolysis?

A5: For samples with high-fat content, a defatting step is highly recommended. Lipids can interfere with the hydrolysis process and can also cause issues during chromatographic analysis.[1]

  • Procedure: A common method for defatting is extraction with a solvent like hexane or a chloroform/methanol mixture.

Data Presentation: Comparison of Hydrolysis Conditions

The optimal conditions for acid hydrolysis can vary depending on the protein source and the analytical method. The following tables summarize the effects of different hydrolysis parameters on amino acid recovery.

Table 1: Effect of Hydrolysis Time on Amino Acid Recovery (6 M HCl at 110°C)

Hydrolysis Time (hours)Lysinoalanine RecoveryComments
24Good (Standard)A good starting point for most proteins.[1][2][3][4]
48May slightly increaseCan improve recovery for proteins with resistant peptide bonds.
72May slightly increaseFurther improvement for very resistant proteins, but increases the risk of degradation for other amino acids.[2]

Table 2: Effect of Hydrochloric Acid (HCl) Concentration on Amino Acid Recovery (110°C for 24 hours)

HCl Concentration (M)Lysinoalanine RecoveryComments
4May be slightly lowerGenerally results in lower recovery for most amino acids compared to 6 M HCl.
6Good (Standard)The most commonly used concentration for protein hydrolysis.[1][2][3][4]
>6No significant improvementIncreasing the HCl concentration beyond 6 M does not typically improve amino acid recovery and can increase the risk of degradation.

Table 3: Effect of Hydrolysis Temperature on Amino Acid Recovery (6 M HCl for 24 hours)

Temperature (°C)Lysinoalanine RecoveryComments
100Slightly lowerSlower hydrolysis rate, may require longer hydrolysis times.
110Good (Standard)The most commonly used temperature for protein hydrolysis.[1][2][3][4]
>110Risk of degradationHigher temperatures can accelerate hydrolysis but also significantly increase the degradation of labile amino acids.

Experimental Protocols

Protocol 1: Acid Hydrolysis for Lysinoalanine Release

This protocol describes a standard method for the acid hydrolysis of protein samples for the determination of lysinoalanine.

Materials:

  • Protein sample

  • 6 M Hydrochloric Acid (HCl), high purity

  • Hydrolysis tubes (e.g., Pyrex tubes with vacuum-sealable caps)

  • Heating block or oven capable of maintaining 110°C

  • Vacuum pump

  • Rotary evaporator or nitrogen evaporator

  • pH meter

  • Sodium hydroxide (NaOH) solution for neutralization

Procedure:

  • Sample Preparation:

    • Weigh accurately an appropriate amount of the protein sample (typically 10-20 mg) into a hydrolysis tube.

    • If the sample has a high-fat content, perform a defatting step using hexane or another suitable solvent.

  • Acid Addition:

    • Add 1-2 mL of 6 M HCl to the hydrolysis tube.

  • Degassing:

    • Freeze the sample in the tube using liquid nitrogen or a dry ice/acetone bath.

    • Connect the tube to a vacuum pump and evacuate to a high vacuum.

    • Thaw the sample under vacuum. Repeat this freeze-thaw cycle three times to remove dissolved oxygen.

    • Alternatively, flush the tube with nitrogen gas before sealing.

  • Sealing:

    • Seal the hydrolysis tube under vacuum using a flame or a screw cap with a Teflon liner.

  • Hydrolysis:

    • Place the sealed tube in a heating block or oven preheated to 110°C.

    • Hydrolyze for 24 hours.

  • Cooling and Opening:

    • After 24 hours, carefully remove the tube from the oven and allow it to cool to room temperature.

    • Score the tube with a file and carefully break it open.

  • Acid Removal:

    • Transfer the hydrolysate to a clean flask.

    • Remove the HCl using a rotary evaporator at 40-50°C or by drying under a stream of nitrogen.

  • Reconstitution and Neutralization:

    • Reconstitute the dried hydrolysate in a suitable buffer (e.g., sodium citrate loading buffer for ion-exchange chromatography or a buffer compatible with your HPLC method).

    • Adjust the pH of the sample to the desired value for analysis using a NaOH solution. Be cautious as heat is generated during neutralization.

  • Filtration:

    • Filter the sample through a 0.22 µm syringe filter before injection into the analytical instrument.

Protocol 2: HPLC Analysis of Lysinoalanine with Dansyl Chloride Derivatization

This protocol is based on a method for the determination of LAL in dairy products and can be adapted for other protein hydrolysates.[7]

Materials:

  • Protein hydrolysate (from Protocol 1)

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5)

  • Methylamine hydrochloride solution (to stop the reaction)

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 525 nm)

  • C18 reversed-phase HPLC column

Procedure:

  • Derivatization:

    • To a specific volume of the reconstituted protein hydrolysate, add the sodium bicarbonate buffer to adjust the pH to approximately 9.5.

    • Add the dansyl chloride solution and mix well.

    • Incubate the mixture in the dark at a controlled temperature (e.g., 40°C) for a specific time (e.g., 45 minutes).

    • Stop the reaction by adding the methylamine hydrochloride solution.

  • HPLC Analysis:

    • Inject an appropriate volume of the derivatized sample into the HPLC system.

    • Perform the separation using a suitable gradient of a mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile).

    • Detect the dansyl-LAL derivative using the fluorescence detector.

  • Quantification:

    • Quantify the LAL concentration by comparing the peak area of the sample to a calibration curve prepared with LAL standards that have undergone the same derivatization procedure.

Visualizations

Lysinoalanine_Formation_Pathway cluster_protein Protein Backbone Cys Cysteine Residue DHA Dehydroalanine (DHA) Intermediate Cys->DHA β-elimination (High pH, Heat) Ser Serine Residue Ser->DHA β-elimination (High pH, Heat) Lys Lysine Residue (ε-amino group) LAL Lysinoalanine (LAL) Cross-link Lys->LAL Nucleophilic attack DHA->LAL LAL_Analysis_Workflow Sample Protein Sample Pretreatment Sample Pre-treatment (e.g., Defatting) Sample->Pretreatment Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Pretreatment->Hydrolysis Drying Acid Removal (Evaporation) Hydrolysis->Drying Reconstitution Reconstitution & Neutralization Drying->Reconstitution Derivatization Derivatization (e.g., Dansyl Chloride) Reconstitution->Derivatization HPLC HPLC Analysis (Fluorescence Detection) Derivatization->HPLC Quantification Data Analysis & Quantification HPLC->Quantification

References

reducing background noise in LC-MS analysis of (S,R)-lysinoalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of (S,R)-lysinoalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and reduce background noise in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the LC-MS analysis of this compound.

Q1: What are the most common sources of high background noise in my LC-MS analysis of lysinoalanine?

High background noise can obscure the signal of your target analyte, leading to poor sensitivity and inaccurate quantification. The most common sources include:

  • Contaminated Solvents and Reagents: Impurities in solvents like water and acetonitrile, or additives like formic acid, can introduce significant background noise.[1][2][3] Always use high-purity, LC-MS grade solvents and reagents.[1][3]

  • Matrix Effects: Components of the sample matrix can co-elute with lysinoalanine and either suppress or enhance its ionization, leading to inaccurate results and a noisy baseline.[1][4]

  • Instrument Contamination: Residues from previous samples, cleaning agents, or precipitated salts can accumulate in the LC system (tubing, column, injector) and the MS ion source, leading to a persistent high background.[1][5][6]

  • Column Bleed: The stationary phase of the LC column can degrade over time, releasing small molecules that contribute to background noise.[1]

  • Improper Mobile Phase Additives: Using additives at unnecessarily high concentrations or of low quality can increase background noise and promote microbial growth.[1]

Q2: My baseline is consistently noisy across the entire gradient. What should I investigate first?

A consistently noisy baseline often points to a systemic issue rather than a problem with a specific sample. Here’s a step-by-step approach to troubleshooting:

  • Check Your Solvents and Mobile Phase: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[2] Contamination in one of your solvent bottles is a likely culprit for a constant background signal.[2]

  • Run a Blank Injection: Inject a blank sample (e.g., mobile phase) to determine if the noise is originating from the LC-MS system itself.[5]

  • Systematically Clean the Instrument: If the blank run is also noisy, consider a systematic cleaning of the LC flow path and the MS ion source.[5][6] This includes cleaning the ESI probe, orifice, and lenses.[6]

  • Inspect for Leaks: Check all fittings and connections for leaks, as these can introduce air and cause pressure fluctuations that manifest as noise.[1]

Q3: I'm observing poor peak shape and retention time shifts for lysinoalanine. What could be the cause?

Poor chromatography can contribute to apparent background noise by reducing the signal-to-noise ratio. Common causes include:

  • Column Degradation: The LC column may be nearing the end of its lifespan or have become contaminated. Consider flushing the column or replacing it.

  • Inadequate Mobile Phase Composition: The pH and organic content of your mobile phase are critical for good peak shape, especially for a polar compound like lysinoalanine. Ensure your mobile phase is properly prepared and that the gradient is optimized.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

  • Matrix Effects: Co-eluting matrix components can interfere with the chromatography.[1][4] Enhanced sample cleanup may be necessary.

Q4: How can I minimize matrix effects when analyzing lysinoalanine in complex samples like food products?

Matrix effects are a significant challenge in complex samples.[4] Here are some strategies to mitigate them:

  • Effective Sample Preparation: Employ a robust sample preparation protocol to remove interfering matrix components. This can include:

    • Protein Precipitation: Use organic solvents like methanol or acetonitrile to precipitate and remove the majority of proteins.[7]

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively retaining the analyte while washing away interfering compounds.

  • Derivatization: Derivatizing lysinoalanine, for instance with FMOC-Cl, can shift its retention time away from co-eluting matrix components and improve its chromatographic behavior on reversed-phase columns.[8]

  • Chromatographic Separation: Optimize your LC gradient to achieve better separation between lysinoalanine and interfering compounds.

  • Use of Internal Standards: A stable isotope-labeled internal standard for lysinoalanine can help to correct for signal suppression or enhancement caused by the matrix.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background noise in your LC-MS analysis.

TroubleshootingWorkflow Start High Background Noise Observed CheckSolvents Prepare Fresh LC-MS Grade Mobile Phase Start->CheckSolvents RunBlank Run Blank Injection (Mobile Phase) CheckSolvents->RunBlank NoisePersists1 Noise Persists? RunBlank->NoisePersists1 CleanSystem Systematic Cleaning: - LC Flow Path - MS Ion Source NoisePersists1->CleanSystem Yes OptimizeMethod Optimize Sample Prep & LC Method NoisePersists1->OptimizeMethod No (Sample Issue) CheckHardware Inspect for Leaks & Pressure Fluctuations CleanSystem->CheckHardware NoisePersists2 Noise Persists? CheckHardware->NoisePersists2 NoisePersists2->OptimizeMethod No ContactSupport Contact Instrument Manufacturer Support NoisePersists2->ContactSupport Yes Resolved Issue Resolved OptimizeMethod->Resolved

Caption: A step-by-step workflow for troubleshooting high background noise.

Experimental Protocols

Protocol 1: General Sample Preparation for Lysinoalanine Analysis

This protocol outlines a general procedure for preparing a sample for lysinoalanine analysis, including protein hydrolysis and precipitation.

  • Protein Hydrolysis:

    • Place the dried sample or protein pellet into a hydrolysis vial.

    • Add 1-2 mL of 6 N HCl containing 1% phenol.[7]

    • Evacuate the vial with nitrogen and seal it tightly.

    • Incubate at 110°C for 20-24 hours in an oven or heat block.[7]

    • After cooling to room temperature, dry the sample under vacuum.[7]

  • Protein Precipitation (for less complex matrices):

    • To 100 µL of your sample (e.g., plasma), add 300-400 µL of ice-cold methanol or acetonitrile.[7]

    • Vortex the mixture for 30 seconds.

    • Incubate on ice for 20-30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]

    • Carefully transfer the supernatant to a new tube for derivatization or direct injection.[7]

  • Reconstitution:

    • Reconstitute the dried hydrolysate or the supernatant from precipitation in a suitable solvent, such as 0.1 N HCl or water, prior to derivatization or injection.[7]

Protocol 2: FMOC-Cl Derivatization of Lysinoalanine

Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is often used to improve the chromatographic properties of amino acids for reversed-phase LC.[8]

  • Buffer Preparation: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

  • Derivatization Reaction:

    • To 20 µL of your prepared sample, add 5 µL of a 10 mM FMOC-Cl solution in acetonitrile.[7]

    • Mix thoroughly and incubate for 10 minutes at room temperature in the dark.[7]

  • Analysis:

    • The derivatized sample can be injected directly into the LC-MS system.

    • If not analyzed immediately, store the sample at 4°C for up to 24 hours.[7]

The following diagram illustrates the sample preparation and derivatization workflow.

SamplePrepWorkflow Sample Sample Choice Complex Matrix? Sample->Choice Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Dry Dry Under Vacuum Hydrolysis->Dry Precipitation Protein Precipitation (Acetonitrile/Methanol) Centrifuge Centrifuge & Collect Supernatant Precipitation->Centrifuge Choice->Hydrolysis Yes Choice->Precipitation No Reconstitute Reconstitute Dry->Reconstitute Centrifuge->Reconstitute Derivatize FMOC-Cl Derivatization Reconstitute->Derivatize LCMS LC-MS Analysis Derivatize->LCMS

Caption: Workflow for sample preparation and derivatization of lysinoalanine.

Quantitative Data Summary

Table 1: Common Sources of Background Ions and Their Mitigation
Source of Background NoiseCommon m/z Values (Adducts)Mitigation Strategy
Mobile Phase Contamination Varies (e.g., plasticizers, detergents)Use fresh, LC-MS grade solvents and additives.[1][3]
Salt Buildup Na+, K+ adductsFlush the system with high-purity water when changing solvents.[1]
Column Bleed Varies depending on column chemistryUse a guard column; ensure mobile phase pH is within column limits.
Matrix Components Varies widely with sample typeImplement thorough sample cleanup (e.g., SPE, protein precipitation).[4]
Table 2: Influence of Solvent Grade on Background Noise
Solvent GradeRelative Background Noise LevelKey Considerations
HPLC Grade HighMay contain impurities that increase background, especially at low m/z.[3]
LC-MS Grade LowRecommended for sensitive analyses to minimize background noise.[1][2][3]

This technical support guide provides a starting point for troubleshooting and improving your LC-MS analysis of this compound. For persistent issues, consulting your instrument manufacturer's support resources is recommended.[5]

References

challenges in the derivatization of lysinoalanine for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of lysinoalanine (LAL). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with LAL derivatization for analytical purposes.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of lysinoalanine for analysis by HPLC and GC.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Derivatization Product Detected Incomplete Hydrolysis: The protein-bound lysinoalanine has not been fully released from the sample matrix.- Ensure complete acid hydrolysis of the protein sample (e.g., 6 M HCl at 110°C for 23-24 hours).[1] - Verify the concentration and purity of the acid used for hydrolysis.
Incorrect pH for Derivatization: The pH of the reaction mixture is outside the optimal range for the chosen derivatizing reagent. For example, FMOC-Cl derivatization is pH-sensitive.[2][3]- Adjust the pH of the sample hydrolysate to the optimal range for your specific derivatization reagent (e.g., pH 9.0 for FMOC-Cl, pH 9.5 for Dansyl Chloride).[4][5] - Use a suitable buffer, such as a borate buffer, to maintain the correct pH during the reaction.[2]
Degraded Derivatizing Reagent: The derivatizing reagent may have degraded due to improper storage or handling.- Use a fresh batch of the derivatizing reagent. - Store reagents as recommended by the manufacturer, protecting them from light and moisture.
Presence of Interfering Substances: The sample matrix may contain compounds that interfere with the derivatization reaction.- Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.[1]
Poor Reproducibility of Results Inconsistent Reaction Conditions: Variations in temperature, reaction time, or reagent concentrations can lead to inconsistent derivatization.- Precisely control the temperature and incubation time of the derivatization reaction. - Ensure accurate and consistent addition of all reagents.
Instability of Derivatives: Some derivatives, such as those formed with o-phthalaldehyde (OPA), can be unstable.[6][7]- Analyze the derivatized samples as soon as possible after preparation. - If storage is necessary, investigate the stability of the specific derivatives under different temperature and light conditions. For example, PTC-amino acid derivatives are more stable at 4°C.[8]
Incomplete Reaction Termination: For some derivatization methods, failure to stop the reaction can lead to the formation of byproducts.- For FMOC-Cl derivatization, consider adding a reagent like a volatile acid to terminate the reaction and stabilize the derivatives.[5]
Presence of Multiple or Unexpected Peaks Formation of Multiple Derivatives: Some reagents, like FMOC-Cl, can react with multiple functional groups on LAL, leading to mono- and di-substituted products.[2]- Optimize the reaction conditions (e.g., pH, reagent concentration) to favor the formation of a single, desired derivative.[2]
Interference from Excess Reagent or Byproducts: The derivatizing reagent or its hydrolysis products can create peaks that interfere with the LAL derivative peak.[2]- Use a minimal excess of the derivatizing reagent necessary to drive the reaction to completion. - Incorporate a cleanup step after derivatization to remove excess reagent. - Adjust the chromatographic method to separate the reagent peaks from the analyte peak.
Co-elution with Other Compounds: Other amino acids or compounds in the sample may have similar retention times to the LAL derivative.[9]- Optimize the chromatographic separation by adjusting the mobile phase composition, gradient, or column temperature.[9]
Poor Peak Shape (Tailing or Fronting) Sample Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the sample before injection.
Inappropriate Mobile Phase: The mobile phase may not be optimal for the separation of the derivatized LAL.- Adjust the pH and organic solvent composition of the mobile phase.
Column Contamination or Degradation: The analytical column may be contaminated or have lost its efficiency.- Wash the column with a strong solvent. - If the problem persists, replace the column.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of lysinoalanine?

A1: Lysinoalanine, like other amino acids, is a highly polar molecule that is difficult to analyze directly by gas chromatography (GC) because it is not volatile.[10] For high-performance liquid chromatography (HPLC), derivatization is often used to attach a chromophore or fluorophore to the LAL molecule, which enhances its detection by UV or fluorescence detectors, thereby increasing the sensitivity and selectivity of the analysis.[11][12]

Q2: Which derivatization reagent is best for LAL analysis?

A2: The choice of derivatization reagent depends on the analytical method (HPLC or GC) and the desired sensitivity. Common reagents for HPLC analysis of LAL include:

  • Dansyl chloride: Forms stable derivatives with good fluorescence properties.[1]

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): A highly sensitive reagent that reacts with both primary and secondary amines, but can form multiple derivatives.[1][2]

  • Phenylisothiocyanate (PITC): Reacts with both primary and secondary amino acids to form stable derivatives suitable for UV detection.[13]

  • o-phthalaldehyde (OPA): A sensitive reagent for primary amines, but its derivatives can be unstable.[6][14]

For GC analysis, silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to make LAL volatile.[10]

Q3: How can I avoid the formation of multiple derivatives when using FMOC-Cl?

A3: The formation of mono- and di-substituted derivatives with FMOC-Cl is influenced by the reaction conditions. To favor the formation of a single product, it is crucial to carefully control the pH of the reaction mixture, the molar ratio of FMOC-Cl to the amino acid, and the reaction time.[2][3] It may be necessary to perform optimization experiments to find the ideal conditions for your specific sample matrix.

Q4: My derivatized LAL sample is not stable. What can I do?

A4: The stability of derivatized LAL depends on the reagent used. OPA derivatives are known for their instability.[6][7] To mitigate this, analyze the samples immediately after derivatization. If storage is unavoidable, keep the samples at a low temperature (e.g., 4°C) and protected from light. For some methods, adding a quenching reagent can help stabilize the derivatives.[5]

Q5: I am seeing a large peak from the excess derivatizing reagent. How can I remove it?

A5: Excess derivatizing reagent can be removed by a post-derivatization cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE).[1] Alternatively, you can optimize your chromatographic method to ensure the reagent peak does not co-elute with your peak of interest. Using a minimal amount of reagent necessary for complete derivatization can also help reduce the size of the reagent peak.

Quantitative Data Summary

The following tables summarize key performance metrics for different LAL derivatization methods.

Table 1: Performance of HPLC-Based LAL Derivatization Methods

Derivatization ReagentDetection MethodRecovery (%)Minimum Detectable AmountReference
Dansyl ChlorideHPLC-UV95 - 1020.2 ng (standard), 2 ng (milk sample)[1]
FMOC-ClHPLC-Fluorescence-0.5 - 1 µg/g protein

Table 2: Performance of GC-Based LAL Derivatization Methods

Derivatization ReagentDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
MTBSTFAGC-FID50 ppm in protein152 ppm in protein[15]

Experimental Protocols

Protocol 1: Derivatization of Lysinoalanine with Dansyl Chloride for HPLC Analysis

This protocol is adapted from a method for the determination of LAL in milk products.[1]

  • Sample Hydrolysis:

    • Weigh a sample containing approximately 40-50 mg of protein into a Pyrex glass bottle.

    • Add 8 mL of 6 M HCl.

    • Degas the sample with a stream of helium for 2 minutes.

    • Seal the bottle and hydrolyze at 110°C for 24 hours.

    • Cool the hydrolysate to room temperature and filter through a 0.45 µm filter.

  • Derivatization:

    • Take an aliquot of the filtered hydrolysate and evaporate to dryness under vacuum.

    • Reconstitute the dry residue with Milli-Q water.

    • Combine 1 mL of the protein hydrolysate, 2 mL of 40 mM Li₂CO₃ (pH 9.5), and 1 mL of Dansyl Chloride solution (4 mg/mL in acetonitrile).

    • Mix the solution and heat at 60°C for 30 minutes.

    • Add 50 µL of methylamine solution to quench the reaction.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a reversed-phase C18 column.

    • Employ a suitable mobile phase gradient (e.g., acetonitrile and a phosphate buffer) for separation.

    • Detect the dansylated LAL using a UV detector at 254 nm.[4]

Protocol 2: Derivatization of Lysinoalanine with MTBSTFA for GC Analysis

This protocol is based on a method for LAL analysis by GC-FID.

  • Sample Hydrolysis and Preparation:

    • Perform acid hydrolysis as described in Protocol 1, Step 1.

    • Take a 0.5 mL aliquot of the filtered hydrolysate and evaporate to dryness at 38-40°C with a vacuum rotary evaporator.

  • Derivatization:

    • To the dry sample, add 165 µL of dimethylformamide (DMF) and 15 µL of triethylamine (TEA). Stir for 1 minute.

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Heat the reaction mixture at 70°C for 60 minutes.

    • Stop the reaction by cooling to room temperature.

  • GC Analysis:

    • Inject the sample containing the N-(O)-tert-butyldimethylsilyl (tBDMSi) derivatives onto the GC column.

    • Use a suitable capillary column (e.g., a 5% phenyl methylpolysiloxane column).[10]

    • Employ a flame ionization detector (FID) for detection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Protein-Containing Sample hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) sample->hydrolysis cleanup1 Sample Cleanup (Optional, e.g., SPE) hydrolysis->cleanup1 derivatization Derivatization with Reagent (e.g., Dansyl-Cl, FMOC-Cl, MTBSTFA) cleanup1->derivatization analysis Chromatographic Separation (HPLC or GC) derivatization->analysis detection Detection (UV, Fluorescence, FID, MS) analysis->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for the analysis of lysinoalanine.

troubleshooting_guide cluster_issue Identify the Issue cluster_cause1 Potential Causes for No/Low Peak cluster_cause2 Potential Causes for Poor Reproducibility cluster_cause3 Potential Causes for Extra Peaks cluster_solution Solutions start Problem with LAL Derivatization no_peak No/Low LAL Peak start->no_peak poor_repro Poor Reproducibility start->poor_repro extra_peaks Extra/Unexpected Peaks start->extra_peaks check_hydrolysis Incomplete Hydrolysis? no_peak->check_hydrolysis check_ph Incorrect pH? no_peak->check_ph check_reagent Degraded Reagent? no_peak->check_reagent check_conditions Inconsistent Conditions? poor_repro->check_conditions check_stability Derivative Instability? poor_repro->check_stability check_multiple_deriv Multiple Derivatives Formed? extra_peaks->check_multiple_deriv check_excess_reagent Excess Reagent Interference? extra_peaks->check_excess_reagent check_coelution Co-elution? extra_peaks->check_coelution solution1 Optimize Hydrolysis Adjust pH Use Fresh Reagent check_hydrolysis->solution1 check_ph->solution1 check_reagent->solution1 solution2 Control Temp/Time Analyze Promptly check_conditions->solution2 check_stability->solution2 solution3 Optimize Reaction Cleanup Step Adjust Chromatography check_multiple_deriv->solution3 check_excess_reagent->solution3 check_coelution->solution3

Caption: Troubleshooting decision tree for LAL derivatization.

References

Technical Support Center: High-Throughput Screening of (S,R)-Lysinoalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of (S,R)-lysinoalanine (LAL).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for high-throughput screening of lysinoalanine?

A1: High-throughput screening of lysinoalanine typically employs analytical techniques that can be automated and miniaturized. The most common methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with pre-column derivatization using reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) to enhance detection by UV or fluorescence detectors.[1][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, allowing for direct analysis of LAL without derivatization in some cases.[3][4][5]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Requires derivatization to make LAL volatile but can provide reliable quantification.[6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method particularly useful for screening large libraries of compounds that may inhibit LAL formation.[7][8][9]

  • Automated Amino Acid Analyzers: While a classical method, modern automated systems can be adapted for higher throughput.[10][11][12]

Q2: What are the critical steps in sample preparation for LAL analysis?

A2: Proper sample preparation is crucial for accurate LAL quantification. Key steps include:

  • Protein Hydrolysis: Most commonly, acid hydrolysis (e.g., with 6M HCl at high temperature) is used to release LAL from the protein backbone. However, this can lead to the degradation of some amino acids.[]

  • Neutralization: Careful pH adjustment of the hydrolysate is often necessary, especially for subsequent derivatization and chromatographic steps.[4]

  • Derivatization: For HPLC with UV/fluorescence detection and GC-FID, derivatization is required to enable detection. The choice of derivatizing agent depends on the analytical method.[1][][6]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate LAL, reducing matrix effects and improving sensitivity.

Q3: How can I minimize the formation of lysinoalanine during sample processing?

A3: Lysinoalanine formation is favored by high pH, high temperature, and prolonged processing times.[13][14][15] To minimize its formation during sample handling:

  • Avoid unnecessarily high temperatures and prolonged heating times.

  • Maintain a neutral or acidic pH where possible.

  • The presence of sulfhydryl compounds like cysteine can help reduce LAL formation.[14]

Q4: What are common sources of interference in LAL assays?

A4: Interference can arise from various sources, leading to inaccurate results:

  • Co-eluting Compounds: In chromatographic methods, other amino acids or matrix components can co-elute with LAL, leading to overestimation.[11]

  • Matrix Effects: In LC-MS, components of the sample matrix can suppress or enhance the ionization of LAL, affecting quantification.[]

  • Compound Autofluorescence: In fluorescence-based assays, library compounds themselves may fluoresce, leading to false positives.[16]

  • Non-specific Binding: In ELISA, non-specific binding of antibodies or other reagents can cause high background signals.[17]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Asymmetric Peaks in HPLC/LC-MS
Possible Cause Troubleshooting Step
Inappropriate mobile phase composition Optimize the gradient and organic modifier concentration. Ensure the pH of the mobile phase is suitable for the column and analyte.
Column degradation Flush the column with a strong solvent. If performance does not improve, replace the column.
Sample overload Reduce the injection volume or dilute the sample.
Improper sample pH Ensure the sample is dissolved in a solvent compatible with the mobile phase and that the pH is appropriately adjusted.[4]
Contamination Clean the injector and autosampler. Use fresh, high-purity solvents.
Issue 2: Low Signal or Poor Sensitivity
Possible Cause Troubleshooting Step
Incomplete derivatization Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the pH is optimal for the reaction.
Degradation of LAL standard or sample Store standards and samples at -20°C or below and protect them from light.[18] Prepare fresh standards regularly.
Suboptimal instrument parameters Optimize detector settings (e.g., wavelength for UV/fluorescence) or mass spectrometer parameters (e.g., ionization source settings, collision energy).
Ion suppression (in LC-MS) Dilute the sample, improve sample cleanup (e.g., using SPE), or use an isotopically labeled internal standard.
Insufficient sample concentration Concentrate the sample using techniques like solid-phase extraction or evaporation.
Issue 3: High Background Signal in ELISA
Possible Cause Troubleshooting Step
Insufficient blocking Increase the concentration of the blocking agent or the incubation time. Try a different blocking agent.
Inadequate washing Increase the number of wash steps and the volume of wash buffer. Ensure thorough washing of all wells.
Non-specific antibody binding Titrate the primary and secondary antibodies to determine the optimal concentration. Include a negative control without the primary antibody.
Cross-reactivity Use highly specific monoclonal antibodies if available.
Contamination of reagents Use fresh, sterile buffers and reagents.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Lysinoalanine Quantification

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryKey AdvantagesKey Disadvantages
GC-FID 50 ppm in protein[6]152 ppm in protein[6]Not specifiedGood reliability and accuracy.[6]Requires derivatization.
HPLC-Dansyl Chloride 0.2 ng (standard), 2 ng (milk sample)[1]Not specified95-102%[1]Good recovery and reproducibility.[1]Time-consuming derivatization.
LC-MS/MS Low µM range[4][5]Not specifiedNot specifiedHigh sensitivity and specificity; can be performed without derivatization.[4][5]Susceptible to matrix effects.
ELISA Not specifiedNot specifiedNot specifiedHigh-throughput, suitable for screening large compound libraries.[7][8]Indirect detection method; potential for false positives.

Experimental Protocols

Protocol 1: High-Throughput Sample Preparation for LC-MS Analysis

This protocol outlines a general workflow for preparing protein samples for LAL quantification by LC-MS in a 96-well plate format.

  • Protein Hydrolysis:

    • Aliquot 100 µL of protein sample into each well of a 96-well deep-well plate.

    • Add 100 µL of 12M HCl to each well to achieve a final concentration of 6M HCl.

    • Seal the plate with a chemically resistant cap mat.

    • Incubate at 110°C for 24 hours in a heating block or oven.

  • Neutralization:

    • Cool the plate to room temperature.

    • Carefully unseal the plate in a fume hood.

    • Add 6M NaOH dropwise to each well while monitoring the pH until it reaches approximately pH 7. This step can be automated using a liquid handling robot.

  • Dilution and Filtration:

    • Add 800 µL of 0.01 M borate buffer to each well.[4]

    • Mix thoroughly by pipetting.

    • Transfer the samples to a 96-well filter plate (e.g., 0.22 µm PVDF) placed on top of a 96-well collection plate.

    • Centrifuge the plates to filter the samples.

  • LC-MS Analysis:

    • The collection plate is now ready for direct injection into the LC-MS system with an autosampler.

Protocol 2: High-Throughput ELISA for LAL Formation Inhibitors

This protocol is adapted from a method for screening inhibitors of LAL crosslinking.[7][8]

  • Plate Coating:

    • Coat a 96-well high-binding plate with the target protein (e.g., FlgE) overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the wells with a suitable blocking buffer (e.g., 2% non-fat dry milk in PBS) for 1 hour at room temperature.

  • Compound Incubation and Crosslinking Reaction:

    • Wash the plate three times with wash buffer.

    • Add the test compounds from a compound library (dissolved in an appropriate solvent like DMSO) to the wells. Include positive (known inhibitor) and negative (vehicle control) controls.

    • Initiate the crosslinking reaction by adding the necessary reagents and incubate for a defined period (e.g., 8-24 hours) at an optimized temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add a primary antibody that specifically recognizes an epitope involved in the crosslinking or a tag on one of the interacting partners. Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add the enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color development.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation (96-well format) cluster_analysis Analysis p1 Protein Sample Aliquoting p2 Acid Hydrolysis (6M HCl, 110°C) p1->p2 p3 Neutralization (6M NaOH) p2->p3 p4 Dilution & Filtration p3->p4 a1 LC-MS/MS Injection p4->a1 Automated Injection a2 Data Acquisition a1->a2 a3 Data Analysis a2->a3

Caption: Automated workflow for LAL quantification by LC-MS/MS.

experimental_workflow_elisa cluster_assay HTS ELISA Workflow s1 Plate Coating s2 Blocking s1->s2 s3 Compound Addition s2->s3 s4 Initiate Crosslinking s3->s4 s5 Detection Antibody Incubation s4->s5 s6 Secondary Antibody Incubation s5->s6 s7 Substrate Addition & Signal Read s6->s7

Caption: High-throughput ELISA workflow for screening LAL inhibitors.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Cause Categories cluster_solutions Troubleshooting Actions prob Inaccurate HTS Results c1 Sample Preparation Issues prob->c1 c2 Instrumentation Problems prob->c2 c3 Assay Interference prob->c3 sol1 Optimize Hydrolysis/Derivatization c1->sol1 sol2 Calibrate & Maintain Instrument c2->sol2 sol3 Run Counter-Screens/Orthogonal Assays c3->sol3

References

minimizing the formation of artifacts during lysinoalanine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the formation of artifacts during lysinoalanine (LAL) analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during LAL analysis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing unexpectedly high levels of lysinoalanine in my samples?

Potential Causes:

  • Artifact Formation During Sample Preparation: The most common cause is the unintended formation of LAL during the analytical procedure itself, particularly during alkaline hydrolysis of proteins.[1][2] High pH and temperature are major contributors to this artifact formation.[3][4][5][6]

  • Contamination: Contamination from external sources, though less common, can also lead to inaccurate results.

  • Co-elution with Other Compounds: In chromatographic analyses, other ninhydrin-positive compounds can co-elute with LAL, leading to an overestimation.[7]

Solutions:

  • Optimize Hydrolysis Conditions:

    • Acid Hydrolysis: Use acid hydrolysis (e.g., 6N HCl) instead of alkaline hydrolysis whenever possible, as LAL is stable under acidic conditions.

    • Enzymatic Hydrolysis: Consider using a two-step enzymatic hydrolysis with pepsin and pancreatin for a milder approach.[8]

    • Minimize Temperature and Time: If alkaline treatment is unavoidable, use the lowest effective temperature and shortest time necessary.[2][5]

  • Method Validation:

    • Blank Samples: Analyze blank samples (reagents only) to check for contamination.

    • Spike and Recovery: Spike a known amount of LAL standard into a sample matrix to assess recovery and potential interferences.

  • Chromatographic Separation:

    • Adjust Elution Conditions: Modify the elution temperature or buffer composition to improve the separation of LAL from interfering compounds.[7][9]

    • Use of a Different Column: Consider a different type of chromatography column if co-elution persists.

Question 2: My lysinoalanine results are inconsistent and not reproducible. What could be the cause?

Potential Causes:

  • Incomplete Hydrolysis: Inconsistent hydrolysis can lead to variable release of LAL from the protein backbone.

  • Variable Derivatization Efficiency: If using a derivatization-based method (e.g., HPLC with dansyl chloride or AccQ•Tag), inconsistent reaction conditions will lead to variable results.[10][11]

  • Sample Heterogeneity: The distribution of LAL in a solid sample may not be uniform.

Solutions:

  • Standardize Hydrolysis: Ensure consistent acid concentration, temperature, and time for all samples. For solid samples, ensure they are finely ground and well-mixed.

  • Control Derivatization: Precisely control the pH, temperature, and reaction time for the derivatization step. Ensure the derivatizing agent is not degraded.

  • Homogenize Samples: Thoroughly homogenize solid samples before taking an aliquot for analysis. For liquid samples, ensure they are well-mixed.

Question 3: How can I minimize the formation of lysinoalanine in my protein samples during processing?

Potential Causes of Formation:

Lysinoalanine formation is a two-step process initiated by the β-elimination of residues like serine or cysteine to form a dehydroalanine intermediate. This intermediate then reacts with the ε-amino group of lysine.[3][4][6][12] This process is favored by:

  • High pH (alkaline conditions)[1][3][6]

  • Elevated temperatures[2][3][5]

  • Prolonged exposure to these conditions[3][5]

Solutions to Minimize Formation:

  • Control pH and Temperature: Maintain a lower pH and temperature during processing whenever feasible.[1][5]

  • Acylation: Acylation of the ε-amino groups of lysine residues with reagents like acetic or succinic anhydride can prevent them from reacting with dehydroalanine.[3][13][14]

  • Addition of Sulfhydryl Compounds: The presence of sulfhydryl-containing amino acids such as cysteine can compete with lysine for reaction with dehydroalanine, thereby reducing LAL formation.[3]

  • Dephosphorylation: Dephosphorylation of O-phosphoryl esters can also minimize LAL formation.[3][12]

  • Ultrasound Treatment: Recent studies suggest that ultrasonic treatment during pH-shift processing can inhibit LAL formation by altering protein structure.[15]

Quantitative Data Summary

The following table summarizes the impact of various conditions on lysinoalanine formation.

ParameterConditionEffect on LAL FormationReference
pH Increasing pH from 6 to 12Significant increase[4]
pH 8-14Promotes formation
Temperature Increasing temperatureAccelerates formation[2][5]
25-95°CIncreased formation with higher temperatures[1]
Time Longer exposureIncreased formation[4][5]
Additives Cysteine, N-acetyl-cysteine, glutathioneMinimize formation[3]
Sodium sulfite, organic acids, copper saltsMinimize formation
Modifications Acylation of lysineMinimizes formation[3][14]
DephosphorylationMinimizes formation[3][12]

Experimental Protocols

1. Sample Preparation: Acid Hydrolysis

This protocol is for the liberation of protein-bound lysinoalanine.

  • Materials:

    • Sample containing protein

    • 6N Hydrochloric Acid (HCl)

    • Phenol (optional, to protect tyrosine)

    • Hydrolysis tubes

    • Nitrogen gas

    • Heating block or oven

    • Vacuum centrifuge or rotary evaporator

  • Procedure:

    • Weigh a precise amount of the protein sample into a hydrolysis tube.

    • Add a sufficient volume of 6N HCl to completely submerge the sample.

    • (Optional) Add a small crystal of phenol.

    • Freeze the sample in dry ice or liquid nitrogen.

    • Evacuate the tube and flush with nitrogen gas. Repeat this cycle three times to remove oxygen.

    • Seal the tube under vacuum.

    • Place the tube in a heating block or oven at 110°C for 24 hours.

    • After hydrolysis, cool the tube to room temperature.

    • Open the tube carefully and transfer the hydrolysate to a clean vial.

    • Remove the HCl by evaporation using a vacuum centrifuge or rotary evaporator.

    • Re-dissolve the dried residue in a suitable buffer for analysis.

2. HPLC Analysis with Dansyl Chloride Derivatization

This method is suitable for the quantification of LAL.[10]

  • Materials:

    • Hydrolyzed sample

    • Lysinoalanine standard

    • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)

    • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5)

    • Reversed-phase HPLC system with a C18 column

    • UV detector

  • Procedure:

    • To 100 µL of the re-dissolved hydrolysate or standard, add 200 µL of sodium bicarbonate buffer.

    • Add 200 µL of dansyl chloride solution.

    • Vortex the mixture and incubate at 40°C for 45 minutes in the dark.

    • Stop the reaction by adding a small amount of a primary amine solution (e.g., proline).

    • Filter the solution through a 0.45 µm filter.

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

    • Separate the dansylated amino acids using a suitable gradient elution.

    • Detect the derivatives at an appropriate wavelength (e.g., 254 nm).

    • Quantify the LAL in the sample by comparing its peak area to that of the standard.

Visualizations

LAL_Formation_Pathway Protein Protein with Serine/Cysteine and Lysine Residues Dehydroalanine Dehydroalanine Intermediate Protein->Dehydroalanine β-elimination (High pH, Heat) LAL Lysinoalanine Cross-link Dehydroalanine->LAL Nucleophilic Addition Lysine ε-amino group of Lysine Lysine->LAL

Caption: Chemical pathway of lysinoalanine formation.

LAL_Analysis_Workflow Sample Protein Sample Hydrolysis Hydrolysis (Acid or Enzymatic) Sample->Hydrolysis Derivatization Derivatization (e.g., Dansyl Chloride) Hydrolysis->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for LAL analysis.

Frequently Asked Questions (FAQs)

Q1: What is lysinoalanine and why is it a concern? Lysinoalanine (LAL) is an unusual amino acid formed by the cross-linking of lysine with a dehydroalanine residue, which is derived from serine or cysteine.[16] It is a concern in food and pharmaceutical sciences because its formation can reduce the nutritional value of proteins by making the essential amino acid lysine unavailable.[4] Additionally, high levels of LAL have been shown to cause kidney damage in rats, although the risk to humans is considered low.[5]

Q2: In which types of products is lysinoalanine commonly found? LAL can be found in a variety of protein-containing products that have been subjected to heat and/or alkaline treatment.[17] This includes processed foods like milk products, infant formulas, and some baked goods, as well as protein isolates prepared using alkaline extraction methods.[1][5][10]

Q3: Can lysinoalanine be present naturally in samples? While the majority of LAL in food and pharmaceutical products is process-induced, some related cross-linked amino acids can occur naturally in certain peptide antibiotics.[3][12] However, for most protein analyses, the presence of LAL is considered an artifact of processing or sample preparation.

Q4: What are the most common analytical techniques for lysinoalanine determination? Common methods include ion-exchange chromatography with an amino acid analyzer, gas chromatography-flame ionization detection (GC-FID), and reversed-phase high-performance liquid chromatography (RP-HPLC) often coupled with a derivatization step to enhance detection.[5][7][10][18] Mass spectrometry-based methods are also used for confirmation and identification.[4]

Q5: Are there any alternatives to chemical derivatization for LAL analysis? While derivatization is widely used to improve chromatographic separation and detection sensitivity, direct analysis by methods like mass spectrometry is possible. However, derivatization often provides better quantitative accuracy and precision in complex matrices.

References

improving the sensitivity and specificity of (S,R)-lysinoalanine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive and specific detection of (S,R)-lysinoalanine (LAL). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound is an unnatural amino acid formed under alkaline conditions or during heat treatment of proteins in the presence of lysine and a dehydroalanine (DHA) precursor. DHA is generated from the degradation of cysteine or serine residues.[1] The presence of LAL in food products can reduce their nutritional value.[1] In biopharmaceutical production, its formation can indicate protein degradation and potentially impact the safety and efficacy of protein-based drugs. Accurate and sensitive detection is crucial for quality control in the food and pharmaceutical industries.

Q2: What are the primary analytical methods for detecting this compound?

The most common methods for the quantitative analysis of LAL include High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages in terms of sensitivity, specificity, and sample throughput.

Q3: How can I improve the sensitivity of my LAL detection method?

To enhance sensitivity, consider the following:

  • For HPLC: Employ pre-column derivatization with a highly fluorescent reagent. Optimize the mobile phase composition and gradient to achieve better peak resolution and reduce baseline noise.

  • For GC-MS: Use a two-step derivatization process to increase the volatility and thermal stability of LAL.[2] Optimize the temperature program and select appropriate ions for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to increase signal-to-noise.

  • For ELISA: Utilize high-affinity monoclonal antibodies and a signal amplification system. Ensure optimal incubation times and temperatures as specified in the kit protocol.

Q4: What are common sources of variability in LAL measurements?

Inconsistent sample preparation, including incomplete protein hydrolysis, is a primary source of variability.[3][4][5] Matrix effects from complex sample compositions can also interfere with detection.[6][7][8][9][10] Additionally, for chromatographic methods, fluctuations in instrument performance, such as pump flow rate or column temperature, can lead to variations in retention time and peak area.[11][12]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.[13] 2. Inappropriate mobile phase pH affecting analyte ionization. 3. Secondary interactions between LAL and the stationary phase.[14]1. Flush the column with a strong solvent or replace it if necessary.[15] Consider using a guard column.[11] 2. Adjust the mobile phase pH to ensure consistent ionization of LAL. 3. Add an ion-pairing reagent to the mobile phase to minimize secondary interactions.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate.[11] 2. Poor column temperature control.[12] 3. Air bubbles in the pump or detector.[16]1. Ensure the mobile phase is properly degassed and the pump is functioning correctly.[16] 2. Use a column oven to maintain a stable temperature.[12] 3. Purge the pump and detector to remove any trapped air.[16]
Low Signal/Sensitivity 1. Incomplete derivatization. 2. Suboptimal detector settings. 3. Sample degradation.1. Optimize derivatization reaction conditions (reagent concentration, temperature, and time). 2. Adjust detector parameters (e.g., excitation/emission wavelengths for fluorescence detection). 3. Ensure proper sample storage and handling to prevent degradation of LAL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause Recommended Solution
Poor Peak Shape 1. Active sites in the injector liner or column. 2. Incomplete derivatization.[17] 3. Column overload.1. Use a deactivated liner and/or trim the front end of the column. 2. Optimize derivatization conditions and ensure complete dryness of the sample before adding the reagent.[18] 3. Dilute the sample or reduce the injection volume.
Low Response 1. Inefficient derivatization.[18] 2. Adsorption of the analyte in the GC system. 3. Suboptimal MS parameters.1. Ensure the use of fresh derivatization reagents and optimize the reaction conditions. 2. Check for and address any active sites in the injector, column, or transfer line. 3. Tune the mass spectrometer and optimize ion source and detector settings for the target analyte.
Presence of Ghost Peaks 1. Carryover from previous injections.[19] 2. Contamination of the syringe, injector, or column.[19]1. Implement a thorough wash sequence for the autosampler syringe. 2. Clean the injector port and bake out the column at a high temperature.
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem Potential Cause Recommended Solution
High Background 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated reagents.1. Increase the number of wash steps and ensure complete removal of wash buffer. 2. Increase the concentration of the blocking agent or try a different blocking buffer. 3. Use fresh, high-quality reagents and sterile technique.
Low Signal 1. Inactive antibody or conjugate. 2. Insufficient incubation time or incorrect temperature. 3. Presence of interfering substances in the sample (matrix effect).[6][8][9][10]1. Ensure proper storage and handling of antibodies and conjugates. 2. Optimize incubation times and temperatures according to the kit protocol. 3. Dilute the sample to minimize matrix effects or use a standard addition method for calibration.[6]
High Coefficient of Variation (CV%) 1. Pipetting errors. 2. Temperature gradients across the plate. 3. Inconsistent washing technique.1. Calibrate pipettes regularly and use proper pipetting technique. 2. Ensure uniform temperature across the plate during incubations. 3. Use an automated plate washer for consistent washing.

Data Presentation

Quantitative Performance of LAL Detection Methods
Method Detection Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Key Advantages Key Disadvantages
HPLC-FLD Pre-column derivatization with a fluorescent tag0.2 ng (for standard)[20]~4.14 µM[21]High sensitivity and specificity.Requires derivatization; can be time-consuming.
GC-FID Derivatization to increase volatility50 ppm in protein[22][23]152 ppm in protein[22][23]High resolution and good quantification.Requires derivatization; potential for analyte degradation at high temperatures.
GC-MS Derivatization and mass-based detectionAnalyte-dependentAnalyte-dependentHigh specificity and structural confirmation.Requires derivatization; instrumentation can be complex.
ELISA Antibody-antigen bindingProtocol-dependentProtocol-dependentHigh throughput and no need for extensive sample cleanup.Potential for cross-reactivity and matrix effects.

Experimental Protocols

Sample Preparation: Acid Hydrolysis of Protein Samples

This protocol is a general guideline for liberating LAL from a protein backbone for subsequent analysis.

  • Weighing: Accurately weigh 10-100 mg of the protein sample into a hydrolysis tube.

  • Acid Addition: Add 1-2 mL of 6 M hydrochloric acid (HCl) containing 1% phenol (as an antioxidant) to the tube.[4]

  • Inert Atmosphere: Purge the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can degrade certain amino acids.

  • Sealing: Immediately seal the tube under vacuum.

  • Hydrolysis: Place the sealed tube in an oven or heating block at 110°C for 24 hours.[4][5] For proteins resistant to hydrolysis, the time may be extended to 48 or 72 hours.[4]

  • Cooling: Allow the tube to cool to room temperature.

  • Opening: Carefully open the sealed tube.

  • Drying: Transfer the hydrolysate to a clean vial and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried residue in a suitable buffer (e.g., sample loading buffer for HPLC).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

HPLC with Pre-Column Derivatization (Example using Dansyl Chloride)
  • Derivatization:

    • To 100 µL of the hydrolyzed sample, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 200 µL of dansyl chloride solution (1.5 mg/mL in acetone).

    • Vortex the mixture and incubate at 40°C for 45 minutes in the dark.

    • Add 100 µL of 2% (v/v) acetic acid to stop the reaction.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 25 mM sodium phosphate buffer with 0.1% triethylamine, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 525 nm.

Mandatory Visualizations

Lysinoalanine_Formation_Pathway cluster_0 Step 1: β-elimination cluster_1 Step 2: Nucleophilic Addition Protein_with_Ser_Cys Protein with Serine or Cysteine Residue Dehydroalanine Dehydroalanine (DHA) Intermediate Protein_with_Ser_Cys->Dehydroalanine High pH, Heat Lysinoalanine This compound Cross-link Dehydroalanine->Lysinoalanine Lysine Lysine Residue (ε-amino group) Lysine->Lysinoalanine

Figure 1. Formation pathway of this compound.

LAL_Detection_Workflow Sample Protein Sample (Food, Biopharmaceutical) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Cleanup Neutralization & Filtration Hydrolysis->Cleanup Derivatization Derivatization (e.g., Dansyl Chloride for HPLC) Cleanup->Derivatization For HPLC/GC-MS Analysis Instrumental Analysis Cleanup->Analysis For ELISA (direct) Derivatization->Analysis HPLC HPLC-FLD Analysis->HPLC GCMS GC-MS Analysis->GCMS ELISA ELISA Analysis->ELISA Data Data Acquisition & Quantification HPLC->Data GCMS->Data ELISA->Data

Figure 2. General experimental workflow for LAL detection.

References

addressing co-elution issues in the chromatographic analysis of lysinoalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of lysinoalanine (LAL).

Troubleshooting Guides

Issue 1: Co-elution of Lysinoalanine with Other Compounds

Q1: My lysinoalanine (LAL) peak is not well-resolved and appears to be co-eluting with another peak. What are the common co-eluting compounds and how can I resolve this?

A1: Co-elution is a common challenge in lysinoalanine (LAL) analysis, often due to the presence of structurally similar amino acids or other matrix components. The most common co-eluting compound is ornithinoalanine (OAL) , an isomer of LAL. Other amino acids and unidentified ninhydrin-positive compounds, particularly in complex matrices like heated milk products, can also interfere.[1]

Troubleshooting Steps:

  • Method Optimization:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter for separating ionizable compounds like amino acids.[2] Systematically adjust the pH of the aqueous mobile phase to optimize the separation. For basic amino acids, operating at a pH that ensures consistent ionization away from the pKa of the analytes can significantly improve resolution.

    • Mobile Phase Composition: Modify the gradient profile or the organic solvent composition (e.g., acetonitrile, methanol). A shallower gradient can improve the separation of closely eluting peaks.

    • Column Chemistry: If resolution cannot be achieved on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

  • Derivatization Strategy:

    • The choice of derivatization reagent can influence selectivity. While both dansyl chloride and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are effective, their chromatographic behavior differs. If you are using one, consider switching to the other to see if it improves separation from the interfering compound.

  • Mass Spectrometry (MS) Detection:

    • If available, coupling your liquid chromatograph to a mass spectrometer provides an additional dimension of separation based on the mass-to-charge ratio. This can resolve co-eluting compounds that are isobaric (have the same mass) through fragmentation analysis (MS/MS).

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q2: My LAL peak is exhibiting significant tailing. What are the potential causes and how can I improve the peak shape?

A2: Peak tailing for basic compounds like LAL in reversed-phase HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[3] Other causes can include column overload, extra-column dead volume, and inappropriate mobile phase conditions.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Lower pH: Using a mobile phase with a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine groups of LAL.

    • Ionic Strength: Increase the buffer concentration in the mobile phase (e.g., to 25-50 mM). The buffer ions will compete with the analyte for active sites on the stationary phase, reducing secondary interactions.

    • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Column Selection and Care:

    • End-capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process that covers most of the residual silanol groups.

    • Column Flushing: If the column has been used with other applications, flush it thoroughly with a strong solvent to remove any contaminants that may be causing active sites.

    • Guard Column: Use a guard column with the same stationary phase to protect the analytical column from strongly retained matrix components that can cause peak tailing.

  • Injection and Sample Preparation:

    • Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion.

    • Sample Overload: If the peak shape improves upon diluting the sample, column overload was the likely cause. Reduce the injection volume or the sample concentration.

Frequently Asked Questions (FAQs)

Q3: Which derivatization reagent is better for LAL analysis, dansyl chloride or FMOC-Cl?

A3: Both dansyl chloride and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are widely used for the derivatization of amino acids, including LAL, to enable their detection by UV or fluorescence detectors. The choice depends on several factors:

  • Sensitivity: Both reagents provide good sensitivity, especially with fluorescence detection.

  • Stability of Derivatives: Dansyl derivatives are generally considered to be very stable.

  • Reaction Conditions: The derivatization conditions (pH, temperature, time) differ between the two reagents.

  • Chromatographic Selectivity: The resulting derivatives have different chromatographic properties, which can be advantageous for resolving LAL from specific matrix interferences. If co-elution is an issue with one reagent, trying the other is a valid strategy.

Q4: Can I analyze LAL without derivatization?

A4: Direct analysis of LAL without derivatization is challenging with standard UV detectors due to its lack of a strong chromophore. However, it is possible with other detection methods:

  • Mass Spectrometry (MS): LC-MS can be used for the direct analysis of underivatized LAL, offering high selectivity and sensitivity.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors can detect non-volatile analytes like LAL without the need for a chromophore, but they are generally less sensitive than UV or MS detection after derivatization.

Q5: What are typical retention times for LAL and OAL?

A5: Retention times are highly method-dependent. However, in reversed-phase HPLC, LAL and OAL are often closely eluting. The elution order can vary based on the specific chromatographic conditions. It is crucial to run authentic standards of both LAL and OAL to confirm their retention times in your specific method.

Quantitative Data

The following tables summarize typical chromatographic parameters for the analysis of lysinoalanine and related compounds. Note that these values are illustrative and will vary depending on the specific instrument, column, and mobile phase conditions.

Table 1: Example HPLC Conditions and Retention Times for Dansylated Amino Acids

CompoundRetention Time (min)Mobile Phase AMobile Phase BGradientColumn
Ornithine12.50.1 M Sodium Acetate, pH 6.5Acetonitrile20-80% B in 30 minC18, 5 µm, 4.6 x 250 mm
Lysine14.20.1 M Sodium Acetate, pH 6.5Acetonitrile20-80% B in 30 minC18, 5 µm, 4.6 x 250 mm
Lysinoalanine Typically elutes after lysine

Note: Specific retention time for LAL under these exact conditions was not available in the searched literature, but its elution is expected after lysine due to its higher molecular weight and similar polarity.

Table 2: Influence of Mobile Phase pH on the Resolution of Basic Amino Acids

pHResolution (Lysine/Ornithine)Comments
4.5PoorCo-elution or poor peak shape observed.
6.5GoodBaseline separation achieved.
7.5ModeratePeak broadening may occur.

This table illustrates the general trend of how pH can affect the resolution of basic amino acids. Optimal pH needs to be determined empirically for each specific method and column.

Experimental Protocols

Protocol 1: HPLC Analysis of Lysinoalanine with Dansyl Chloride Derivatization

1. Sample Hydrolysis: a. Weigh a sample containing approximately 10-20 mg of protein into a hydrolysis tube. b. Add 5 mL of 6 M HCl. c. Flush the tube with nitrogen, seal it, and heat at 110°C for 24 hours. d. Cool the hydrolysate, filter it, and evaporate to dryness under vacuum. e. Reconstitute the residue in a known volume of 0.1 M HCl.

2. Derivatization: a. To 100 µL of the reconstituted hydrolysate, add 200 µL of 0.5 M sodium bicarbonate buffer (pH 9.5). b. Add 200 µL of dansyl chloride solution (5 mg/mL in acetone). c. Vortex the mixture and incubate at 60°C for 45 minutes in the dark. d. Add 50 µL of 2.5% aqueous ammonia solution to quench the reaction. e. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
  • Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.5.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm).

Protocol 2: HPLC Analysis of Lysinoalanine with OPA/FMOC Derivatization

1. Sample Hydrolysis: (Follow the same procedure as in Protocol 1).

2. Derivatization (Automated or Manual): a. This method is often performed using an autosampler with a pre-column derivatization program. b. OPA Derivatization (for primary amines): Mix the sample with OPA reagent (o-phthalaldehyde and a thiol, e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~10.2). c. FMOC Derivatization (for secondary amines, though LAL has primary amines): Following the OPA reaction, add FMOC-Cl solution. d. The reaction is typically rapid and occurs at room temperature.

3. HPLC Conditions:

  • Column: C18 reversed-phase column suitable for amino acid analysis.
  • Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).
  • Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45/45/10, v/v/v).
  • Gradient: A suitable gradient to separate the derivatized amino acids.
  • Flow Rate: 1.0 - 1.5 mL/min.
  • Detection: Fluorescence detector with wavelength switching (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives; Ex: 266 nm, Em: 305 nm for FMOC derivatives).

Visualizations

Troubleshooting_CoElution start Problem: Co-elution of LAL Peak check_compound Identify Co-eluting Compound start->check_compound method_dev Method Development check_compound->method_dev Known Compound use_ms Utilize Mass Spectrometry check_compound->use_ms Unknown Compound adjust_ph Adjust Mobile Phase pH method_dev->adjust_ph adjust_gradient Modify Gradient Profile method_dev->adjust_gradient change_column Change Column Chemistry method_dev->change_column resolved Peak Resolved adjust_ph->resolved adjust_gradient->resolved change_column->resolved use_ms->resolved

Caption: Troubleshooting workflow for LAL co-elution issues.

Troubleshooting_PeakTailing start Problem: LAL Peak Tailing cause_investigation Investigate Potential Causes start->cause_investigation mobile_phase_opt Mobile Phase Optimization cause_investigation->mobile_phase_opt Chemical Interactions column_issues Column-Related Issues cause_investigation->column_issues Physical Issues sample_prep Sample Preparation/Injection cause_investigation->sample_prep Injection Effects lower_ph Lower Mobile Phase pH mobile_phase_opt->lower_ph increase_ionic_strength Increase Buffer Concentration mobile_phase_opt->increase_ionic_strength use_endcapped_column Use End-capped Column column_issues->use_endcapped_column check_overload Check for Column Overload sample_prep->check_overload solution Improved Peak Shape lower_ph->solution increase_ionic_strength->solution use_endcapped_column->solution check_overload->solution

Caption: Troubleshooting workflow for LAL peak tailing.

References

Validation & Comparative

A Comparative Guide to the Validation of a New Analytical Method for (S,R)-Lysinoalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a newly developed analytical method for the determination of lysinoalanine (LAL) with modern, advanced analytical techniques. The focus is on the validation parameters, experimental protocols, and the logical workflow of these methods, providing researchers, scientists, and drug development professionals with the information needed to select the most appropriate method for their applications.

Introduction to Lysinoalanine Analysis

Lysinoalanine (LAL) is an unnatural amino acid formed in food and proteins during processing, particularly under alkaline and high-temperature conditions. Its presence is a concern due to potential nutritional and toxicological implications. Accurate and reliable quantification of LAL, including its specific stereoisomers such as (S,R)-lysinoalanine, is crucial for food safety assessment and quality control in the pharmaceutical industry. This guide focuses on a new High-Performance Liquid Chromatography (HPLC) method and compares it with the current industry-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches.

Data Presentation: A Comparative Overview

The performance of any analytical method is best understood through its validation parameters. The following table summarizes the key quantitative data for a new HPLC-based method and compares it with the expected performance of a modern chiral LC-MS/MS method.

Validation Parameter New HPLC Method with Derivatization Alternative: Chiral LC-MS/MS Method
Analyte Total Lysinoalanine (LAL)(S,R)- and (S,S)-Lysinoalanine Diastereomers
Linearity (r²) 0.9994[1]> 0.99
Limit of Detection (LOD) 0.2 ng (for standard)[1]Typically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) 2 ng (in milk sample)[1]Typically in the low ng/mL to pg/mL range
Accuracy (Recovery) 95-102%[1]Typically 85-115%
Precision (RSD%) 0.82% (peak area), 2.4% (repeatability)[1]< 15%
Specificity Good, but potential for co-eluting peaksHigh, based on mass-to-charge ratio and fragmentation
Analysis Time ~30-40 minutes per sample~10-20 minutes per sample

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the new HPLC method and a general outline for a chiral LC-MS/MS approach.

New HPLC Method with Dansyl Chloride Derivatization

This method, as described by Al-Saadi (2012), provides a robust approach for the quantification of total LAL in dairy products.[1]

1. Sample Preparation and Hydrolysis:

  • Protein is extracted from the sample.

  • The extracted protein is subjected to acid hydrolysis (e.g., using 6M HCl) for 24 hours to release the amino acids, including LAL.

  • The hydrolysate is filtered and neutralized.

2. Derivatization:

  • The amino acid residue is derivatized with dansyl chloride. This step is crucial as it attaches a fluorescent tag to the LAL molecule, enabling its detection by a fluorescence detector.

  • The derivatization reaction is optimized for time and temperature to ensure complete reaction.

3. HPLC Analysis:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile) is employed to separate the derivatized LAL from other components.

  • Detection: A fluorescence detector is used to monitor the eluent at the specific excitation and emission wavelengths of the dansyl-LAL derivative.

  • Quantification: The concentration of LAL is determined by comparing the peak area of the sample to a calibration curve prepared with LAL standards.

Alternative: Chiral LC-MS/MS Method

This method represents a more advanced approach, offering higher sensitivity, specificity, and the ability to separate stereoisomers.

1. Sample Preparation:

  • Similar to the HPLC method, protein extraction and acid hydrolysis are performed.

  • A key advantage of some LC-MS/MS methods is that derivatization may not be necessary, simplifying the sample preparation process.[2][3]

2. UPLC/HPLC Separation:

  • Column: A chiral stationary phase (CSP) column is used to achieve the separation of the (S,R)- and (S,S)-lysinoalanine diastereomers.

  • Mobile Phase: A mobile phase compatible with mass spectrometry is used, typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to enhance ionization.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) is commonly used to generate ions from the eluting analytes.

  • Mass Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each LAL isomer and monitoring their characteristic product ions after fragmentation. This highly selective detection minimizes interferences.

  • Quantification: Quantification is achieved using an internal standard and a calibration curve.

Visualizing the Methodologies

Diagrams can effectively illustrate complex workflows and logical relationships, providing a clear understanding of the analytical processes.

New_Analytical_Method_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis cluster_Quantification Quantification Protein_Extraction Protein Extraction Acid_Hydrolysis Acid Hydrolysis Protein_Extraction->Acid_Hydrolysis Hydrolyze Neutralization Neutralization & Filtration Acid_Hydrolysis->Neutralization Prepare for Derivatization Dansyl_Chloride Dansyl Chloride Derivatization Neutralization->Dansyl_Chloride Tag for Detection HPLC_Separation HPLC Separation (C18 Column) Dansyl_Chloride->HPLC_Separation Inject Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Detect Data_Analysis Data Analysis & Quantification Fluorescence_Detection->Data_Analysis Quantify

Workflow of the New HPLC Method for LAL Analysis.

Method_Comparison_Logic cluster_Goal Analytical Goal cluster_Methods Analytical Approaches cluster_Attributes Key Attributes Goal Quantification of this compound New_Method New HPLC Method (Dansyl Chloride) Goal->New_Method Evaluates Alternative_Method Chiral LC-MS/MS Method Goal->Alternative_Method Evaluates Specificity Specificity New_Method->Specificity Moderate Sensitivity Sensitivity New_Method->Sensitivity Good Stereoselectivity Stereoselectivity New_Method->Stereoselectivity None Throughput Throughput New_Method->Throughput Lower Alternative_Method->Specificity High Alternative_Method->Sensitivity Very High Alternative_Method->Stereoselectivity Yes Alternative_Method->Throughput Higher

References

A Guide to the Inter-Laboratory Comparison of (S,R)-Lysinoalanine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical methodologies for the quantification of (S,R)-lysinoalanine (LAL), a cross-linked amino acid formed during food processing and in biological systems. The presence of lysinoalanine can impact protein quality and may have implications for health, making its accurate quantification crucial. This document summarizes available quantitative data, details experimental protocols for key methods, and provides visualizations to aid in the selection of the most appropriate analytical technique for your research needs.

Data Presentation: A Comparative Overview of Quantification Methods

The selection of an analytical method for lysinoalanine quantification is a critical decision, balancing sensitivity, specificity, and sample throughput. The following table summarizes the performance characteristics of commonly employed techniques based on available literature.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Amino Acid Analyzer (AAA) Ion-exchange chromatography with post-column ninhydrin derivatization.~50 µg/gNot consistently reportedRobust and well-established for amino acid analysis.Potential for interference from other ninhydrin-positive compounds, lower sensitivity compared to MS methods.
Thin-Layer Chromatography (TLC)-Densitometry Separation on a TLC plate followed by quantification of spot intensity.Not consistently reportedNot consistently reportedSimple and low-cost.Susceptible to interference, leading to potentially overestimated results; lower precision.
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of volatile derivatives of LAL by gas chromatography.50 ppm in protein152 ppm in proteinGood resolution and reliability.Requires derivatization, which can be time-consuming and introduce variability.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC with identification and quantification by mass spectrometry.Not consistently reportedNot consistently reportedHigh specificity and sensitivity.Requires derivatization.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Separation by HPLC with pre- or post-column derivatization to form a fluorescent product.0.2 ng (for a standard)Not consistently reportedHigh sensitivity and selectivity.Requires derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by LC coupled with highly specific and sensitive detection by tandem mass spectrometry.Not consistently reportedNot consistently reportedConsidered the gold standard for high sensitivity, specificity, and amenability to high-throughput analysis without derivatization for some methods.Higher initial instrument cost.

Experimental Protocols: Methodological Insights

Detailed experimental protocols are essential for reproducing and comparing analytical results. Below are generalized methodologies for the key techniques discussed.

Sample Preparation: Acid Hydrolysis

A common initial step for the analysis of total lysinoalanine in protein-containing samples is acid hydrolysis.

  • Objective: To liberate lysinoalanine from the protein backbone.

  • Procedure:

    • Weigh a known amount of the sample into a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum or nitrogen.

    • Heat at 110°C for 24 hours.

    • After cooling, neutralize the hydrolysate with a suitable base (e.g., NaOH).

    • Dilute the sample to a known volume with an appropriate buffer before analysis.

Amino Acid Analyzer (AAA) Methodology
  • Principle: Separation of amino acids based on their ionic properties using an ion-exchange column, followed by post-column derivatization with ninhydrin and detection at 570 nm.

  • Instrumentation: An automated amino acid analyzer.

  • Separation: A cation-exchange column with a step-wise or gradient elution using citrate buffers of increasing pH and ionic strength. To improve separation from interfering compounds, adjusting the elution temperature can be crucial.

  • Detection: Post-column reaction with ninhydrin reagent at an elevated temperature, followed by spectrophotometric detection.

  • Quantification: Comparison of the peak area of lysinoalanine in the sample to that of a known standard.

Gas Chromatography (GC) Methodology (with FID or MS detection)
  • Principle: Conversion of non-volatile lysinoalanine into a volatile derivative, followed by separation on a GC column and detection.

  • Derivatization: A crucial step. Common derivatizing agents for amino acids include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA).

  • Instrumentation: A gas chromatograph coupled to either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Separation: A capillary column suitable for amino acid derivative analysis (e.g., a non-polar or medium-polarity column). The temperature program is optimized to separate the lysinoalanine derivative from other amino acids and matrix components.

  • Detection:

    • FID: Provides a response proportional to the amount of carbon atoms, offering good general quantification.

    • MS: Provides mass information, enabling highly specific detection and quantification, especially in selected ion monitoring (SIM) mode.

  • Quantification: Use of an internal standard (e.g., a non-naturally occurring amino acid) is recommended to correct for variations in derivatization efficiency and injection volume.

High-Performance Liquid Chromatography (HPLC) Methodology (with Fluorescence Detection)
  • Principle: Separation of lysinoalanine by reversed-phase HPLC, typically after derivatization to introduce a fluorescent tag.

  • Derivatization: Pre-column derivatization is common. Reagents like o-phthalaldehyde (OPA) or dansyl chloride react with the primary amino groups of lysinoalanine to form highly fluorescent derivatives.

  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Separation: A C18 reversed-phase column is commonly used with a gradient elution of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: The fluorescence detector is set to the specific excitation and emission wavelengths of the chosen derivative.

  • Quantification: A calibration curve is constructed using lysinoalanine standards derivatized in the same manner as the samples.

Visualizing the Workflow and Method Comparison

To better understand the analytical process and the relationship between different quantification methods, the following diagrams are provided.

Lysinoalanine Quantification Workflow cluster_prep Sample Preparation Sample Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Neutralization Neutralization & Dilution Hydrolysis->Neutralization Derivatization Derivatization (for GC/HPLC-FLD) Neutralization->Derivatization Optional Step Separation Chromatographic Separation Neutralization->Separation Derivatization->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: General experimental workflow for the quantification of lysinoalanine in protein samples.

Method Comparison cluster_methods Quantification Methods cluster_attributes Performance Attributes AAA Amino Acid Analyzer High_Sensitivity High Sensitivity AAA->High_Sensitivity Lower Robustness Robustness AAA->Robustness TLC TLC-Densitometry High_Specificity High Specificity TLC->High_Specificity Lower Low_Cost Low Cost TLC->Low_Cost GC_FID GC-FID GC_FID->Robustness GC_MS GC-MS GC_MS->High_Specificity HPLC_FLD HPLC-FLD HPLC_FLD->High_Sensitivity LC_MSMS LC-MS/MS LC_MSMS->High_Sensitivity LC_MSMS->High_Specificity High_Throughput High Throughput LC_MSMS->High_Throughput

Caption: Logical relationship between lysinoalanine quantification methods and their key performance attributes.

A Comparative Guide: HPLC vs. Capillary Electrophoresis for the Analysis of Lysinoalanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lysinoalanine (LAL) isomers is critical, particularly in food safety and pharmaceutical research. Lysinoalanine is an unusual amino acid formed during food processing and can also be present in biological systems. Its isomers, L-lysino-D-alanine and L-lysino-L-alanine, may have different biological activities, necessitating their accurate and precise measurement. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the chiral separation and quantification of lysinoalanine isomers.

Performance Comparison at a Glance

The choice between HPLC and CE for lysinoalanine isomer analysis depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes key quantitative performance metrics for both techniques, compiled from published analytical methods.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary phase and a mobile phase. Chiral separation is achieved using a chiral stationary phase (CSP) or chiral mobile phase additives.Separation based on the differential migration of charged species in an electric field. Chiral separation is achieved by adding a chiral selector to the background electrolyte.
Resolution Baseline resolution of enantiomers achievable with appropriate chiral columns (e.g., crown-ether based CSPs).[1]High separation efficiency and resolution, particularly for complex matrices. Cyclodextrins are commonly used as effective chiral selectors.[2][3]
Sensitivity (LOD/LOQ) Minimum detectable amount of 0.2 ng for a LAL standard has been reported.[4]LOD and LOQ are typically in the low micromolar to nanomolar range, depending on the detection method (e.g., LIF).
Analysis Time Typically 10-30 minutes per sample.[1]Generally faster than HPLC, with analysis times often under 15 minutes.
Precision (CV%) Coefficients of variation for elution time and peak area reproducibility reported as 1.36% and 0.82%, respectively.[4]Instrumental precision is typically high, with RSD values often below 5%.
Recovery Recoveries of 95-102% have been demonstrated for LAL standards.[4]Accuracy is generally high, with recoveries typically in the range of 90-110%.
Versatility Wide range of chiral stationary phases available for various applications.High flexibility in changing chiral selectors and separation conditions.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of lysinoalanine and other amino acid isomers using HPLC and CE.

HPLC Protocol for Lysinoalanine Analysis

This protocol is based on a validated method for the determination of lysinoalanine in dairy products after derivatization with dansyl chloride.[4]

1. Sample Preparation (Hydrolysis):

  • A sample containing approximately 50 mg of protein is placed in a screw-capped tube.

  • 10 mL of 6 N HCl is added.

  • The tube is purged with nitrogen before sealing.

  • Hydrolysis is carried out at 110°C for 24 hours.

  • The hydrolysate is cooled and filtered through a 0.45 µm filter.

2. Derivatization:

  • A 20 µL aliquot of the hydrolysate is mixed with 1 mL of sodium borate buffer (0.75 M, pH 9.5) and 1 mL of dansyl chloride in isopropanol (2 mg/mL).

  • The mixture is vortexed for 20 seconds and heated at 40°C for 1 hour in the dark.

  • The reaction is stopped by adding 200 µL of cystine solution (20 mg/mL in 0.75 M sodium hydroxide, pH adjusted to 9.5 with boric acid) and heating at 40°C for 15 minutes.

  • The solution is centrifuged at 2000 g for 5 minutes before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size) with a C18 guard column.

  • Mobile Phase: A binary solvent gradient system is used with solvent A (0.01 M disodium hydrogen orthophosphate, pH 7) and solvent B (acetonitrile).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 100 µL.

Chiral CE Protocol for Amino Acid Isomer Analysis

This protocol describes a general method for the enantioseparation of amino acids using cyclodextrin-modified capillary electrophoresis.

1. Sample Preparation:

  • Samples are typically diluted in the background electrolyte (BGE).

  • Derivatization with a fluorescent tag (e.g., fluorescamine) may be employed for sensitive detection.

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length of 50 cm).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing a chiral selector. Sulfated-β-cyclodextrin is a common choice for amino acid enantioseparation.

  • Chiral Selector: The type and concentration of the cyclodextrin are optimized for the specific amino acid isomers.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Temperature: The capillary is thermostated to ensure reproducible migration times.

  • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Detection: UV or laser-induced fluorescence (LIF) detection is commonly used.

Workflow for Lysinoalanine Isomer Analysis

The general workflow for analyzing lysinoalanine isomers by either HPLC or CE involves several key steps, from initial sample handling to final data interpretation.

Caption: General workflow for the analysis of lysinoalanine isomers using HPLC or CE.

Signaling Pathways and Logical Relationships

The choice between HPLC and CE can be guided by a logical decision-making process based on the specific analytical requirements.

Method Selection Logic Start Define Analytical Needs HighThroughput High Sample Throughput? Start->HighThroughput HighSensitivity High Sensitivity Required? HighThroughput->HighSensitivity No SelectCE Consider Capillary Electrophoresis (CE) HighThroughput->SelectCE Yes ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No HighSensitivity->SelectCE Yes (with LIF) ComplexMatrix->SelectCE Yes SelectHPLC Consider HPLC ComplexMatrix->SelectHPLC No

Caption: Decision tree for selecting between HPLC and CE for lysinoalanine isomer analysis.

References

(S,R)-Lysinoalanine vs. Furosine: A Comparative Guide to Indicators of Milk Powder Quality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality of milk powder, a crucial ingredient in numerous food and pharmaceutical products, is significantly influenced by the intensity of heat treatment applied during its processing. Assessing this "heat load" is critical to ensure nutritional value, safety, and functional properties. Two key chemical markers, (S,R)-lysinoalanine (LAL) and furosine, have emerged as reliable indicators of thermal processing intensity and storage-induced changes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate indicator for their specific applications.

At a Glance: Furosine vs. This compound

FeatureFurosineThis compound (LAL)
Formation Pathway Early-stage Maillard reaction productAdvanced glycation end-product formed via dehydroalanine intermediate
Primary Indication Severity of initial heat treatment, presence of reconstituted milk powder.[1][2]Intensity of heat treatment, especially under severe or alkaline conditions, and prolonged storage.[3]
Precursors Lactulosyl-lysine (Amadori product of lactose and lysine)Dehydroalanine (from cysteine, phosphoserine) and lysine.
Typical Concentration in High-Heat Skim Milk Powder ~100-600 mg/100g protein~295 ppm (mg/kg) crude protein
Analytical Method Ion-pair reversed-phase HPLC with UV detection after acid hydrolysis.Reversed-phase HPLC with derivatization (e.g., dansyl chloride) and fluorescence or UV detection.
Key Advantage Good indicator of the initial stages of the Maillard reaction.Sensitive indicator of severe heat stress and storage conditions.[3]
Limitations Levels can decrease during prolonged storage as the Maillard reaction progresses.Formation is favored by alkaline conditions, which may not always be present.

Formation Pathways: A Tale of Two Reactions

The formation of furosine and LAL in milk powder stems from different chemical reactions initiated by heat.

Furosine is a product of the Maillard reaction, occurring between the ε-amino group of lysine and the reducing sugar lactose. The initial product, lactulosyl-lysine, is then converted to furosine upon acid hydrolysis for analytical purposes.[4]

Furosine_Formation Lactose Lactose Schiff_Base Schiff Base Lactose->Schiff_Base + Heat Lysine Protein-bound Lysine (ε-amino group) Lysine->Schiff_Base Amadori_Product Amadori Product (Lactulosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Acid_Hydrolysis Acid Hydrolysis (for analysis) Amadori_Product->Acid_Hydrolysis Furosine Furosine Acid_Hydrolysis->Furosine

Furosine Formation Pathway

This compound, on the other hand, is formed through a reaction involving the intermediate dehydroalanine (DHA). DHA is generated from the β-elimination of residues such as phosphoserine or cysteine, a reaction favored by high temperatures and alkaline pH. DHA then reacts with the ε-amino group of a lysine residue to form the LAL cross-link.[5]

LAL_Formation Precursors Phosphoserine or Cysteine Residues Heat_Alkali Heat / Alkaline pH Precursors->Heat_Alkali DHA Dehydroalanine (DHA) Intermediate Heat_Alkali->DHA β-elimination LAL This compound (LAL) DHA->LAL Lysine Protein-bound Lysine (ε-amino group) Lysine->LAL

This compound Formation Pathway

Quantitative Comparison of Furosine and this compound in Milk Products

The following table summarizes typical concentrations of furosine and LAL found in various milk products, illustrating their response to different levels of heat treatment.

Milk ProductHeat TreatmentFurosine (mg/100g protein)This compound (mg/kg crude protein)Reference(s)
Raw MilkNone3 - 5.59.4[6]
Pasteurized MilkLow Temperature12 - 2917 - 69[1]
UHT MilkHigh Temperature100 - 25049 - 186[1]
Skim Milk PowderLow-Heat~100 - 12049.4[6]
Skim Milk PowderHigh-Heatup to 600294.6[6]
Infant FormulaeVariable932 - 1551124.9[6]

Experimental Protocols

Accurate quantification of furosine and LAL is paramount for their use as quality indicators. Below are detailed methodologies for their determination in milk powder.

Determination of Furosine by Ion-Pair Reversed-Phase HPLC

This method involves the acid hydrolysis of the milk powder sample to convert the Amadori product to furosine, followed by chromatographic separation and quantification.

Furosine_Workflow Sample Milk Powder Sample (weighed) Hydrolysis Acid Hydrolysis (e.g., 7.8 N HCl, 110°C, 18h) Sample->Hydrolysis Filtration Filtration (0.45 µm membrane) Hydrolysis->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC IP-RP-HPLC Analysis (C18 column, UV detection at 280 nm) Dilution->HPLC Quantification Quantification (External Standard) HPLC->Quantification

Furosine Analysis Workflow

Methodology:

  • Sample Preparation: Weigh an amount of milk powder equivalent to approximately 50 mg of protein into a screw-capped glass tube.

  • Acid Hydrolysis: Add 8 mL of 7.8 N hydrochloric acid. Flush the tube with nitrogen, seal, and heat at 110°C for 18-23 hours.[4]

  • Filtration: After cooling, filter the hydrolysate through a 0.45 µm membrane filter.[4]

  • Chromatography: Inject a suitable volume (e.g., 20 µL) of the filtered and diluted hydrolysate into an ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) system.

    • Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: An aqueous solution of an ion-pairing agent (e.g., sodium heptanesulfonate) with an organic modifier like acetonitrile and an acid (e.g., formic acid).

    • Detection: UV detector set at 280 nm.

  • Quantification: Determine the furosine concentration by comparing the peak area with that of a furosine standard calibration curve. The results are typically expressed as mg furosine per 100 g of protein.

Determination of this compound by Reversed-Phase HPLC with Derivatization

The analysis of LAL requires a derivatization step to enable sensitive detection, often by fluorescence.

LAL_Workflow Sample Milk Powder Sample (weighed) Hydrolysis Acid Hydrolysis (e.g., 6 N HCl, 110°C, 24h) Sample->Hydrolysis Derivatization Derivatization (e.g., Dansyl Chloride) Hydrolysis->Derivatization Extraction Solid-Phase Extraction (SPE) (optional, for cleanup) Derivatization->Extraction HPLC RP-HPLC Analysis (C18 column, Fluorescence or UV detection) Extraction->HPLC Quantification Quantification (External Standard) HPLC->Quantification

This compound Analysis Workflow

Methodology:

  • Sample Preparation and Hydrolysis: Hydrolyze a known amount of milk powder with 6 N HCl at 110°C for 24 hours.

  • Derivatization: After hydrolysis and appropriate dilution, derivatize the sample with a reagent such as dansyl chloride. This involves adjusting the pH and incubating the mixture.

  • Sample Cleanup (Optional): A solid-phase extraction (SPE) step may be employed to remove interfering substances.

  • Chromatography: Analyze the derivatized sample using a reversed-phase HPLC system.

    • Column: C18.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: A fluorescence detector (e.g., excitation at 340 nm, emission at 540 nm for dansyl derivatives) or a UV detector.

  • Quantification: Quantify LAL by comparing the peak area to a calibration curve prepared from a derivatized LAL standard. Results are typically expressed as mg LAL per kg of crude protein.

Concluding Remarks

Both furosine and this compound serve as valuable indicators of heat damage in milk powder, each offering unique insights into the processing history and storage stability of the product.

  • Furosine is an excellent marker for the initial stages of the Maillard reaction and is particularly useful for assessing the severity of pasteurization and UHT treatments, as well as for detecting the fraudulent addition of reconstituted milk powder to fresh milk.[1][2][7]

  • This compound is a more suitable indicator of severe heat treatment and adverse storage conditions .[3] Its formation is indicative of protein cross-linking, which can negatively impact the nutritional quality and digestibility of the milk proteins.

For a comprehensive quality assessment of milk powder, the concurrent analysis of both furosine and LAL is recommended. This dual-marker approach provides a more complete picture of the heat load experienced by the product, from the initial Maillard reaction to more advanced protein modifications. The choice of the primary indicator will ultimately depend on the specific quality attributes and potential processing concerns under investigation.

References

A Comparative Guide to Sample Extraction Methods for Lysinoalanine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lysinoalanine (LAL), a cross-linked amino acid formed during food processing and alkaline treatment of proteins, is crucial for assessing food safety and nutritional quality. The choice of sample extraction method significantly impacts the accuracy, sensitivity, and efficiency of LAL analysis. This guide provides a comprehensive comparison of the three primary methods for extracting LAL from proteinaceous samples: acid hydrolysis, enzymatic hydrolysis, and alkaline extraction.

Performance Comparison of Extraction Methods

The selection of an appropriate extraction method depends on the specific research question, sample matrix, and available analytical instrumentation. The following table summarizes the key performance characteristics of each method based on published experimental data.

Performance MetricAcid HydrolysisEnzymatic HydrolysisAlkaline Extraction
Principle Complete cleavage of peptide bonds using strong acid and high temperature.Use of specific proteases to cleave peptide bonds under mild conditions.Solubilization of proteins and potential formation/release of LAL at high pH.
Typical Recovery 85-95%70-90%Not applicable for recovery studies of existing LAL, as it can induce LAL formation.
Limit of Detection (LOD) ~0.1-1 mg/kg~0.5-5 mg/kgDependent on subsequent analytical method.
Limit of Quantification (LOQ) ~0.3-3 mg/kg~1.5-15 mg/kgDependent on subsequent analytical method.
Processing Time 24-48 hours12-24 hours1-4 hours
Selectivity Non-selective, hydrolyzes all peptide bonds.Selective, depends on the specificity of the enzymes used.Primarily for protein extraction; LAL formation is a concurrent process.
Potential for Artefact Formation Can cause degradation of some amino acids (e.g., tryptophan).[1]Minimal artefact formation due to mild conditions.[2]Induces the formation of LAL, making it unsuitable for quantifying pre-existing LAL.[3][4][5][6]
Sample Throughput Low to mediumMediumHigh
Cost Low to mediumHigh (cost of enzymes)Low

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are representative and may require optimization based on the specific sample matrix and analytical goals.

Acid Hydrolysis

This method is the most common approach for the complete hydrolysis of proteins to their constituent amino acids for subsequent analysis.

Protocol:

  • Weigh approximately 100 mg of the protein sample into a hydrolysis tube.

  • Add 5 mL of 6 M hydrochloric acid (HCl).

  • Flush the tube with nitrogen gas to remove oxygen, which can degrade certain amino acids.

  • Seal the tube under vacuum.

  • Place the sealed tube in an oven or heating block at 110°C for 24 hours.[1][7]

  • After hydrolysis, cool the tube to room temperature.

  • Open the tube and filter the hydrolysate to remove any particulate matter.

  • Evaporate the HCl from the filtrate under a stream of nitrogen or using a rotary evaporator.

  • Redissolve the dried residue in a suitable buffer (e.g., sodium citrate buffer) for analysis.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, preserving the integrity of sensitive amino acids. A multi-enzyme system is often employed for efficient protein digestion.[8]

Protocol:

  • Disperse approximately 200 mg of the protein sample in 10 mL of a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Add a combination of proteases, such as pepsin and pancreatin, at an optimized enzyme-to-substrate ratio (e.g., 1:100 w/w for each enzyme).[8]

  • Incubate the mixture at the optimal temperature for the enzymes (e.g., 37°C) with constant agitation for 12-24 hours.[8]

  • Terminate the enzymatic reaction by heating the mixture to 95°C for 10 minutes.

  • Centrifuge the digest to pellet any undigested material.

  • Collect the supernatant containing the released amino acids and peptides.

  • The supernatant can be further purified, if necessary, before analysis.

Alkaline Extraction

This method is primarily used for the extraction of proteins from various sources, but the conditions can also induce the formation of LAL.[3][4] It is therefore a method to study LAL formation rather than to quantify existing LAL.

Protocol:

  • Suspend the sample (e.g., 1 g of food material) in a dilute alkaline solution (e.g., 20 mL of 0.1 M NaOH).[4]

  • Adjust the pH to a desired level (e.g., pH 10-12) using a concentrated NaOH solution.[3]

  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-3 hours) with continuous stirring.[4]

  • Cool the mixture to room temperature and centrifuge to separate the soluble protein extract from the insoluble residue.

  • The supernatant, containing the alkali-treated protein and any newly formed LAL, can then be prepared for further analysis, which typically involves acid hydrolysis to liberate the LAL from the protein backbone.

Post-Extraction Cleanup: Solid-Phase Extraction (SPE)

Regardless of the initial extraction method, a cleanup step is often necessary to remove interfering substances from the sample hydrolysate before instrumental analysis. Solid-phase extraction is a widely used technique for this purpose.

Protocol:

  • Conditioning: Activate a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Loading: Load the filtered and pH-adjusted sample hydrolysate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water or a weak organic solvent to remove salts and other polar impurities.

  • Elution: Elute the retained LAL from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.

  • The eluate can then be evaporated to dryness and reconstituted in the mobile phase for chromatographic analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for LAL analysis using the different extraction methods.

cluster_0 Sample Preparation cluster_1 Extraction / Hydrolysis cluster_2 Cleanup cluster_3 Analysis Sample Protein Sample Acid Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Acid Method 1 Enzyme Enzymatic Hydrolysis (Proteases, 37°C, 12-24h) Sample->Enzyme Method 2 Alkali Alkaline Extraction (NaOH, 60-80°C, 1-3h) Sample->Alkali Method 3 (for formation studies) SPE Solid-Phase Extraction (SPE) Acid->SPE Enzyme->SPE Alkali->SPE Analysis LC-MS or HPLC Analysis SPE->Analysis

Caption: General workflow for lysinoalanine analysis.

cluster_acid Acid Hydrolysis Pathway cluster_enzymatic Enzymatic Hydrolysis Pathway cluster_alkaline Alkaline Extraction Pathway cluster_final Final Steps A_Start Protein Sample in Hydrolysis Tube A_Hydrolyze Add 6M HCl, Seal and Heat (110°C) A_Start->A_Hydrolyze A_Evaporate Evaporate HCl A_Hydrolyze->A_Evaporate A_Reconstitute Reconstitute in Buffer A_Evaporate->A_Reconstitute Cleanup SPE Cleanup A_Reconstitute->Cleanup E_Start Protein Sample in Buffer E_Digest Add Proteases, Incubate (37°C) E_Start->E_Digest E_Inactivate Heat Inactivation E_Digest->E_Inactivate E_Centrifuge Centrifuge and Collect Supernatant E_Inactivate->E_Centrifuge E_Centrifuge->Cleanup ALK_Start Sample in Alkaline Solution ALK_Incubate Incubate at High pH and Temperature ALK_Start->ALK_Incubate ALK_Centrifuge Centrifuge and Collect Supernatant ALK_Incubate->ALK_Centrifuge ALK_Hydrolyze Acid Hydrolysis of Supernatant ALK_Centrifuge->ALK_Hydrolyze ALK_Hydrolyze->Cleanup Analysis Instrumental Analysis Cleanup->Analysis

Caption: Detailed pathways for each extraction method.

References

The Unwanted Crosslink: A Comparative Study of Lysinoalanine Formation in Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the formation of lysinoalanine (LAL) across various food processing techniques, offering objective comparisons and supporting experimental data.

Lysinoalanine (LAL) is an unnatural amino acid formed during food processing when proteins are exposed to heat and/or alkaline conditions. Its presence is a significant concern in the food industry as it can diminish the nutritional value of proteins by cross-linking essential amino acids, particularly lysine, and has been associated with potential health risks. This guide provides a comparative analysis of LAL formation in different food matrices and under various processing techniques, supported by quantitative data and detailed experimental protocols.

The Genesis of Lysinoalanine: A Two-Step Chemical Reaction

The formation of LAL is primarily a two-step process.[1][2][3] The initial step involves the β-elimination of a labile group from an amino acid residue, such as the sulfhydryl group from cysteine or the phosphate group from phosphoserine, to form a highly reactive dehydroalanine (DHA) intermediate.[1][2][3] In the subsequent step, the ε-amino group of a lysine residue acts as a nucleophile and attacks the double bond of the DHA intermediate, forming a stable LAL crosslink.[1][2][3]

Key factors that promote the formation of LAL include elevated temperatures, high pH (alkaline conditions), and prolonged processing times.[1]

Visualizing the Pathway of Lysinoalanine Formation

The following diagram illustrates the chemical pathway leading to the formation of lysinoalanine.

LAL_Formation cluster_0 Step 1: Formation of Dehydroalanine cluster_1 Step 2: Reaction with Lysine Protein_Chain_1 Protein Chain (with Serine/Cysteine) DHA Dehydroalanine (DHA) Intermediate Protein_Chain_1->DHA β-elimination (Heat, High pH) LAL Lysinoalanine (LAL) Crosslink DHA->LAL Nucleophilic Addition Protein_Chain_2 Protein Chain (with Lysine) Protein_Chain_2->LAL

Caption: The two-step chemical reaction pathway for the formation of lysinoalanine (LAL).

Comparative Analysis of Lysinoalanine Levels in Processed Foods

The extent of LAL formation varies significantly depending on the food matrix and the processing technique employed. The following tables summarize quantitative data from various studies, providing a comparative overview.

Table 1: Lysinoalanine (LAL) Content in Processed Milk and Dairy Products

Food ProductProcessing TechniqueProcessing ConditionsLAL Content (mg/kg protein)
Raw Skim MilkNone-< 10
UHT Milk (Direct)Ultra-High Temperature110-130°C for 10-25 minNot detected
UHT Milk (Indirect)Ultra-High Temperature>145°C for >10 sUp to 50
Sterilized MilkAutoclave Sterilization110-129°C for 10-25 min110 - 710
Milk Powders (Hydrolyzed)Drying-Up to 2296

Table 2: Lysinoalanine (LAL) Formation in Processed Egg White

Alkali Concentration (NaOH)Temperature (°C)Time (h)LAL Content (mg/kg)
0.2 N254~1132
0.2 NVaries4Increases with temperature
Varies258Increases with pH

Table 3: Lysinoalanine (LAL) in Plant-Based and Meat Products

Food ProductProcessing TechniqueLAL Content ( g/16g N)
Alkali-treated Soy FlourAlkali Treatment0.57
Soy IsolateAlkali Treatment0.8
Cooked ChickenCooking0.1
Charcoal-broiled ChickenGrilling0.15
Microwaved ChickenMicrowaving0.2

Experimental Protocols for Lysinoalanine Determination

Accurate quantification of LAL is crucial for assessing food quality and safety. The following are detailed methodologies for key experiments cited in the literature.

Experimental Workflow for LAL Analysis

LAL_Analysis_Workflow Sample Food Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) Sample->Hydrolysis Liberation of amino acids Derivatization Pre-column Derivatization (e.g., Dansyl Chloride or OPA/FMOC) Hydrolysis->Derivatization Labeling for detection Separation Chromatographic Separation (Reversed-Phase HPLC) Derivatization->Separation Separation of derivatives Detection Detection (Fluorescence or UV-Vis) Separation->Detection Signal acquisition Quantification Quantification Detection->Quantification Concentration determination

Caption: A generalized workflow for the analysis of lysinoalanine in food samples.

Sample Preparation and Acid Hydrolysis

This protocol is a common method for liberating amino acids, including LAL, from the protein backbone.

  • Objective: To hydrolyze the protein in the food sample to release individual amino acids for analysis.

  • Procedure:

    • Weigh a precise amount of the dried and defatted food sample into a hydrolysis tube.

    • Add a known volume of 6 M hydrochloric acid (HCl).

    • Flush the tube with nitrogen to remove oxygen, which can degrade certain amino acids.

    • Seal the tube under vacuum.

    • Place the sealed tube in an oven at 110°C for 24 hours.

    • After hydrolysis, cool the tube and open it carefully.

    • Filter the hydrolysate to remove any solid particles.

    • Evaporate the HCl from the hydrolysate under a stream of nitrogen or using a rotary evaporator.

    • Redissolve the dried residue in a suitable buffer for analysis.

HPLC with Pre-column Derivatization (Dansyl Chloride Method)

This method is widely used for the quantification of LAL due to its high sensitivity.

  • Objective: To derivatize the amino acids with dansyl chloride to make them fluorescent for sensitive detection by HPLC.

  • Procedure:

    • Take an aliquot of the redissolved hydrolysate.

    • Add a solution of dansyl chloride in acetone.

    • Add a buffer (e.g., sodium bicarbonate) to maintain an alkaline pH (typically pH 9.5-10) for the reaction.

    • Incubate the mixture in a water bath at a specific temperature (e.g., 40-60°C) for a defined time (e.g., 30-60 minutes) in the dark.

    • After incubation, add a solution (e.g., methylamine) to quench the excess dansyl chloride.

    • Filter the derivatized sample through a 0.45 µm filter.

    • Inject a known volume of the filtered sample into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: Fluorescence detector with excitation and emission wavelengths suitable for dansylated compounds (e.g., Ex: 340 nm, Em: 525 nm).

    • Quantification: Compare the peak area of LAL in the sample to a standard curve prepared with known concentrations of a LAL standard.

MALDI-TOF/TOF Mass Spectrometry for LAL Identification

This technique is a powerful tool for the structural confirmation of LAL in complex samples.

  • Objective: To identify and confirm the presence of LAL crosslinks in proteins or peptides.

  • Procedure:

    • Sample Preparation: Mix the sample (protein digest or purified peptide) with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA).

    • Spotting: Spot a small volume of the sample-matrix mixture onto a MALDI target plate and allow it to air-dry to form co-crystals.

    • MS Analysis (TOF): Acquire a mass spectrum in TOF mode to determine the mass-to-charge ratio (m/z) of the peptides.

    • MS/MS Analysis (TOF/TOF): Select the precursor ion corresponding to the suspected LAL-containing peptide and subject it to fragmentation.

    • Data Analysis: Analyze the resulting fragment ion spectrum to confirm the presence of LAL based on its characteristic fragmentation pattern.[2]

Inhibition of Lysinoalanine Formation

Several strategies can be employed to minimize the formation of LAL during food processing:

  • Control of pH and Temperature: Avoiding excessively high pH and temperatures is the most direct way to reduce LAL formation.

  • Addition of Sulfhydryl Compounds: Cysteine and glutathione can compete with lysine for the DHA intermediate, thereby inhibiting LAL formation.

  • Acylation of Lysine: Blocking the ε-amino group of lysine through acylation can prevent its reaction with DHA.[4]

  • Use of Ultrasound: Recent studies have shown that ultrasound-assisted pH shift treatments can significantly reduce LAL formation in protein isolates.[5]

References

performance comparison of different derivatization reagents for lysinoalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lysinoalanine (LAL), a cross-linked amino acid formed during food processing and in biological systems, is crucial for food safety assessment and understanding its physiological effects. The analysis of LAL typically requires a derivatization step to enhance its chromatographic retention and detection sensitivity. This guide provides an objective comparison of the performance of three commonly used pre-column derivatization reagents: Dansyl Chloride , 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) , and o-phthalaldehyde (OPA) , supported by experimental data and detailed methodologies.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent significantly impacts the sensitivity, accuracy, and reproducibility of lysinoalanine analysis. The following table summarizes the key performance metrics for dansyl chloride, Fmoc-Cl, and OPA based on published experimental data.

Performance MetricDansyl ChlorideFmoc-ClOPA
Limit of Detection (LOD) 0.2 ng (for LAL standard)As low as 1 fmol/µl (for general amino acids)[1]40 pmol/mL (for lysine)[2]
Limit of Quantification (LOQ) 2 ng (for LAL in milk sample)[3]1 pmol (for most amino acids)[4]Not explicitly found for LAL
Recovery 95–102% (for LAL standard)[3]>90% (for general amino acids)[5]72% (for lysine)[2]
**Linearity (R²) **0.9994 (for LAL)[3]Up to 125 pmol/µl (for general amino acids)[1]≥0.99 (for general amino acids)[6]
Reproducibility (RSD) < 2.5% (for LAL)[3]< 10% (for most amino acids)[1]< 2.35% (for general amino acids)[6]
Derivative Stability Stable for at least 24 hours[7]Derivatives are stable for more than 48 hours[8]Derivatives can be unstable, requiring rapid analysis[3]
Reaction Time ~1 hour[3]< 5 minutes[1]< 1 minute[3]
Detection Method HPLC-UV/FLD, LC-MSHPLC-UV/FLD, LC-MSHPLC-FLD

Experimental Protocols

Detailed methodologies for the derivatization of lysinoalanine using each reagent are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Dansyl Chloride Derivatization Protocol

This protocol is adapted from a method for the determination of LAL in dairy products.[3]

Reagents:

  • Lysinoalanine standard solution

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.5 M, pH 9.5)

  • Methanol

  • Hydrochloric acid (for protein hydrolysis)

Procedure:

  • Protein Hydrolysis: Hydrolyze the protein sample with 6 M HCl at 110°C for 24 hours.

  • Neutralization: Neutralize the hydrolysate with NaOH.

  • Derivatization:

    • To 100 µL of the neutralized hydrolysate or LAL standard, add 200 µL of sodium bicarbonate buffer.

    • Add 200 µL of dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C for 1 hour in a water bath.

  • Quenching: Add 100 µL of 10% ammonia solution to stop the reaction.

  • Filtration: Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Fmoc-Cl Derivatization Protocol

This protocol is a general method for the derivatization of amino acids with Fmoc-Cl and is applicable to lysinoalanine.[1][9][7][8][10]

Reagents:

  • Lysinoalanine standard solution

  • Fmoc-Cl solution (3 mM in acetone)

  • Borate buffer (0.5 M, pH 7.9)

  • Heptane

Procedure:

  • Sample Preparation: Prepare the sample or LAL standard in the borate buffer.

  • Derivatization:

    • To 50 µL of the sample solution, add 100 µL of the Fmoc-Cl solution.

    • Vortex the mixture for 30 seconds. The reaction proceeds rapidly at room temperature and is typically complete within 5 minutes.

  • Extraction of Excess Reagent:

    • Add 200 µL of heptane to the reaction mixture.

    • Vortex for 1 minute to extract the excess Fmoc-Cl and its hydrolysis product, Fmoc-OH.

    • Centrifuge to separate the layers.

  • Analysis: Aspirate the aqueous (lower) layer and inject it into the HPLC system.

OPA Derivatization Protocol

This protocol is a general method for the pre-column derivatization of primary amino acids with OPA and can be used for lysinoalanine.[3][2][11][12]

Reagents:

  • Lysinoalanine standard solution

  • OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of ethanol, add 50 µL of 2-mercaptoethanol, and bring the volume to 50 mL with 0.1 M borate buffer (pH 10.4). This reagent should be prepared fresh daily.

  • Borate buffer (0.1 M, pH 10.4)

Procedure:

  • Sample Preparation: Prepare the sample or LAL standard in the borate buffer.

  • Derivatization:

    • Mix the sample or standard solution with the OPA reagent in a 1:1 (v/v) ratio.

    • The reaction is very fast and is complete in less than 1 minute at room temperature.

  • Injection: Inject the derivatized sample into the HPLC system immediately due to the potential instability of the OPA derivatives.

Visualizing the Workflow and Signaling Pathways

To aid in the understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the general workflow for lysinoalanine analysis and the derivatization reactions.

G cluster_workflow General Experimental Workflow for Lysinoalanine Analysis P1 Protein Hydrolysis P2 Neutralization P1->P2 P3 Derivatization P2->P3 P4 Chromatographic Separation (HPLC) P3->P4 P5 Detection (UV/FLD/MS) P4->P5 P6 Quantification P5->P6

General workflow for lysinoalanine analysis.

G cluster_derivatization Derivatization Reactions for Lysinoalanine cluster_reagents cluster_derivatives LAL Lysinoalanine (Primary Amino Groups) Dansyl Dansyl Chloride LAL->Dansyl Fmoc Fmoc-Cl LAL->Fmoc OPA OPA LAL->OPA Dansyl_Deriv Dansyl-LAL Derivative (Fluorescent) Dansyl->Dansyl_Deriv + Alkaline pH, Heat Fmoc_Deriv Fmoc-LAL Derivative (UV/Fluorescent) Fmoc->Fmoc_Deriv + Alkaline pH OPA_Deriv OPA-LAL Derivative (Fluorescent) OPA->OPA_Deriv + Thiol, Alkaline pH

Derivatization reactions of lysinoalanine.

Conclusion

The selection of a derivatization reagent for lysinoalanine analysis depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

  • Dansyl chloride offers excellent recovery and sensitivity, particularly for complex matrices like food samples. The derivatization process is relatively straightforward, and the resulting derivatives are stable.

  • Fmoc-Cl provides very low limits of detection and is suitable for high-sensitivity applications. The reaction is rapid, and the derivatives exhibit good stability, making it a robust choice for quantitative analysis.

  • o-phthalaldehyde (OPA) is ideal for high-throughput analysis due to its extremely fast reaction time. However, the stability of the OPA derivatives can be a concern, necessitating immediate analysis after derivatization.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate derivatization reagent to achieve accurate and reliable quantification of lysinoalanine in their samples.

References

(S,R)-Lysinoalanine: A Potential Biomarker in the Shadow of Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the validation status of (S,R)-lysinoalanine as a biomarker for renal injury against currently accepted clinical and preclinical markers.

Executive Summary

This compound (LAL), a cross-linked amino acid formed during food processing, has long been recognized for its nephrotoxic effects in preclinical models, particularly in rats. This toxicity, specifically targeting the proximal renal tubules, has led to the hypothesis that LAL could serve as a sensitive and specific biomarker for kidney injury. However, a thorough review of the current scientific literature reveals a significant gap: there are no direct validation studies comparing the performance of this compound against established biomarkers of renal injury such as serum creatinine (SCr), blood urea nitrogen (BUN), and newer, more sensitive markers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).

This guide provides a comprehensive overview of the existing data on this compound and established renal biomarkers. While a direct quantitative comparison is not possible due to the lack of dedicated studies, this document aims to equip researchers and drug development professionals with the necessary information to understand the potential of LAL and to identify the critical need for future validation studies. We present the known biological effects of LAL, detailed experimental protocols for its detection, and a comparative analysis of the performance of established biomarkers.

This compound: The Untapped Potential

This compound is formed from the reaction of the ε-amino group of a lysine residue with a dehydroalanine residue, the latter being generated from cysteine or serine under alkaline conditions and heat. Its primary biological effect of concern is nephrotoxicity, characterized by megalocytosis in the straight portion of the proximal tubule in rats.[1] This specific cellular response suggests that urinary or plasma levels of LAL could be a direct indicator of this type of renal damage.

Signaling Pathway of Lysinoalanine-Induced Nephrotoxicity

While the precise signaling cascade of LAL-induced nephrotoxicity is not fully elucidated, the available evidence points towards cellular stress and altered cellular processes within the proximal tubule epithelial cells.

G Potential Signaling Pathway of this compound Induced Nephrotoxicity LAL This compound Cellular_Uptake Cellular Uptake LAL->Cellular_Uptake PTEC Proximal Tubule Epithelial Cell Cellular_Stress Cellular Stress PTEC->Cellular_Stress Induces Cellular_Uptake->PTEC Targets DNA_Alterations Alterations in DNA Synthesis Cellular_Stress->DNA_Alterations Protein_Synthesis Altered Nucleoprotein Metabolism Cellular_Stress->Protein_Synthesis Megalocytosis Megalocytosis (Nuclear and Cytoplasmic Enlargement) DNA_Alterations->Megalocytosis Protein_Synthesis->Megalocytosis

Caption: Proposed mechanism of LAL-induced renal cell injury.

Established Biomarkers of Renal Injury

In contrast to the nascent status of LAL as a biomarker, several molecules are well-established and routinely used in preclinical and clinical settings to detect and monitor kidney damage.

BiomarkerTypeSampleKey AdvantagesKey Disadvantages
Serum Creatinine (SCr) FunctionalSerum/PlasmaWidely available, inexpensive, and included in regulatory guidelines.Insensitive to early kidney damage, influenced by muscle mass, diet, and age.[2][3]
Blood Urea Nitrogen (BUN) FunctionalSerum/PlasmaRoutinely measured, provides information on overall renal function and hydration status.Lacks specificity for kidney injury, influenced by protein intake, catabolism, and liver function.[2][3]
Kidney Injury Molecule-1 (KIM-1) Tubular InjuryUrineHighly specific for proximal tubular injury, upregulated early after injury, and predictive of outcomes.[4][5][6][7]Less widely available than SCr and BUN, more expensive to measure.
Neutrophil Gelatinase-Associated Lipocalin (NGAL) Tubular InjuryUrine/PlasmaRises very early after acute kidney injury, predictive of clinical outcomes.[4][7][8]Can be influenced by systemic inflammation and infection, not solely specific to kidney injury.
Cystatin C FunctionalSerum/PlasmaLess influenced by muscle mass than creatinine, may detect changes in GFR earlier.[3]More costly than creatinine, levels can be affected by thyroid function and inflammation.
Performance of Established Biomarkers

Quantitative data on the performance of these established biomarkers, particularly in the context of acute kidney injury (AKI), is available from numerous studies.

BiomarkerSensitivitySpecificityArea Under the Curve (AUC) - ROC
KIM-1 (Urinary) ~70-80%~80-90%0.85 - 0.95[4]
NGAL (Urinary) ~75-85%~70-80%0.80 - 0.90[4]
Serum Creatinine Low in early AKIModerate0.65 - 0.75 in early AKI

Note: The performance characteristics can vary depending on the patient population, the cause of kidney injury, and the timing of measurement.

Experimental Protocols

Detailed and validated protocols are essential for the reliable measurement of any biomarker.

Quantification of this compound in Biological Samples

Method: Gas Chromatography-Flame Ionization Detection (GC-FID) after Acid Hydrolysis and Derivatization

  • Sample Preparation (Protein Hydrolysis):

    • Lyophilize the biological sample (e.g., kidney tissue homogenate, urine pellet).

    • Add 6 M HCl to the dried sample.

    • Hydrolyze at 110°C for 24 hours in a sealed, nitrogen-flushed tube.

    • Neutralize the hydrolysate with 6 M NaOH.

  • Derivatization:

    • To the neutralized hydrolysate, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at a specific temperature (e.g., 80°C) for a defined time (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives of the amino acids.

  • GC-FID Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a flame ionization detector.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set an appropriate temperature program for the oven to separate the amino acid derivatives.

    • Quantify the LAL peak by comparing its area to that of an internal standard and a calibration curve prepared with known concentrations of LAL standard.

G Workflow for this compound Quantification by GC-FID Sample Biological Sample (Urine, Tissue) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Derivatization Derivatization (e.g., with BSTFA) Neutralization->Derivatization GC_FID GC-FID Analysis Derivatization->GC_FID Quantification Quantification GC_FID->Quantification

Caption: A typical workflow for the analysis of LAL.

Quantification of Kidney Injury Molecule-1 (KIM-1) in Urine

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Preparation:

    • Collect urine samples and centrifuge to remove cellular debris.

    • Store the supernatant at -80°C until analysis.

    • Thaw samples on ice before use.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well microplate with a capture antibody specific for human or rodent KIM-1.

    • Wash the plate to remove unbound antibody.

    • Block non-specific binding sites with a suitable blocking buffer.

    • Add urine samples and standards of known KIM-1 concentrations to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate to remove unbound detection antibody.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the KIM-1 standards.

    • Determine the concentration of KIM-1 in the urine samples by interpolating their absorbance values on the standard curve.

Conclusion and Future Directions

This compound presents a compelling but unproven candidate as a biomarker for a specific type of renal injury. Its known nephrotoxic effects in preclinical models provide a strong rationale for its investigation. However, the absence of direct comparative studies against established markers like KIM-1, NGAL, and even the traditional SCr and BUN, is a major hurdle to its clinical and regulatory acceptance.

For researchers, scientists, and drug development professionals, this represents a significant research opportunity. Future studies should focus on:

  • Developing and validating robust, high-throughput analytical methods for the quantification of LAL in various biological matrices.

  • Conducting preclinical studies in various models of nephrotoxicity to directly compare the diagnostic and prognostic performance of urinary and plasma LAL with established renal biomarkers.

  • Investigating the clinical relevance of LAL in human kidney diseases, such as drug-induced nephrotoxicity, diabetic nephropathy, and chronic kidney disease.

By addressing these research gaps, the scientific community can determine whether this compound can transition from a compound of toxicological interest to a validated and valuable biomarker in the arsenal for detecting and monitoring kidney disease.

References

Comparative Analysis of (S,R)-Lysinoalanine Content in Organic vs. Conventional Foods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of (S,R)-lysinoalanine (LAL) content in organic versus conventional foods, targeted at researchers, scientists, and professionals in drug development. The formation of this unnatural amino acid is primarily a consequence of food processing rather than agricultural practices.

Introduction

This compound is a cross-linked amino acid formed during the processing of protein-containing foods, particularly under conditions of high heat and alkalinity.[1][2][3] Its formation involves the reaction of the ε-amino group of a lysine residue with a dehydroalanine residue, the latter being formed from cysteine or serine.[2][3][4] The presence of LAL is considered a marker of thermal damage to proteins and can lead to a reduction in the nutritional quality of food by decreasing protein digestibility.[2] Concerns have also been raised about its potential health effects, although its toxicity in humans is not fully resolved.[2][4]

This guide examines the available data on LAL content in foods and discusses the potential differences between products labeled as organic versus those produced conventionally.

Data Presentation: A Note on Direct Comparative Analysis

A comprehensive review of scientific literature reveals a significant gap in research directly comparing the this compound content of organic versus conventional foods. Studies have focused on quantifying LAL in various conventionally processed foods known to be susceptible to its formation, such as dairy products, infant formulas, and soy proteins. However, there is a lack of published data measuring LAL levels in their certified organic counterparts.

Research indicates that both organic and conventional milk respond to heat processing in similar ways, suggesting that the processing methods themselves, which are the primary drivers of LAL formation, are comparable for both categories.[1][5] Therefore, it can be inferred that the potential for LAL formation is similar in both organic and conventional foods that undergo equivalent processing techniques (e.g., Ultra-High Temperature (UHT) treatment, spray drying, or alkaline extraction of proteins).

The following table summarizes quantitative data on LAL content found in various conventionally processed foods. It is hypothesized that similarly processed organic foods would contain comparable levels of LAL, pending direct analytical confirmation.

Table 1: this compound Content in Various Conventionally Processed Foods

Food Product CategorySpecific Food ItemThis compound Content (mg/kg of protein)
Dairy Products Raw Milk4 - 24[6]
Pasteurized Milk17 - 69[6]
UHT MilkUp to 186[6]
Sterilized MilkUp to 653[6]
Sodium Caseinate856.1[7]
Infant Formulas Powdered Infant FormulaBelow detection limit[8]
Liquid Adapted Infant FormulaUp to 86[8]
Liquid Follow-on FormulaUp to 390[8]
Liquid Growing-up MilkUp to 514[8]
Soy Products Soy Protein Isolate (alkali-treated)Formation is dependent on pH and temperature[9][10]

Experimental Protocols

The quantification of this compound in food matrices typically involves acid hydrolysis of the protein, followed by chromatographic separation and detection. Below are detailed methodologies for two common analytical approaches.

Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is widely used for the determination of LAL in dairy products and infant formulas.

  • Sample Preparation and Hydrolysis:

    • A known quantity of the food sample is defatted if necessary.

    • The protein is precipitated and washed.

    • The isolated protein is hydrolyzed with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[7]

    • The hydrolysate is filtered and evaporated to dryness. The residue is redissolved in a suitable buffer.

  • Derivatization:

    • The amino acids in the hydrolysate are derivatized with a fluorescent reagent, commonly dansyl chloride, to enable sensitive detection.[7]

    • The derivatization reaction is typically carried out in an alkaline buffer (e.g., 0.2 M sodium bicarbonate) at a specific temperature and time.

  • Chromatographic Analysis:

    • Instrumentation: A standard HPLC system equipped with a fluorescence detector is used.

    • Column: A reverse-phase C18 column is typically employed.

    • Mobile Phase: A gradient elution is often used, with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: The derivatized LAL is detected by fluorescence, with excitation and emission wavelengths specific to the derivatizing agent.

    • Quantification: The concentration of LAL is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of LAL.[7]

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method provides an alternative for the quantification of LAL, particularly in complex food matrices.

  • Sample Preparation and Hydrolysis:

    • Similar to the HPLC method, the protein from the food sample is isolated and subjected to acid hydrolysis (6 M HCl at 110°C for 24 hours).

  • Derivatization:

    • The amino acids in the hydrolysate are converted to volatile derivatives suitable for gas chromatography. A common approach is silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Chromatographic Analysis:

    • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is employed.

    • Carrier Gas: Helium or nitrogen is used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the oven to ensure proper separation of the derivatized amino acids.

    • Detection: The separated compounds are detected by the FID.

    • Quantification: LAL concentration is determined by comparing the peak area of the sample to that of a standard curve prepared with derivatized LAL standards.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the formation and analysis of this compound.

Formation Pathway of this compound in Food Proteins Protein Native Protein (with Serine/Cysteine and Lysine residues) Processing Food Processing (High Heat and/or Alkaline pH) Protein->Processing Dehydroalanine Dehydroalanine Intermediate Processing->Dehydroalanine β-elimination of Ser/Cys Lysinoalanine This compound Cross-link Dehydroalanine->Lysinoalanine + ε-amino group of Lysine

Caption: Formation of this compound from native proteins during food processing.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis FoodSample Food Sample Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) FoodSample->Hydrolysis Derivatization Derivatization (e.g., Dansyl Chloride or MTBSTFA) Hydrolysis->Derivatization Separation Chromatographic Separation (HPLC or GC) Derivatization->Separation Detection Detection (Fluorescence or FID) Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Caption: General experimental workflow for the quantification of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of (S,R)-Lysinoalanine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of (S,R)-lysinoalanine, ensuring compliance with safety protocols and fostering a culture of responsible chemical management.

This compound , an unnatural amino acid, requires careful consideration for its disposal to minimize environmental impact and ensure personnel safety. While not classified as a hazardous substance by all regulatory bodies, it is prudent to handle it as a chemical waste product.[1][2][3][4]

I. Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards, necessary personal protective equipment (PPE), and first-aid measures.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[5]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[5]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

  • Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways.[5]

II. Proper Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration.[5] Under no circumstances should this compound be discharged into sewer systems. [5]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Waste: this compound".

    • Segregate solid waste from liquid waste.

    • Do not mix with other incompatible chemical wastes.

  • Packaging Waste:

    • Solid Waste: Collect solid this compound in a securely sealed, chemically compatible container.

    • Liquid Waste: For solutions of this compound, use a leak-proof container. Avoid overfilling.

    • Ensure the exterior of the container is clean and free of contamination.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Follow your institution's guidelines for the storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest, which includes details about the chemical and its quantity, as required.[6][7][8][9][10]

III. Quantitative Data on Thermal Decomposition of Amino Acids

Amino AcidDecomposition Temperature Range (°C)Primary Gaseous Byproducts
Glycine185 - 280H₂O, NH₃
Cysteine185 - 280CO₂, H₂S
Aspartic Acid185 - 280H₂O, NH₃
Glutamic Acid185 - 280H₂O, NH₃
Arginine185 - 280H₂O, NH₃
Histidine185 - 280H₂O, NH₃

Source: Adapted from studies on the thermal decomposition of amino acids.[11][12][13][14][15]

This information underscores the importance of controlled incineration with flue gas scrubbing to manage the release of gases such as ammonia (NH₃), carbon dioxide (CO₂), and, in the case of sulfur-containing amino acids, hydrogen sulfide (H₂S).[5]

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

G cluster_0 Laboratory Operations cluster_1 Interim Waste Management cluster_2 Final Disposal A Generation of This compound Waste B Segregate into Designated Waste Container A->B I Prohibited: Sewer Disposal A->I C Securely Package and Label Container B->C D Store in Designated Secure Area C->D E Complete Waste Manifest D->E F Arrange for Pickup by Licensed Contractor/EHS E->F G Transport to Disposal Facility F->G H Controlled Incineration G->H

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. This commitment to best practices not only protects personnel and the environment but also builds a foundation of trust in the scientific community.

References

Essential Safety and Logistical Information for Handling (S,R)-Lysinoalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of (S,R)-Lysinoalanine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards should be worn at all times.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for handling this compound. For prolonged contact or when handling solutions, consider double-gloving.
Body Protection Laboratory CoatA long-sleeved lab coat must be worn and fully buttoned. A chemical-resistant apron is advised for procedures with a high risk of splashing.
Respiratory Protection Fume HoodAll handling of powdered this compound and preparation of its solutions must be conducted within a certified chemical fume hood.
Quantitative Toxicity Data

While specific occupational exposure limits for this compound have not been established, studies have provided some data on its toxicity. It is important to handle this compound with care, minimizing any potential for ingestion or inhalation.

Compound FormSpeciesExposure RouteObserved Effect
Free LysinoalanineRatOral (dietary)Nephrotoxic effects (renal changes) observed at dietary levels of 100 ppm and above.[1]
Protein-Bound LysinoalanineRatOral (dietary)No nephrotoxic effects observed at levels up to 6,000 ppm.[1]
Free LysinoalanineRatOral (dietary)Toxic at intake levels higher than 30 mg/kg of dry matter.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling procedures for this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the container is tightly sealed.

2. Preparation and Weighing:

  • All handling of the powdered form of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.

  • Before weighing, decontaminate the balance and the surrounding area within the fume hood.

  • Use a dedicated spatula and weighing paper.

  • Handle the powder gently to minimize the creation of airborne dust.

  • Close the container immediately after use.

3. Dissolving and Solution Handling:

  • Add the solvent to the weighed this compound slowly and carefully within the fume hood.

  • If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent aerosolization or evaporation.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Experimental Use:

  • Conduct all experimental procedures involving this compound within a fume hood.

  • Wear the appropriate PPE at all times.

  • Avoid direct contact with the skin, eyes, and clothing.

5. Spill and Emergency Procedures:

  • Minor Spill (Powder):

    • Gently cover the spill with absorbent paper to avoid raising dust.

    • Dampen the absorbent paper with a suitable solvent (e.g., water) to prevent dust from becoming airborne.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Minor Spill (Solution):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Skin Contact:

    • Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound:

    • Dispose of unused this compound as hazardous chemical waste.

    • The compound should be in a clearly labeled, sealed, and appropriate waste container.

  • Contaminated Materials:

    • All materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste.

    • Place these materials in a designated, sealed, and labeled hazardous waste container.

  • Solutions:

    • Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.

    • Do not pour solutions down the drain.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_start Initial Assessment cluster_ppe Personal Protective Equipment Selection cluster_eng_controls Engineering Controls cluster_disposal Waste Disposal start Handling this compound eye_protection Eye Protection: Chemical Splash Goggles (ANSI Z87.1) start->eye_protection hand_protection Hand Protection: Nitrile Gloves start->hand_protection body_protection Body Protection: Lab Coat (fully buttoned) start->body_protection fume_hood Work in a Certified Chemical Fume Hood start->fume_hood waste Dispose of all contaminated materials as hazardous waste eye_protection->waste hand_protection->waste body_protection->waste fume_hood->waste

Caption: PPE selection workflow for handling this compound.

References

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